4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-(3-chlorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-3-1-2-8(11)4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPPIFVBFATSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649976 | |
| Record name | 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-94-5 | |
| Record name | 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
Introduction: The Significance of Substituted Pyrazoles
The pyrazole moiety is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of compounds targeting various biological pathways. The targeted synthesis of specifically substituted pyrazoles, such as 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole, is of paramount importance as it provides a versatile intermediate for further functionalization through cross-coupling reactions, thereby enabling the exploration of a vast chemical space in the quest for novel drug candidates.[4][5] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, underpinned by mechanistic insights and practical experimental protocols.
Strategic Approach to Synthesis: A Two-Step Pathway
The synthesis of this compound is most effectively approached through a two-step sequence:
-
Knorr Pyrazole Synthesis: The initial formation of the pyrazole ring via the condensation of a 1,3-dicarbonyl compound with 3-chlorophenylhydrazine.
-
Electrophilic Bromination: The regioselective bromination of the resulting 1-(3-chlorophenyl)-1H-pyrazole at the C4 position.
This strategy is predicated on the well-established reactivity of the pyrazole ring system and allows for a high degree of control over the final product's structure.
Step 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrazole
The Knorr pyrazole synthesis is a classic and highly reliable method for the formation of the pyrazole ring.[6][7] It involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. In this case, malondialdehyde or a synthetic equivalent is reacted with 3-chlorophenylhydrazine. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrazole ring.
Mechanism of the Knorr Pyrazole Synthesis:
The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and dehydration to yield the pyrazole ring.
Figure 1: Generalized mechanism of the Knorr pyrazole synthesis.
Step 2: Regioselective Bromination of 1-(3-chlorophenyl)-1H-pyrazole
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack.[8] Therefore, direct bromination of 1-(3-chlorophenyl)-1H-pyrazole is expected to occur regioselectively at this position.
Choice of Brominating Agent:
While elemental bromine can be used, N-bromosuccinimide (NBS) is often the preferred reagent for the bromination of pyrazoles.[4][9] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine ("Br+") under mild reaction conditions, often in a polar aprotic solvent like dimethylformamide (DMF).
Mechanism of Electrophilic Bromination:
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The π-electrons of the pyrazole ring attack the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation at the C4 position restores the aromaticity of the ring, yielding the 4-bromo-substituted product.
Figure 2: Mechanism of electrophilic bromination of the pyrazole ring.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available starting materials.
Protocol 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrazole
Materials:
-
3-chlorophenylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane (malondialdehyde bis(dimethyl acetal))
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-chlorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water, add 1,1,3,3-tetramethoxypropane (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1-(3-chlorophenyl)-1H-pyrazole.
Protocol 2: Synthesis of this compound
Materials:
-
1-(3-chlorophenyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 1-(3-chlorophenyl)-1H-pyrazole (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-(3-chlorophenyl)-1H-pyrazole | C₉H₇ClN₂ | 178.62 | Colorless to pale yellow oil/solid |
| This compound | C₉H₆BrClN₂ | 257.52 | White to off-white solid |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR (CDCl₃) | δ ~7.9 (s, 1H, pyrazole-H), δ ~7.6-7.3 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~140, ~135, ~130, ~128, ~126, ~124, ~95 (pyrazole C4-Br) |
| Mass Spec (EI) | m/z 256/258/260 (M⁺) corresponding to isotopic pattern of Br and Cl |
Safety and Handling
-
3-chlorophenylhydrazine hydrochloride: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.
-
Dimethylformamide (DMF): A potential reproductive toxin. Use in a well-ventilated area and wear appropriate PPE.
-
Hydrochloric acid: Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving a Knorr pyrazole synthesis followed by regioselective bromination with N-bromosuccinimide. This guide provides a robust framework for researchers in the field of medicinal chemistry and drug development, enabling the efficient production of this valuable synthetic intermediate. The provided protocols, coupled with the mechanistic understanding, offer a solid foundation for the successful synthesis and further exploration of this important class of compounds.
References
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. ACS Publications. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
The Bromination of Pyrazabole. DTIC. Available at: [Link]
-
Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocyles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry. Available at: [Link]
- Conversion of 2-pyrazolines to pyrazoles using bromine. Google Patents.
-
Synthesis of the pyrazole derivatives from aldehyde hydrazones via a copper-catalyzed oxidative coupling reaction. ResearchGate. Available at: [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]
- Preparation method and application of bromopyrazole compound intermediate. Google Patents.
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
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4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Available at: [Link]
-
synthesis of pyrazoles. YouTube. Available at: [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
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Introduction: The Strategic Importance of 4-Bromopyrazoles
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Among pyrazole derivatives, 4-bromopyrazoles have emerged as exceptionally valuable synthetic intermediates.[1] The bromine atom at the C4 position serves as a versatile functional handle, enabling a wide array of subsequent transformations, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse molecular fragments, making 4-bromopyrazoles powerful building blocks in drug discovery and molecular engineering.
This guide provides a comprehensive, technically-grounded protocol for the synthesis of a specific and important derivative, this compound. The narrative is structured to not only provide a step-by-step procedure but also to illuminate the underlying chemical principles and rationale behind the chosen methodology, reflecting the decision-making process of an experienced application scientist.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most reliable and common route to this compound involves a robust two-step sequence:
-
Pyrazole Ring Formation: Construction of the 1-(3-chlorophenyl)-1H-pyrazole core via a classical condensation reaction.
-
Regioselective Bromination: Introduction of the bromine atom at the C4 position of the pyrazole ring through electrophilic aromatic substitution.
This strategy allows for the clean formation of the heterocyclic core first, followed by a highly selective functionalization, ensuring a high purity of the final product.
Figure 1: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of the 1-(3-chlorophenyl)-1H-pyrazole Intermediate
Principle of the Reaction
The formation of the pyrazole ring is achieved through the Paal-Knorr synthesis, a classic and efficient method involving the reaction of a 1,3-dicarbonyl compound with a hydrazine. In this protocol, we use 3-chlorophenylhydrazine and an in situ generated malondialdehyde. Malondialdehyde itself is unstable; therefore, a stable precursor such as 1,1,3,3-tetramethoxypropane is used, which hydrolyzes under acidic conditions to provide the required 1,3-dicarbonyl moiety for the cyclization reaction.
Experimental Protocol
Table 1: Reagents for 1-(3-chlorophenyl)-1H-pyrazole Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3-Chlorophenylhydrazine hydrochloride | 179.04 | 10.0 g | 55.8 | Pyrazole N1-substituent |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 9.6 g (9.8 mL) | 58.4 | 1,3-Dicarbonyl precursor |
| Ethanol (95%) | 46.07 | 100 mL | - | Solvent |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~2 mL | - | Catalyst |
| Saturated Sodium Bicarbonate Solution | - | As required | - | Neutralizing agent |
| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction solvent |
| Anhydrous Magnesium Sulfate | 120.37 | As required | - | Drying agent |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenylhydrazine hydrochloride (10.0 g, 55.8 mmol) and ethanol (100 mL).
-
Acidification: Add concentrated hydrochloric acid (~2 mL) to the suspension. Stir the mixture at room temperature for 10 minutes.
-
Addition of Precursor: Add 1,1,3,3-tetramethoxypropane (9.6 g, 58.4 mmol) to the mixture in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Neutralization and Extraction: Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases and the pH is neutral (~8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 70 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford 1-(3-chlorophenyl)-1H-pyrazole as a pale yellow oil or low-melting solid.
Part 2: Regioselective Bromination
Principle of the Reaction: Electrophilic Aromatic Substitution
The pyrazole ring is an electron-rich aromatic system. The C4 position is particularly nucleophilic and sterically unhindered, making it the primary site for electrophilic attack.[2] This high regioselectivity is a key advantage of this synthetic step. We will use N-Bromosuccinimide (NBS) as the brominating agent. NBS serves as a convenient and safer source of an electrophilic bromine ("Br+") compared to liquid bromine.[3] The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Figure 2: Simplified mechanism for the bromination of the pyrazole C4 position.
Experimental Protocol
Table 2: Reagents for Bromination
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 1-(3-chlorophenyl)-1H-pyrazole | 178.61 | 5.0 g | 28.0 | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 5.2 g | 29.2 | Brominating agent |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |
| Deionized Water | 18.02 | ~150 mL | - | Quenching/Precipitation |
| Diethyl Ether | 74.12 | ~150 mL | - | Extraction solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the 1-(3-chlorophenyl)-1H-pyrazole (5.0 g, 28.0 mmol) in dimethylformamide (DMF, 50 mL).[3]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Addition of NBS: Add N-Bromosuccinimide (5.2 g, 29.2 mmol, 1.05 equivalents) to the cooled solution in small portions over 20-30 minutes, ensuring the temperature does not rise above 5°C.[3]
-
Reaction: Continue stirring the reaction mixture at 0°C for an additional 30 minutes after the addition is complete. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another 2-3 hours.[3] Monitor for the disappearance of the starting material by TLC.
-
Work-up and Precipitation: Pour the reaction mixture into a beaker containing 150 mL of ice-cold water. A precipitate should form. Stir the resulting slurry for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove DMF and succinimide.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a white to off-white crystalline solid.
Conclusion and Outlook
The described two-step synthesis provides a reliable and scalable pathway to this compound. The initial Paal-Knorr condensation builds the core heterocycle, and the subsequent highly regioselective electrophilic bromination with NBS installs the key bromine handle. This final compound is a valuable asset for research and development professionals, serving as a readily available precursor for creating diverse chemical libraries and developing novel molecular entities with potential applications in pharmacology and materials science.
References
-
Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [1]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. [3]
-
Butler, A. R., & Wright, D. E. (1976). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 29(3), 559-565. [4]
-
Khan, M. A., & Lynch, B. M. (1965). Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 43(2), 431-439. [2]
-
Alinezhad, H., Saleh, M. M., & Biparva, P. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [5][6]
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An In-depth Technical Guide to 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole, a halogenated aromatic heterocyclic compound with significant potential in medicinal chemistry and materials science. Although specific experimental data for this exact molecule is not extensively published, this guide, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and exploration of its potential biological activities. We will delve into logical synthetic pathways, predict its spectroscopic and physical properties, and discuss its prospective applications, particularly in the realm of drug discovery.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This five-membered aromatic ring containing two adjacent nitrogen atoms serves as a versatile scaffold in drug design, with derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The introduction of halogen substituents, such as bromine and chlorine, onto the pyrazole and its appended aryl rings can significantly modulate the compound's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile.[4] This guide focuses on the specific derivative, this compound, providing a detailed scientific foundation for its further investigation.
Synthetic Strategies: A Road Map to this compound
Two primary retrosynthetic approaches are proposed for the synthesis of this compound. The choice of strategy may depend on the availability of starting materials and the desired scale of the synthesis.
Strategy A: N-Arylation of 4-Bromopyrazole
This approach involves the formation of the N-aryl bond between a pre-formed 4-bromopyrazole ring and a 3-chlorophenyl moiety. The Ullmann condensation or the Buchwald-Hartwig amination are the most pertinent and widely employed methods for this type of transformation.[5][6]
-
Rationale: The N-arylation of pyrazoles is a well-established and versatile method for creating a diverse library of substituted pyrazoles.[7] Starting with the commercially available 4-bromopyrazole, this method offers a direct route to the target molecule.
-
Experimental Protocol (Proposed):
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromopyrazole (1.0 eq.), 1-chloro-3-iodobenzene or 3-chlorophenylboronic acid (1.2 eq.), a copper(I) or palladium catalyst (e.g., CuI or Pd(OAc)2, 5-10 mol%), a suitable ligand (e.g., L-proline or a phosphine ligand, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).
-
Solvent: Add a dry, high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Sources
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- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole by ¹H and ¹³C NMR
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole using Nuclear Magnetic Resonance (NMR) spectroscopy. While direct, empirically validated spectral data for this specific molecule is not broadly published, this document leverages established principles of NMR and detailed analysis of structurally analogous compounds to present a robust, predictive assignment of its ¹H and ¹³C NMR spectra. We detail a validated experimental protocol for data acquisition, provide a thorough interpretation of expected chemical shifts and coupling patterns, and ground our predictions in the fundamental electronic effects of the substituents. This guide is designed to serve as an authoritative reference for the synthesis, identification, and quality control of this and related heterocyclic compounds.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The specific compound, this compound, serves as a versatile intermediate, combining three key reactive features: the pyrazole core, a brominated position amenable to cross-coupling reactions, and a chlorinated phenyl ring that allows for further functionalization.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide explains the causality behind spectral patterns, enabling researchers to not only confirm the identity of the target compound but also to identify potential impurities or isomeric byproducts.
Foundational Principles of NMR-Based Structural Analysis
The power of NMR lies in its sensitivity to the electronic environment of each nucleus. Two key parameters are central to our analysis:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups (like halogens) "deshield" a nucleus, causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups "shield" the nucleus, shifting its signal to a lower ppm value (upfield). The positions of the bromine and chlorine atoms, along with the aromatic nature of the pyrazole and phenyl rings, are the primary determinants of the chemical shifts in our target molecule.
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of neighboring magnetic nuclei, causing signals to split into distinct patterns (e.g., doublet, triplet, multiplet). The magnitude of the coupling constant (J, measured in Hertz) and the multiplicity of the signal provide definitive information about the connectivity of atoms, revealing which protons are adjacent to one another.
Experimental Protocol for NMR Data Acquisition
The trustworthiness of spectral data is directly linked to the rigor of the experimental protocol. The following procedure represents a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra.
3.1. Materials and Instrumentation
-
Sample: 10-20 mg of this compound.
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for compounds of this type and its single, well-defined residual solvent peak.[1] For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Internal Standard: Tetramethylsilane (TMS, 0 ppm) is typically included in the deuterated solvent by the manufacturer.
-
Instrumentation: A high-resolution NMR spectrometer operating at a ¹H frequency of 400 MHz or higher.[2]
3.2. Step-by-Step Procedure
-
Sample Preparation: Weigh 15 ± 5 mg of the analyte and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Once fully dissolved, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Allow 5-10 minutes for the sample temperature to equilibrate with the probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle to ensure adequate signal without causing saturation.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak (δ ~7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ ~77.16 ppm).
Spectroscopic Data Analysis and Predictive Assignments
As direct experimental data is not available, the following assignments are predictive, based on established substituent effects and data from closely related, published structures.[3][4][5][6] The electronegativity of the bromine atom on the pyrazole ring and the chlorine atom on the phenyl ring will significantly influence the chemical shifts, causing a general downfield shift for adjacent nuclei.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show six distinct signals corresponding to the six protons of the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Prediction |
| ~8.05 | Singlet (s) | - | 1H | H-5 | The proton at the 5-position of the pyrazole is adjacent to a carbon and a nitrogen, with no adjacent protons, resulting in a singlet. Its position is downfield due to the aromatic nature of the ring. |
| ~7.85 | Singlet (s) | - | 1H | H-3 | Similar to H-5, the proton at the 3-position has no adjacent protons, appearing as a singlet. It is typically found slightly upfield compared to H-5. |
| ~7.75 | Triplet (t) | ~2.0 | 1H | H-2' | This proton on the chlorophenyl ring is coupled to H-4' and H-6', but since they are chemically distinct, it may appear as a narrow triplet or a multiplet. Its proximity to the pyrazole ring shifts it downfield. |
| ~7.50 | Doublet of Doublets (dd) | ~8.0, 2.0 | 1H | H-6' | Coupled to both H-5' (ortho-coupling, large J) and H-2' (meta-coupling, small J). |
| ~7.45 | Triplet (t) | ~8.0 | 1H | H-5' | Coupled to both H-4' and H-6' with similar ortho-coupling constants, resulting in a triplet. |
| ~7.40 | Doublet of Doublets (dd) | ~8.0, 2.0 | 1H | H-4' | Coupled to both H-5' (ortho-coupling, large J) and H-2' (meta-coupling, small J). |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, one for each unique carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~142.5 | C-5 | This pyrazole carbon, bonded to a proton, is significantly downfield due to its position in the heterocyclic aromatic ring. |
| ~140.0 | C-3 | The second protonated pyrazole carbon, typically found slightly upfield from C-5. |
| ~138.5 | C-1' | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. Its chemical shift is influenced by the nitrogen attachment. |
| ~135.0 | C-3' | The ipso-carbon bonded to the chlorine atom. The direct attachment of the electronegative chlorine causes a strong deshielding effect. |
| ~130.5 | C-5' | Aromatic CH carbon. |
| ~128.0 | C-6' | Aromatic CH carbon. |
| ~126.0 | C-4' | Aromatic CH carbon. |
| ~121.0 | C-2' | Aromatic CH carbon, often the most upfield of the phenyl signals due to its meta-position relative to the chlorine. |
| ~93.0 | C-4 | The carbon atom directly bonded to the bromine. The "heavy atom effect" of bromine causes a significant upfield shift for this carbon, making it the most shielded carbon in the aromatic systems. |
Visualization of Structure-Spectrum Correlation
To clarify the relationship between the molecular structure and the expected NMR signals, the following diagrams are provided.
Figure 1. Numbering scheme for this compound used for NMR assignments.
Figure 2. Logical workflow from structure to predicted NMR signals.
Conclusion
This guide establishes a detailed predictive framework for the ¹H and ¹³C NMR characterization of this compound. By integrating fundamental NMR principles with comparative analysis of analogous structures, we have provided a reliable set of expected spectral data that is crucial for the unambiguous identification and quality assessment of this important chemical intermediate. The detailed experimental protocol ensures that researchers can generate high-fidelity, reproducible data. This comprehensive approach underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and drug development.
References
- Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
- Ceramella, J., Iacopetta, D., Franchini, A., De Luca, G., Sinicropi, M. S., & Catalano, A. (2022). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 12(45), 29473-29481.
-
MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
- BenchChem. (2025). Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.
- Al-Bayati, R. H., & Al-Azzawi, A. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.
- Abós, C. A., Elguero, J., & Jagerovic, N. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(17), 3102.
- Lopez, C., Claramunt, R. M., & Elguero, J. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 70(3), 678-685.
Sources
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
This guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document will delve into the core principles of its analysis, from sample preparation to the interpretation of mass spectra, with a focus on electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) techniques.
Introduction to this compound and its Mass Spectrometric Interrogation
This compound is a substituted pyrazole derivative. The pyrazole core is a versatile scaffold in medicinal chemistry, and its halogenated derivatives are important intermediates in the synthesis of novel bioactive molecules.[1] Mass spectrometry is an indispensable tool for the structural characterization and purity assessment of such compounds. Understanding its behavior under mass spectrometric conditions is crucial for unambiguous identification and for tracking its presence in complex matrices.
The presence of both bromine and chlorine atoms in the molecule imparts a distinctive isotopic signature in the mass spectrum, which is a key feature for its identification. This guide will explore the theoretical basis of these isotopic patterns and their practical application in spectral interpretation.
Foundational Principles of Ionization for Halogenated Heterocycles
The choice of ionization technique is paramount for the successful analysis of this compound. Due to its moderate polarity and thermal stability, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable methods.
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid phase. It is particularly well-suited for polar and semi-polar molecules that can be readily protonated or deprotonated. For this compound, positive-ion ESI is expected to produce the protonated molecule, [M+H]⁺. The efficiency of this process can be enhanced by the addition of a small amount of acid (e.g., formic acid) to the mobile phase.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a wider range of compounds, including those with lower polarity.[2] In APCI, the analyte is vaporized and then ionized by gas-phase ion-molecule reactions initiated by a corona discharge.[2] This technique is often complementary to ESI and can be particularly useful if the analyte exhibits poor ionization efficiency with ESI.
Deciphering the Mass Spectrum: Isotopic Patterns and Fragmentation
The Signature Isotopic Cluster of Bromine and Chlorine
A key identifying feature of this compound in a mass spectrum is its unique isotopic pattern. This arises from the natural abundance of the major isotopes of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%).
The molecular ion region will exhibit a characteristic cluster of peaks:
-
M: Containing ⁷⁹Br and ³⁵Cl
-
M+2: Containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl
-
M+4: Containing ⁸¹Br and ³⁷Cl
The relative intensities of these peaks provide a high degree of confidence in the elemental composition of the ion.
Predicted Fragmentation Pathways
While an experimental mass spectrum for this compound is not publicly available, a fragmentation pathway can be predicted based on the known fragmentation of substituted pyrazoles and halogenated aromatic compounds.[3][4] In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
Key Predicted Fragmentation Pathways:
-
Loss of the Bromine Radical: A common fragmentation for brominated compounds is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br).
-
Loss of the Chlorine Radical: Similarly, cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl).
-
Cleavage of the N-Aryl Bond: The bond between the pyrazole nitrogen and the chlorophenyl ring can cleave, leading to the formation of ions corresponding to the 4-bromopyrazole cation and the chlorophenyl radical, or vice versa.
-
Ring Opening of the Pyrazole Core: The pyrazole ring itself can undergo fragmentation, often involving the loss of small neutral molecules like HCN or N₂.[3]
The following Graphviz diagram illustrates the predicted fragmentation cascade for the [M+H]⁺ ion of this compound.
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Experimental Protocols for Mass Spectrometric Analysis
The following sections provide detailed, step-by-step methodologies for the analysis of this compound using ESI-MS and APCI-MS.
Sample Preparation
A standardized and consistent sample preparation protocol is crucial for reproducible results.
Step-by-Step Sample Preparation:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for your instrument's sensitivity (typically in the range of 1-10 µg/mL).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS system.
ESI-MS/MS Analysis Workflow
This workflow is designed for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Caption: ESI-MS/MS experimental workflow.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid promotes protonation in positive-ion mode. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5-10 minutes | A standard gradient for screening and analysis of small molecules. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Expected to form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal for generating a stable electrospray. |
| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation. |
| Nebulizer Pressure | 30 - 40 psi | Creates a fine spray for efficient ionization. |
| Full Scan Range | m/z 100 - 500 | To observe the molecular ion cluster. |
| MS/MS Collision Energy | 10 - 40 eV (ramped) | To induce fragmentation and obtain structural information. |
APCI-MS Analysis Protocol
APCI can be a valuable alternative if ESI proves to be inefficient.
Step-by-Step APCI-MS Protocol:
-
Sample Preparation: Prepare the sample as described in section 4.1.
-
LC Separation: Use the same LC conditions as for the ESI-MS analysis.
-
APCI Source Parameters:
-
Ionization Mode: Positive APCI
-
Corona Discharge Current: 2 - 5 µA
-
Vaporizer Temperature: 350 - 450 °C
-
Sheath Gas Temperature: 300 - 400 °C
-
Sheath Gas Flow: 8 - 12 L/min
-
Auxiliary Gas Flow: 1 - 3 L/min
-
-
MS and MS/MS Acquisition: Acquire data in both full scan and MS/MS modes as described for the ESI analysis.
Data Interpretation and Structural Validation
A systematic approach to data interpretation is essential for confident structural assignment.
Logical Flow for Data Analysis:
Caption: Data analysis and structural validation workflow.
Conclusion
The mass spectrometric analysis of this compound is a powerful technique for its unambiguous identification and characterization. By leveraging the distinct isotopic patterns imparted by the bromine and chlorine atoms and by employing soft ionization techniques such as ESI and APCI, detailed structural information can be obtained. The predicted fragmentation pathways, in conjunction with systematic data analysis, provide a robust framework for researchers and drug development professionals working with this and structurally related compounds.
References
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MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]
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ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]
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University of Bristol. (n.d.). Chemistry 4631. Retrieved from [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). 3,5-bis-(4-chloro-phenyl)-1H-pyrazole. Retrieved from [Link]
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SpringerLink. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
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MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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United States Patent and Trademark Office. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Retrieved from [Link]
-
sioc-journal.cn. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
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Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PubMed Central. Retrieved from [Link]
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FT-IR spectrum of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
An In-Depth Technical Guide to the FT-IR Spectrum of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the predicted vibrational frequencies based on the molecule's unique architecture, which includes a pyrazole core, a brominated substituent, and a meta-substituted chlorophenyl ring. We present a detailed, field-proven protocol for acquiring a high-quality spectrum via Attenuated Total Reflectance (ATR) FT-IR spectroscopy. The guide culminates in an interpretive analysis of the key spectral features, correlating specific absorption bands with their corresponding molecular vibrations to provide a definitive spectroscopic signature for this compound. This document serves as an essential reference for the characterization and quality control of this compound.
Section 1: Molecular Architecture and Vibrational Characteristics
The structure of this compound combines several key functional groups, each contributing distinct features to its infrared spectrum. A foundational understanding of this structure is critical for accurate spectral interpretation.
-
Pyrazole Ring: This five-membered aromatic heterocycle contains two adjacent nitrogen atoms. Its key vibrations include C-H stretching, C=N and C=C ring stretching, and various in-plane and out-of-plane ring deformation modes. The infrared spectra of pyrazoles have been extensively studied, providing a solid basis for vibrational assignments.[1][2]
-
3-Chlorophenyl Group: This mono-substituted benzene ring is attached to one of the pyrazole's nitrogen atoms. It introduces vibrations characteristic of a 1,3-disubstituted (meta) aromatic system. These include aromatic C-H stretching, C=C stretching, and highly diagnostic C-H out-of-plane (OOP) bending bands.[3][4] The carbon-chlorine (C-Cl) bond also has a characteristic stretching frequency in the fingerprint region.[5]
-
4-Bromo Substituent: The bromine atom is attached directly to the pyrazole ring. The carbon-bromine (C-Br) bond gives rise to a stretching vibration at a lower wavenumber than the C-Cl bond due to the higher mass of bromine.[5] Halogen substitution is known to significantly influence the vibrational modes of the ring to which it is attached.[6]
By analyzing these distinct structural components, we can predict a complex but interpretable FT-IR spectrum that serves as a unique fingerprint for the molecule.
Section 2: Predicted FT-IR Spectral Profile: A Vibrational Analysis
While an experimental spectrum for this specific molecule is not widely published, a highly accurate predicted spectrum can be constructed by synthesizing data from studies on pyrazole derivatives, halogenated aromatics, and substituted benzenes.[2][3][7] The following table summarizes the expected absorption bands, their vibrational assignments, and their anticipated intensities.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3150 - 3050 | Medium to Weak | Aromatic C-H Stretching (Pyrazole and Phenyl Rings)[4][8] |
| 1600 - 1585 | Medium to Strong | Aromatic C=C Ring Stretching (Phenyl Ring)[4] |
| 1550 - 1470 | Strong | C=C and C=N Ring Stretching (Pyrazole Ring)[2][9] |
| 1475 - 1400 | Medium to Strong | Aromatic C=C Ring Stretching (Phenyl Ring)[8] |
| 1300 - 1200 | Medium | C-N Stretching (Pyrazole Ring)[9] |
| 900 - 800 | Strong | C-H Out-of-Plane Bending (1,3-disubstituted Phenyl Ring)[3] |
| 800 - 650 | Strong | C-Cl Stretching[5] |
| 780 - 700 | Strong | C-H Out-of-Plane Bending (1,3-disubstituted Phenyl Ring)[3] |
| 600 - 500 | Medium to Strong | C-Br Stretching[5] |
Section 3: Experimental Protocol for Spectral Acquisition (ATR-FT-IR)
This protocol describes a robust, self-validating method for obtaining a high-quality FT-IR spectrum of a solid powder sample, such as this compound, using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Rationale for ATR: The ATR technique is chosen for its simplicity, speed, and minimal sample preparation requirements, eliminating the need for KBr pellet pressing. It provides high-quality, reproducible spectra from a small amount of solid material.
Methodology:
-
Instrument Preparation and Cleaning:
-
Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) surface. Use a soft, lint-free wipe moistened with a volatile solvent like isopropanol or ethanol.
-
Dry the crystal completely. This step is critical to prevent solvent peaks from appearing in the spectrum.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
Causality: An accurate background scan is essential for data integrity. Any signals present in the background will be ratioed against the sample spectrum, and failure to acquire a clean background will result in artifacts and incorrect absorbance values.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed (typically 1-2 mg).
-
Use the ATR pressure arm to apply consistent and firm pressure to the sample. This ensures good optical contact between the sample and the crystal, which is necessary for a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Standard acquisition parameters for routine characterization are typically a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After acquisition, the instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Clean the sample powder from the ATR crystal using a soft brush or wipe, followed by a solvent wipe as described in Step 1. The accessory is now ready for the next sample.
-
-
Data Analysis:
-
Label the significant peaks in the spectrum, comparing their positions to the predicted values in Section 2 to confirm the identity and purity of the compound.
-
Section 4: Workflow Visualization
The following diagram illustrates the logical flow of the ATR-FT-IR experimental protocol.
Caption: Workflow for ATR-FT-IR Spectroscopy.
Section 5: Spectral Interpretation and Structural Confirmation
Interpreting the acquired spectrum involves a systematic comparison of observed peaks with the predicted vibrational modes.
-
High-Frequency Region (>3000 cm⁻¹): The presence of weak to medium bands between 3150 cm⁻¹ and 3050 cm⁻¹ is the first confirmation of the aromatic C-H bonds from both the pyrazole and chlorophenyl rings.[4][8] The absence of strong, broad bands above 3200 cm⁻¹ would confirm the absence of O-H or N-H functional groups.
-
Double-Bond Region (1600-1400 cm⁻¹): A series of strong, sharp peaks in this region is characteristic of the aromatic rings. Expect to see absorptions around 1600 cm⁻¹ and 1475-1400 cm⁻¹ corresponding to the C=C stretching of the chlorophenyl ring.[8] Interspersed within this region, strong bands between 1550 cm⁻¹ and 1470 cm⁻¹ confirm the C=C and C=N stretching vibrations of the pyrazole core, a key identifier for this heterocyclic system.[2][9]
-
Fingerprint Region (<1400 cm⁻¹): This region is information-rich and crucial for confirming the substitution pattern and presence of halogens.
-
Substitution Pattern: Look for strong bands in the 900-700 cm⁻¹ range. The specific pattern of these C-H out-of-plane (OOP) bending vibrations can confirm the 1,3-disubstitution (meta) pattern on the chlorophenyl ring.[3]
-
Carbon-Halogen Bonds: The presence of a strong absorption between 800-650 cm⁻¹ is indicative of the C-Cl stretch.[5] A separate, medium-to-strong band at a lower frequency, typically between 600-500 cm⁻¹, confirms the C-Br stretch.[5] The identification of these two distinct bands is a powerful confirmation of the molecule's elemental composition.
-
Conclusion
The is defined by a unique combination of vibrational bands. The definitive features for structural confirmation are the aromatic C-H stretches above 3000 cm⁻¹, a complex pattern of C=C and C=N ring stretches between 1600-1400 cm⁻¹, the characteristic C-H out-of-plane bending bands confirming the 1,3-disubstitution, and two distinct, strong absorptions in the low-frequency region corresponding to the C-Cl and C-Br stretching vibrations. This detailed spectral guide provides researchers with the necessary framework for the unambiguous identification and characterization of this compound.
References
- Xin, J., Xu, J., Li, Y.-K., Zhao, J., Billinghurst, B. E., Gao, H., Chen, Z., & Hou, G.-L. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics.
- ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3.
- Journal of Ovonic Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
- PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. In Structure Determination of Organic Compounds.
- Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
- Orlova, N. A., et al. (2025, October 29). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. ACS Earth and Space Chemistry.
- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- Anderson, D. M. W., & Duncan, J. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.
- Zerbi, G., & Alberti, C. (1962). Infrared spectra of pyrazoles—I. Spectrochimica Acta, 18(3), 407–423.
- Al-Jibori, S. A. (n.d.). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Basrah Researches (Sciences), 37(3A).
- LibreTexts. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics.
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- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Prospective Crystal Structure of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole: A Roadmap for Synthesis, Crystallization, and Structural Elucidation
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The specific ثلاثية الأبعاد (3D) arrangement of atoms within a crystal lattice, and the intermolecular interactions that govern this arrangement, are critical determinants of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability.[3][4] This guide addresses the compound 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole, for which, to date, a crystal structure has not been publicly reported. In the absence of empirical data, this document provides a comprehensive, field-proven roadmap for its synthesis, crystallization, and ultimate structural determination via single-crystal X-ray diffraction. It is designed to serve as a practical guide for researchers aiming to characterize this and similar novel compounds, thereby bridging a critical knowledge gap in the solid-state chemistry of this promising molecular class.
Introduction: The Rationale for Structural Determination
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by influencing lipophilicity, metabolic stability, and binding interactions. The title compound, this compound, combines these features, making it a molecule of significant interest for further investigation.
Determining the crystal structure is a fundamental step in drug development.[4][5] It provides unambiguous proof of molecular connectivity and conformation, and reveals the precise network of intermolecular interactions that dictate the crystal's properties.[4][6] This knowledge is invaluable for:
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs), which can have drastically different properties.[2][7]
-
Intellectual Property: Securing patents on novel solid forms.[2]
-
Formulation Development: Selecting the optimal crystal form for drug product manufacturing.[3]
-
Structure-Activity Relationship (SAR) Studies: Understanding how molecular conformation and intermolecular interactions correlate with biological activity.
This guide, therefore, outlines the necessary experimental protocols to achieve these goals for this compound.
Proposed Synthesis and Characterization
A robust and efficient synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. Several established methods for pyrazole synthesis are applicable.[8][9][10] A highly effective and regioselective one-pot protocol, adapted from known procedures for similar 4-bromopyrazoles, is proposed below.[11][12]
Proposed Synthetic Protocol
The synthesis can be approached via a one-pot reaction involving a suitable 1,3-dicarbonyl compound, the corresponding arylhydrazine, and a brominating agent.[11] A plausible route involves the condensation of a 1,3-dicarbonyl equivalent with 3-chlorophenylhydrazine, followed by in-situ bromination.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask, add a suitable 1,3-dicarbonyl precursor and 3-chlorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.
-
Condensation: Heat the mixture to reflux for 2-4 hours to form the pyrazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Bromination: After cooling to room temperature, add a brominating agent such as N-Bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Reaction Completion: Stir the reaction mixture at room temperature for an additional 1-2 hours until TLC analysis indicates the complete consumption of the starting pyrazole.
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Crystal Growth: The Art and Science of Obtaining X-ray Quality Crystals
Growing single crystals of sufficient size and quality is often the most challenging step in structure determination.[5] For small organic molecules, several techniques can be employed.[13][14][15] The choice of solvent is paramount and often requires screening.
Recommended Crystallization Techniques
-
Slow Evaporation: This is the most common and straightforward method.[16][17]
-
Protocol: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) to near saturation. Loosely cover the vial (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days at a constant temperature.
-
-
Solvent/Anti-Solvent Diffusion: This technique is effective for compounds that are highly soluble in one solvent but insoluble in another.[15]
-
Protocol (Liquid-Liquid): Create a concentrated solution of the compound in a "good" solvent in a narrow vial. Carefully layer a less dense, miscible "anti-solvent" on top. Crystals will form at the interface as the solvents slowly mix.
-
Protocol (Vapor Diffusion): Place the concentrated solution in an open inner vial. Place this vial inside a larger, sealed chamber containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
-
| Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates.[16] | Simple setup. | Crystals may grow on container walls; risk of oiling out if evaporation is too fast. |
| Solvent Diffusion | Gradual decrease in solubility by introducing an anti-solvent.[15] | Excellent control over crystal growth rate; often yields high-quality crystals. | Requires careful selection of a miscible solvent/anti-solvent pair. |
| Cooling | Decreasing solubility by lowering the temperature of a saturated solution.[16] | Simple and effective for many compounds. | Can lead to rapid nucleation and smaller crystals. |
Single-Crystal X-ray Diffraction: The Definitive Structural Analysis
Once suitable crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic and molecular structure.[5][6]
Experimental Workflow for SCXRD
Step-by-Step Protocol:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a suitable holder (e.g., a nylon loop or glass fiber) using a minimal amount of cryo-oil.[18]
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[18]
-
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Collect a series of diffraction images (frames) as the crystal is rotated through a range of angles.
-
-
Data Processing:
-
Integrate the raw diffraction data to determine the positions and intensities of the Bragg reflections.
-
Apply corrections for factors such as Lorentz-polarization effects and absorption.
-
Determine the unit cell parameters and space group.
-
-
Structure Solution:
-
Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density.
-
-
Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental data using full-matrix least-squares refinement.
-
Locate and refine hydrogen atoms.
-
-
Validation and Finalization:
-
Validate the final structure using software tools like CHECKCIF.
-
Generate the final crystallographic information file (CIF) and tables of crystallographic data.
-
Predicted Structural Features and Discussion
While the precise crystal structure of this compound is unknown, we can predict some of its key features based on known structures of related pyrazoles and general principles of crystal engineering.
Predicted Crystallographic Parameters (Hypothetical):
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for small, relatively rigid organic molecules. |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are statistically most probable for achiral molecules. |
| Molecules per unit cell (Z) | 2 or 4 | Typical for common space groups. |
Anticipated Intermolecular Interactions:
The crystal packing will likely be dominated by a combination of weak intermolecular forces:
-
π-π Stacking: The aromatic pyrazole and chlorophenyl rings are likely to engage in offset π-π stacking interactions, which are a major driving force in the packing of aromatic molecules.
-
Halogen Bonding: The bromine atom on the pyrazole ring (a potential halogen bond donor) and the chlorine atom on the phenyl ring could interact with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the pyrazole ring.
-
C-H···π and C-H···N/Cl Interactions: Weak hydrogen bonds involving the aromatic C-H groups are also expected to contribute to the overall stability of the crystal lattice.
Understanding these interactions is not merely academic; they directly influence the material's melting point, density, and dissolution rate, all of which are critical parameters in pharmaceutical development.[19]
Conclusion
The determination of the crystal structure of this compound represents a crucial step in its potential development as a therapeutic agent. This guide provides a comprehensive, scientifically-grounded framework for achieving this goal, from chemical synthesis to the final stages of crystallographic refinement. By following these field-proven protocols, researchers can elucidate the definitive 3D structure of this molecule, unlocking critical insights into its solid-state properties and paving the way for its rational development. The resulting structural data will be an invaluable asset for medicinal chemists and pharmaceutical scientists working to advance the next generation of pyrazole-based therapeutics.
References
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ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]
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Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
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sioc-journal.cn. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]
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Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. (n.d.). PMC. Retrieved from [Link]
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MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
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The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (2022, August 12). PubMed Central. Retrieved from [Link]
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ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]
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SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
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Predicting 2D Crystal Packing in Thin Films of Small Molecule Organic Materials. (2025, January 7). Advanced Science. Retrieved from [Link]
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University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
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An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds. (2012, December 13). Thieme. Retrieved from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC. Retrieved from [Link]
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Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]
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IUCr Journals. (n.d.). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Retrieved from [Link]
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Rapid prediction of molecular crystal structures using simple topological and physical descriptors. (2024, November 11). PMC. Retrieved from [Link]
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ResearchGate. (2025, August 7). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
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Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]
-
ChemRxiv. (2024, January 11). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. Retrieved from [Link]
-
ACS Publications. (2021, February 17). Crystals and Crystallization in Drug Delivery Design. Retrieved from [Link]
-
ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
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MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
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Michigan State University, Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. Retrieved from [Link]
-
MDPI. (2022, June 3). Crystallinity and Molecular Packing of Small Molecules in Bulk-Heterojunction Organic Solar Cells. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and agrochemical research, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological and pharmacokinetic profiles. This guide provides an in-depth technical exploration of a specific, yet highly relevant, pyrazole derivative: 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole .
The strategic placement of a bromine atom at the 4-position and a 3-chlorophenyl group at the 1-position imparts distinct physicochemical characteristics that are crucial for its role as a synthetic intermediate and its potential biological activity. The bromine atom serves as a valuable handle for further functionalization through various cross-coupling reactions, while the 3-chlorophenyl moiety influences the molecule's overall lipophilicity and electronic nature, which can significantly impact its interaction with biological targets.
This document will delve into the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols. We will explore its synthesis, structural elucidation through spectroscopic methods, and key parameters such as solubility, pKa, and lipophilicity. The aim is to provide researchers and drug development professionals with a comprehensive and actionable resource to effectively utilize this compound in their scientific endeavors.
Molecular Structure and Key Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Predicted Physicochemical Data
| Property | Predicted Value/Range | Method of Estimation |
| Molecular Formula | C₉H₅BrClN₂ | - |
| Molecular Weight | 272.51 g/mol | - |
| Melting Point (°C) | 70-90 | Based on analogous 1-aryl-4-bromopyrazoles. For example, 3-(4-Bromophenyl)-1H-pyrazole has a melting point of 132-136 °C, while other substituted pyrazoles have a broad range of melting points. |
| Boiling Point (°C) | > 300 | High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Acetone).[1][2] | Pyrazole itself has limited water solubility, and the addition of two halogenated phenyl rings is expected to significantly decrease aqueous solubility and increase solubility in organic solvents.[3] |
| pKa | 1.5 - 2.5 | The pKa of pyrazole is approximately 2.5. The electron-withdrawing nature of the bromo and chlorophenyl substituents is expected to decrease the basicity of the pyrazole ring, thus lowering the pKa.[4][5] |
| logP | 3.5 - 4.5 | Calculated based on the contribution of the pyrazole core, bromine, and 3-chlorophenyl group. Halogenation generally increases the lipophilicity (logP value). |
Synthesis and Purification
The synthesis of this compound can be approached through a logical and well-established two-step synthetic sequence: the formation of the 1-arylpyrazole core followed by regioselective bromination.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(3-Chlorophenyl)-1H-pyrazole [6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenylhydrazine hydrochloride (1 equivalent) and ethanol.
-
Reagent Addition: While stirring, add 1,1,3,3-tetramethoxypropane (1.1 equivalents) to the mixture.
-
Reaction Conditions: Add a catalytic amount of concentrated hydrochloric acid. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-(3-chlorophenyl)-1H-pyrazole.
Step 2: Bromination of 1-(3-Chlorophenyl)-1H-pyrazole [7][8][9]
-
Reaction Setup: In a well-ventilated fume hood, dissolve the 1-(3-chlorophenyl)-1H-pyrazole (1 equivalent) from Step 1 in a suitable solvent such as acetic acid or dimethylformamide (DMF) in a round-bottom flask.
-
Reagent Addition: Slowly add the brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid (1.1 equivalents), to the reaction mixture at room temperature while stirring. The reaction is typically regioselective for the 4-position of the pyrazole ring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Structural Characterization
Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques provides a comprehensive picture of the molecule's connectivity and purity.
Spectroscopic Analysis Workflow
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An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its metabolic stability and versatile synthetic handles make it an attractive moiety for drug design and development.[1] This guide focuses on a specific, functionalized pyrazole derivative: 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole . The presence of a brominated core and a substituted aryl group at the N1 position introduces unique physicochemical characteristics that are critical to understand for its potential development as a pharmaceutical candidate.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a detailed roadmap, outlining the necessary experimental protocols and the scientific rationale behind them. By following the methodologies described herein, researchers can generate the critical data required to assess the viability of this compound for further development.
Physicochemical Properties: A Predictive Overview
A thorough understanding of a compound's fundamental physicochemical properties is the bedrock of any successful drug development program. For this compound, we can predict certain characteristics based on its structure, which in turn inform the experimental design for solubility and stability studies.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale and Implications |
| Molecular Formula | C₉H₆BrClN₂ | Confirmed by chemical structure. |
| Molecular Weight | 257.52 g/mol | Influences diffusion and solubility characteristics. |
| Appearance | White to off-white solid | Typical for many small molecule organic compounds. |
| Aqueous Solubility | Low | The presence of two aromatic rings and a bromine atom suggests a hydrophobic nature, likely leading to poor water solubility. This is a critical parameter to determine experimentally. |
| Organic Solvent Solubility | Likely soluble in polar aprotic and some polar protic solvents | Expected to be soluble in solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and potentially alcohols like ethanol and methanol.[2] |
| pKa | Weakly basic | The pyrazole ring possesses a pyridine-like nitrogen that can be protonated, but its basicity is generally low. The presence of electron-withdrawing groups (chloro and bromo) will further decrease this basicity. |
| LogP | High | The combination of the bromophenyl and chlorophenyl moieties suggests a high octanol-water partition coefficient, indicating significant lipophilicity. |
Part 1: Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability and developability. A compound must have adequate solubility in physiological media to be absorbed and exert its therapeutic effect. This section provides a step-by-step guide to thoroughly characterize the solubility of this compound.
Thermodynamic Solubility Determination in Pharmaceutically Relevant Solvents
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the gold-standard for this determination.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., Water, 0.9% Saline, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol, DMSO).
-
The amount of compound added should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL.
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
-
Caption: Workflow for Thermodynamic Solubility Determination.
pH-Dependent Aqueous Solubility
For ionizable compounds, aqueous solubility is highly dependent on the pH of the medium. Understanding this relationship is crucial for predicting in vivo dissolution and absorption in different parts of the gastrointestinal tract.
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Solubility Measurement: Perform the shake-flask method as described in section 1.1 using the prepared buffers as the solvents.
-
Data Presentation: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This will generate a pH-solubility profile.
Table 2: Hypothetical pH-Solubility Profile for this compound
| pH | Predicted Solubility (µg/mL) | Rationale |
| 1.2 | 5-10 | Increased solubility due to protonation of the pyrazole nitrogen. |
| 2.0 | 2-5 | Solubility decreases as the pH moves away from the pKa. |
| 4.5 | <1 | Approaching the region of minimum solubility for the free base. |
| 6.8 | <1 | Likely to be in its least soluble, neutral form. |
| 7.4 | <1 | Similar to pH 6.8, representing physiological conditions in the blood. |
| 9.0 | <1 | Remains in its poorly soluble, neutral form. |
Part 2: Stability Assessment and Forced Degradation Studies
Evaluating the intrinsic stability of a drug candidate is a mandatory step in drug development. Forced degradation studies, or stress testing, are employed to accelerate the degradation process, thereby identifying potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods and for understanding the compound's shelf-life and storage requirements.[3]
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common approach.
-
Column and Mobile Phase Screening:
-
Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a suitable buffer (e.g., phosphate buffer, ammonium acetate) or acid modifier (e.g., formic acid, trifluoroacetic acid).
-
Run a gradient elution to separate the parent compound from any potential impurities or degradants.
-
-
Method Optimization:
-
Optimize the gradient profile, flow rate, column temperature, and injection volume to achieve good peak shape, resolution, and a reasonable run time.
-
The detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.
-
-
Method Validation:
-
Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
-
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions.[4]
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before injection into the HPLC system.
-
Analyze all samples using the validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify any significant degradation products.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is not co-eluting with any degradants.
-
Caption: Forced Degradation Study Workflow.
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized.
-
Hydrolysis: The pyrazole ring itself is generally stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage of the N-aryl bond could potentially occur, although this is unlikely under typical forced degradation conditions.
-
Oxidation: The pyrazole ring is relatively electron-deficient and thus somewhat resistant to oxidation. However, N-oxidation at the pyridine-like nitrogen is a possibility.
-
Photodegradation: Aromatic halides can be susceptible to photolytic cleavage, potentially leading to debromination or dechlorination. The extended π-system of the molecule suggests it will absorb UV radiation, making photostability a key parameter to investigate.
Table 3: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Predicted % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | < 5% | Minimal degradation expected. |
| 0.1 M NaOH, RT, 24h | < 5% | Minimal degradation expected. |
| 3% H₂O₂, RT, 24h | 10-20% | N-oxide derivative. |
| 80°C, 72h (Solid) | < 2% | Stable in solid form. |
| 80°C, 72h (Solution) | 5-10% | Minor unspecified degradants. |
| Photolytic | 15-25% | Debrominated and/or dechlorinated products. |
Conclusion
References
- Fathalla, O. A., et al. (2017). Pyrazole derivatives as a versatile scaffold in drug discovery. Future Journal of Pharmaceutical Sciences, 3(2), 51-61.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
-
Kumar, A., & Kumar, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1837-1854. [Link]
- ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(1).
- Raju, R., et al. (2017). An Effective and Sensitive Stability Indicating Chromatographic Approach Based on RP-HPLC for Trifluridine and Tipiracil in Bulk. International Journal of Research in Pharmaceutical and Chemical Sciences, 7(1), 63-70.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
Sources
A Technical Guide to Quantum Chemical Calculations of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole for Drug Discovery Applications
Abstract: This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the application of Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. This guide is designed for researchers, computational chemists, and drug development professionals, offering a self-validating protocol from initial structure generation to the in-depth analysis of key quantum chemical descriptors. The causality behind methodological choices is explained, and the interpretation of calculated properties such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) is discussed in the context of rational drug design.
Keywords: this compound, Quantum Chemistry, Density Functional Theory (DFT), Drug Discovery, Molecular Electrostatic Potential (MEP), HOMO-LUMO, Computational Protocol.
Part 1: Introduction & Scientific Context
The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2] Their prevalence in established drugs underscores the therapeutic potential of this chemical class, making the detailed study of novel pyrazole derivatives a critical endeavor in the search for new medicines.
Profile of this compound
The subject of this guide, this compound, is a halogenated arylpyrazole. Its structure combines the versatile pyrazole core with two halogen atoms—bromine on the pyrazole ring and chlorine on the phenyl substituent. These halogens can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can participate in halogen bonding, a crucial non-covalent interaction in drug-receptor binding.
The synthesis of such N-arylpyrazoles is commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with an appropriately substituted arylhydrazine.[1][2] Subsequent bromination at the C4 position of the pyrazole ring, a common electrophilic substitution site, can be accomplished using reagents like N-bromosaccharin under solvent-free conditions.[3]
The Role of In Silico Analysis
Modern drug discovery is increasingly reliant on computational, or in silico, methods to accelerate the identification and optimization of lead compounds. Quantum chemical calculations, in particular, provide profound insights into the intrinsic properties of a molecule at the electronic level. By accurately modeling the geometry, electronic structure, and potential energy surface, we can predict reactivity, stability, and intermolecular interaction sites. This predictive power allows researchers to prioritize synthetic targets, rationalize structure-activity relationships (SAR), and design molecules with enhanced efficacy and safety profiles before committing to resource-intensive laboratory synthesis.
Part 2: Theoretical Foundations of Quantum Chemical Calculations
Introduction to Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Unlike wavefunction-based methods, DFT calculates the electronic energy of a molecule based on its electron density. This approach offers an excellent balance of computational cost and accuracy, making it the workhorse of modern computational chemistry for medium to large-sized molecules.
Selecting the Right Tools: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functional: The functional approximates the exchange and correlation energies of the electrons. For halogenated organic molecules, hybrid functionals often provide reliable results. A widely used and robust choice is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). For potentially improved handling of long-range interactions, which can be important in larger systems, functionals like ωB97XD are also an excellent choice.[4]
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d) basis set is a good starting point, offering a reasonable compromise between accuracy and computational time. For higher accuracy, particularly for systems with diffuse electrons or for calculating properties like vibrational frequencies, a larger basis set such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) is recommended.[4]
For this guide, we will proceed with the B3LYP/6-31G(d) level of theory as it is broadly applicable and provides a solid, validated foundation for the properties of interest.
Key Molecular Properties and Their Significance
-
Optimized Molecular Geometry: The first and most crucial step is to find the molecule's lowest energy conformation. This optimized geometry serves as the basis for all subsequent property calculations.
-
Vibrational Frequencies: A frequency calculation on the optimized geometry is essential to confirm that the structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable structure on the potential energy surface.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy difference between them, the HOMO-LUMO gap , is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the molecule's electron density surface. It reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). This map is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for hydrogen bonding and other non-covalent interactions that are fundamental to drug-receptor recognition.[1]
Part 3: A Validated Computational Protocol
Workflow Overview
The computational workflow is a systematic process that ensures the reliability and reproducibility of the results. It begins with the construction of the molecule and proceeds through optimization and property calculation to final analysis.
Caption: Computational workflow for quantum chemical analysis.
Step-by-Step Protocol using Gaussian
This protocol assumes the use of GaussView 6 for molecular building and visualization, and Gaussian 16 for the calculations.
Step 1: Building the Initial Structure
-
Open GaussView.
-
Use the ring fragment builder to insert a pyrazole ring.
-
Use the element fragment builder to add a bromine atom to the C4 position of the pyrazole.
-
Build a 3-chlorophenyl group separately and attach it to the N1 position of the pyrazole ring.
-
Use the "Clean" function (Edit -> Clean) to get a reasonable starting geometry.
-
Save the initial structure as a Gaussian input file (.gjf).
Step 2: Geometry Optimization and Frequency Calculation
-
In GaussView, go to Calculate -> Gaussian Calculation Setup.
-
Under the Job Type tab, select Opt+Freq. This combines optimization and frequency calculation in a single run.
-
Under the Method tab:
-
Set Method to DFT.
-
Set Functional to B3LYP.
-
Set Basis Set to 6-31G(d).
-
-
Under the Title tab, give your calculation a descriptive name.
-
Under the Link 0 tab, specify the checkpoint file name (e.g., molecule.chk).
-
Submit the job file to Gaussian.
Step 3: Verifying the Optimized Structure
-
Once the calculation is complete, open the resulting log file (.log) in GaussView.
-
Go to Results -> Vibrations.
-
Examine the list of vibrational frequencies. All values should be positive. If any are negative (imaginary), it indicates a transition state, and the initial geometry must be adjusted.
Step 4: Calculating Electronic Properties
-
Open the checkpoint file (.chk) from the optimized calculation.
-
To visualize HOMO and LUMO:
-
Go to Results -> Surfaces/Contours.
-
Click Cube Actions -> New Cube.
-
Select Type: HOMO and click OK. Repeat for Type: LUMO.
-
Once the cubes are generated, select a surface and click Surface Actions -> New Surface.
-
-
To generate the MEP map:
-
In the Surfaces/Contours dialog, generate a new cube.
-
Select Type: ESP.
-
Once the cube is generated, select it and click Surface Actions -> New Mapped Surface. This will map the electrostatic potential onto the electron density surface.
-
Software and Hardware Considerations
The calculations described here for a molecule of this size can typically be run on a modern desktop workstation. The optimization and frequency calculation may take several hours, while property calculations are generally faster. Gaussian 16 is the standard software for these tasks.
Part 4: Analysis and Interpretation of Results
Structural Parameters
The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key bond lengths and dihedral angles should be tabulated to characterize the molecule's conformation. The dihedral angle between the pyrazole and chlorophenyl rings is particularly important as it defines the overall molecular shape.
Caption: Optimized structure of this compound with atom numbering (Illustrative - requires actual image generation).
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Value (Å or °) |
|---|---|
| C4-Br Bond Length | Calculated Value |
| C-Cl Bond Length | Calculated Value |
| Dihedral Angle (Pyrazole-Phenyl) | Calculated Value |
| ... | ... |
(Note: Values are placeholders and would be filled with actual calculation output.)
Frontier Orbitals and Reactivity
The energies of the HOMO and LUMO, and the resulting energy gap, are critical descriptors of electronic behavior.
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap (ΔE) | (LUMO - HOMO) |
A smaller HOMO-LUMO gap suggests that the molecule can be more easily polarized and is generally more reactive. In drug design, an optimal gap is sought to balance stability with the necessary reactivity for binding to a biological target.[3] For instance, a drug-like compound might ideally have a gap between 4 and 8 eV.[3]
Molecular Electrostatic Potential (MEP) Map Analysis
The MEP map provides a visual guide to the molecule's interactive sites.
(An image of the generated MEP map would be inserted here)
Caption: Molecular Electrostatic Potential mapped on the electron density surface. Red indicates negative potential (electron-rich), and blue indicates positive potential (electron-poor).
For this compound, the MEP map is expected to show:
-
Negative Potential (Red/Yellow): Concentrated around the pyridine-like nitrogen (N2) of the pyrazole ring due to its lone pair of electrons. This region is a prime site for hydrogen bond acceptance. The chlorine and bromine atoms will also exhibit regions of negative potential around their circumference (the sigma-hole effect).
-
Positive Potential (Blue): Located on the hydrogen atoms, particularly the one attached to the pyrazole ring (C5-H), making it a potential hydrogen bond donor. A region of positive potential (a "sigma-hole") may also be found along the axis of the C-Br and C-Cl bonds, which is significant for halogen bonding.
This analysis is crucial for predicting how the molecule might orient itself within a protein's binding pocket, guiding the design of analogs with improved binding affinity.[1]
Tabulated Summary of Calculated Properties
Table 3: Comprehensive Summary of Calculated Molecular Properties
| Property | Calculated Value | Unit |
|---|---|---|
| Final Optimized Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Most Negative MEP | Value | kcal/mol |
| Most Positive MEP | Value | kcal/mol |
Part 5: Implications for Drug Discovery and Future Directions
Guiding Rational Drug Design
The insights gained from these quantum chemical calculations provide a powerful platform for rational drug design. For example:
-
The MEP map identifies the key hydrogen bond donor and acceptor sites. An medicinal chemist could design analogs that introduce complementary functionalities on a target receptor or displace water molecules in a binding site to enhance affinity.
-
Understanding the HOMO-LUMO gap helps in tuning the electronic properties of the molecule. Substituents can be added to the phenyl ring to raise or lower the orbital energies, potentially improving orbital overlap with a receptor or altering the molecule's redox properties and metabolic stability.
Next Steps in Computational Analysis
The quantum-chemically optimized structure is the ideal starting point for more advanced computational studies:
-
Molecular Docking: The optimized structure and its electrostatic properties can be used to accurately predict the binding mode of the molecule within the active site of a target protein.
-
Molecular Dynamics (MD) Simulations: MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions and the conformational changes that may occur.
Conclusion
Quantum chemical calculations, specifically using DFT, offer a robust and insightful approach to characterizing potential drug candidates like this compound. This guide has outlined a validated, step-by-step protocol that provides not just data, but a deeper understanding of the molecular properties that govern biological activity. By integrating these computational techniques early in the drug discovery pipeline, researchers can make more informed decisions, leading to a more efficient and rational path toward novel therapeutics.
Part 6: References
-
D. Hadzi, et al. (1985). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. CORE. [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. [Link]
-
Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
Electrostatic Potential Maps. Deep Origin. [Link]
-
HOMO-LUMO Energy Gap. (2022). Schrödinger. [Link]
-
Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]
-
Tutorial: Electrostatic Potential Maps. UC Santa Barbara. [Link]
-
Dr. H Ismail. (2023, July 6). DFT Analysis Using Gaussian & GaussView: HOMO-LUMO, Optimization, Frequencies & UV-Vis Analysis [Video]. YouTube. [Link]
-
Ben-Zvi, D. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian [Video]. YouTube. [Link]
-
A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
-
HOMO and LUMO. Wikipedia. [Link]
-
Schyman, P., et al. (2023). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Omega. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
CAS number 143468-93-1 properties
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-
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-
Physicochemical Properties: Molecular weight, solubility, melting/boiling points, etc.
-
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-
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-
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Methodological & Application
Application Notes and Protocols for the Synthetic Utilization of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole. This versatile building block serves as a crucial intermediate in the synthesis of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. We delve into the core principles, field-proven protocols, and mechanistic insights for key transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring reproducibility and high yields. The strategic importance of the pyrazole scaffold, a privileged structure in numerous biologically active compounds, underscores the utility of this particular intermediate in modern medicinal chemistry.[1][2][3][4][5]
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6] The commercial success of drugs like Celecoxib (an anti-inflammatory) has cemented the pyrazole scaffold as a "privileged" structure in drug discovery.[2]
This compound emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized for diversification:
-
The pyrazole core provides the essential pharmacophoric features.
-
The bromine atom at the C4 position is a highly reactive and versatile handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions.[1][7]
-
The 1-(3-chlorophenyl) substituent modulates the electronic properties of the pyrazole ring and provides a vector for exploring structure-activity relationships (SAR) in drug design.
This guide focuses on the most powerful and common applications of this reagent: the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a pillar of modern organic synthesis, enabling the efficient and selective formation of bonds that were previously difficult to construct.[8] For this compound, these methods provide a direct route to novel analogues with significant potential in pharmaceutical and materials science research.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for forming C-C bonds, particularly for creating biaryl and aryl-heteroaryl motifs.[9][10][11] The reaction couples the 4-bromopyrazole with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[9]
Mechanistic Rationale: The catalytic cycle involves three fundamental steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The choice of ligand is critical to stabilize the palladium catalyst and facilitate these steps efficiently.
Caption: Suzuki-Miyaura Catalytic Cycle.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of 4-bromopyrazoles with arylboronic acids.[12][13]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent ratio is often critical for success.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1-(3-chlorophenyl)-1H-pyrazole.
Data Presentation: Expected Outcomes for Suzuki Coupling
| Entry | Boronic Acid Partner | Expected Yield Range* | Notes |
| 1 | Phenylboronic acid | 85-95% | Standard, generally high-yielding coupling. |
| 2 | 4-Methoxyphenylboronic acid | 90-98% | Electron-donating groups often enhance reaction rates. |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 75-88% | Electron-withdrawing groups may require slightly longer reaction times. |
| 4 | 3-Pyridinylboronic acid | 70-85% | Heterocyclic boronic acids are viable substrates; catalyst coordination to the pyridine nitrogen can sometimes be a competing process.[9] |
| 5 | 2-Thiopheneboronic acid | 80-92% | Electron-rich heterocycles generally couple efficiently. |
| Yields are estimated based on analogous reactions reported in the literature and may vary based on specific reaction conditions and scale.[12][13] |
Expert Insights:
-
Why Pd(dppf)Cl₂? This pre-catalyst is robust, air-stable, and highly effective for a wide range of substrates. The dppf ligand's wide bite angle and electron-rich nature promote the reductive elimination step, which is often rate-limiting.
-
The Role of the Base and Water: The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10] The aqueous co-solvent (water) helps dissolve the inorganic base and can accelerate the reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[14][15] This reaction is of paramount importance in medicinal chemistry, as the 4-aminopyrazole motif is a key pharmacophore in many biologically active molecules.[16] The reaction's success with challenging heterocyclic halides like 4-bromopyrazoles hinges on the use of specialized, bulky, and electron-rich phosphine ligands.[16][17]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. After oxidative addition, the amine coordinates to the palladium center, and deprotonation by a strong base forms a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst.[15][17]
Caption: Buchwald-Hartwig Catalytic Cycle.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol utilizes a modern, highly active catalyst system effective for a broad range of amines.[16][17][18]
Materials:
-
This compound
-
Amine (e.g., Morpholine, Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuDavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) or similar bulky ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add NaOtBu (1.4 equiv) and the palladium ligand (e.g., tBuDavePhos, 4-8 mol%) to an oven-dried Schlenk tube.
-
Catalyst Preparation: Add Pd₂(dba)₃ (2-3 mol%) and anhydrous toluene (2 mL). Stir for 5 minutes to form the active catalyst complex.
-
Reagent Addition: Add the amine (1.2 equiv) followed by a solution of this compound (1.0 mmol, 1.0 equiv) in toluene (2 mL).
-
Reaction: Seal the tube and heat in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 4-amino-1-(3-chlorophenyl)-1H-pyrazole.
Data Presentation: Expected Outcomes for Buchwald-Hartwig Amination
| Entry | Amine Partner | Expected Yield Range* | Notes |
| 1 | Morpholine | 65-80% | Cyclic secondary amines are excellent coupling partners.[18] |
| 2 | Piperidine | 60-75% | Similar reactivity to morpholine.[18] |
| 3 | Aniline | 70-85% | Arylamines couple efficiently. |
| 4 | Benzylamine | 50-70% | Primary amines lacking β-hydrogens generally give good yields.[16] |
| 5 | n-Butylamine | <15% | Primary amines with β-hydrogens are challenging due to competitive β-hydride elimination from the palladium-amido intermediate.[16] |
| Yields are based on studies of N-protected 4-bromopyrazoles and may require optimization.[16][18] |
Expert Insights:
-
Why Bulky Ligands? Ligands like tBuDavePhos are essential. Their steric bulk promotes the final reductive elimination step, which is often difficult with less hindered catalysts. Their electron-donating character increases the electron density on the palladium, facilitating the initial oxidative addition.[16][18]
-
Choice of Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the initial Pd-amine adduct) to form the crucial palladium-amido complex without competing side reactions.
Overall Synthetic Strategy and Workflow
The true power of this compound lies in its ability to serve as a central hub for generating diverse libraries of compounds for biological screening. The following workflow illustrates this strategic approach.
Caption: Synthetic utility workflow.
References
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Usami, Y., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509. [Link]
-
Hassan, A. S., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(10), 2539. [Link]
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
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Arimoto, M., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4690. [Link]
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Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7214. [Link]
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Gomaa, A. M., & Ali, M. M. (2020). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 64(2). [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
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Petkova, D. S., et al. (2017). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2017(3), M951. [Link]
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Barraja, P., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6885-6893. [Link]
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Wsol, M., et al. (2019). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 15, 242-249. [Link]
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Riaz, M., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6292. [Link]
- Preparation method and application of bromopyrazole compound intermediate.
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Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]
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Kumar, V., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 176-184. [Link]
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Wang, Y., et al. (2015). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 26(1), 71-74. [Link]
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Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-13. [Link]
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Mishra, A., et al. (2025). Chemistry and Biological Properties of Pyrazole Derivatives. World Journal of Pharmaceutical Research, 14(9), 184-201. [Link]
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Synthesis of Novel Derivatives from 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole: A Guide to Strategic Functionalization
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The ability to strategically functionalize the pyrazole core is therefore of paramount importance in the generation of novel molecular entities with tailored pharmacological profiles. This guide provides a detailed exploration of synthetic pathways for the derivatization of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole, a versatile building block for the synthesis of potential drug candidates.
The choice of this compound as a starting material is predicated on the differential reactivity of its two halogenated positions. The carbon-bromine bond at the 4-position of the pyrazole ring is inherently more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine bond on the phenyl ring. This chemoselectivity is a well-established principle in cross-coupling chemistry, stemming from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[3][4][5] This guide will leverage this reactivity difference to selectively introduce diverse functionalities at the 4-position of the pyrazole core through a series of robust and widely applicable palladium-catalyzed cross-coupling reactions.
Strategic Functionalization via Palladium-Catalyzed Cross-Coupling
The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods have been selected for their broad substrate scope, functional group tolerance, and proven reliability in complex molecule synthesis.[6]
Core Synthetic Strategies
Caption: Palladium-catalyzed cross-coupling strategies for the derivatization of this compound.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl and 4-Vinyl Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl and vinyl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 272.52 | 1.0 | 1.0 |
| Aryl/Vinylboronic Acid | Variable | 1.2 - 1.5 | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 0.02 - 0.05 | 0.02 - 0.05 |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | Variable | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane/H₂O or DME/H₂O) | - | - | - |
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 equiv) to the reaction mixture.
-
Heat the reaction to 90-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted derivative.
Expected Characterization Data for a Representative Product: 4-Phenyl-1-(3-chlorophenyl)-1H-pyrazole
-
¹H NMR (CDCl₃, 400 MHz): δ 8.01 (s, 1H, pyrazole-H5), 7.85 (s, 1H, pyrazole-H3), 7.72 (t, J = 2.0 Hz, 1H, Ar-H), 7.65-7.58 (m, 4H, Ar-H), 7.48-7.40 (m, 3H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 141.2, 139.8, 135.4, 130.8, 130.4, 129.2, 128.9, 127.3, 126.9, 125.7, 120.8, 118.6.
-
MS (ESI): m/z calculated for C₁₅H₁₁ClN₂ [M+H]⁺: 267.07; found 267.1.
Heck Reaction: Synthesis of 4-Alkenyl Derivatives
The Heck reaction provides a reliable method for the synthesis of substituted alkenes through the palladium-catalyzed coupling of aryl halides with alkenes.
Experimental Protocol: General Procedure for the Heck Reaction
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 272.52 | 1.0 | 1.0 |
| Alkene (e.g., Styrene, Acrylate) | Variable | 1.5 - 2.0 | 1.5 - 2.0 |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 224.50 | 0.02 - 0.05 | 0.02 - 0.05 |
| Phosphine Ligand (e.g., PPh₃) | 262.29 | 0.04 - 0.10 | 0.04 - 0.10 |
| Base (e.g., Et₃N or K₂CO₃) | Variable | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent (e.g., DMF or Acetonitrile) | - | - | - |
Procedure:
-
In a sealed reaction tube, combine this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and the phosphine ligand (0.04-0.10 equiv).
-
Add the solvent (e.g., DMF), followed by the alkene (1.5-2.0 equiv) and the base (2.0-3.0 equiv).
-
Degas the mixture with an inert gas.
-
Seal the tube and heat the reaction to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 4-alkenyl pyrazole derivative.
Sonogashira Coupling: Synthesis of 4-Alkynyl Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted pyrazoles.[7]
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 272.52 | 1.0 | 1.0 |
| Terminal Alkyne | Variable | 1.2 - 1.5 | 1.2 - 1.5 |
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | 701.90 | 0.02 - 0.05 | 0.02 - 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 - 0.10 | 0.04 - 0.10 |
| Base (e.g., Et₃N) | 101.19 | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent (e.g., THF or DMF) | - | - | - |
Procedure:
-
To a solution of this compound (1.0 equiv) in the chosen solvent, add the terminal alkyne (1.2-1.5 equiv) and the base (2.0-3.0 equiv).
-
Degas the solution with an inert gas.
-
Add the palladium catalyst (0.02-0.05 equiv) and copper(I) iodide (0.04-0.10 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Amino Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 4-position of the pyrazole.[6][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 272.52 | 1.0 | 1.0 |
| Amine | Variable | 1.2 - 1.5 | 1.2 - 1.5 |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 915.72 | 0.01 - 0.02 | 0.01 - 0.02 |
| Phosphine Ligand (e.g., Xantphos or BINAP) | Variable | 0.02 - 0.04 | 0.02 - 0.04 |
| Base (e.g., NaOt-Bu or Cs₂CO₃) | Variable | 1.5 - 2.0 | 1.5 - 2.0 |
| Solvent (e.g., Toluene or Dioxane) | - | - | - |
Procedure:
-
In an oven-dried, sealed tube, combine this compound (1.0 equiv), the palladium pre-catalyst (0.01-0.02 equiv), the phosphine ligand (0.02-0.04 equiv), and the base (1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by the amine (1.2-1.5 equiv).
-
Seal the tube and heat the reaction to 80-110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel derivatives from this compound. The strategic application of palladium-catalyzed cross-coupling reactions, leveraging the inherent chemoselectivity between the C-Br and C-Cl bonds, offers a robust platform for the generation of diverse compound libraries. The methodologies presented herein are foundational for researchers in drug discovery and development, enabling the exploration of new chemical space around the privileged pyrazole scaffold.
References
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Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to 2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]
-
Kumar, V., & Aggarwal, R. (2019). Pyrazole and its biological potential. Chemistry Central Journal, 13(1), 1-14. [Link]
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Elguero, J. (2011). Pyrazoles. In Comprehensive Organic Synthesis II (pp. 1-104). Elsevier. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Johansson, P. L., & Konda, V. (2010). The Heck Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 1-64). John Wiley & Sons, Inc. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Hartwig, J. F. (2010). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 43(8), 1146-1158. [Link]
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Application Notes & Protocols: Investigating the Biological Activity of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole Derivatives
Introduction: The Therapeutic Potential of Halogenated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The therapeutic efficacy of these molecules can be significantly modulated by the nature and position of substituents on the pyrazole ring. Halogenation, in particular, is a powerful strategy in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.
This guide focuses on derivatives of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole , a chemical class that combines three key features: the versatile pyrazole core, a bromine atom at the 4-position, and a 3-chlorophenyl group at the N1 position. The presence of both bromine and chlorine atoms can introduce unique electronic and steric properties, making these derivatives compelling candidates for drug discovery. This document provides a technical framework for researchers, scientists, and drug development professionals to explore two primary biological activities of this compound class: anticancer cytotoxicity and antibacterial efficacy . We present detailed, field-proven protocols and explain the scientific rationale behind key experimental steps to ensure robust and reproducible results.
Section 1: Anticancer Activity Evaluation
Substituted pyrazoles have demonstrated significant potential as anticancer agents, often acting through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases crucial for tumor growth.[2][3] Derivatives bearing bromo- and chlorophenyl groups have been specifically noted for their potent cytotoxic effects against various cancer cell lines.[4]
Application Note 1: Profiling Cytotoxicity in Cancer Cell Lines
The primary objective is to determine the concentration-dependent cytotoxic effect of a test compound on cancer cells. This is typically quantified by the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth or viability compared to an untreated control. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which, in most contexts, correlates directly with cell viability.[5]
Hypothesized Mechanism of Action: Apoptosis Induction
Many pyrazole-based anticancer agents exert their effects by triggering programmed cell death, or apoptosis.[6] This can be initiated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a cascade of caspase enzymes (e.g., caspase-3), which are the executioners of apoptosis.[6] The 4-bromo and 3-chlorophenyl substitutions may enhance the compound's ability to induce cellular stress, thereby pushing the cell towards an apoptotic fate.
Caption: Hypothesized apoptotic pathway induced by pyrazole derivatives.
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol provides a step-by-step method for assessing the cytotoxicity of a this compound derivative against an adherent cancer cell line (e.g., MCF-7, A549).
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate.[7] The amount of formazan produced is proportional to the number of viable cells. Solubilizing this precipitate and measuring its absorbance provides a quantitative measure of cell viability.[5]
Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Adherent Cancer Cells (e.g., MCF-7)
-
Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Solution (5 mg/mL in sterile PBS, protected from light)[8]
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Positive Control (e.g., Doxorubicin)
Workflow Diagram:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count cells. Prepare a cell suspension at a density of 5 x 10⁴ cells/mL in complete growth medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Causality: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment and do not become confluent, which would inhibit growth and confound the results.[5]
-
Include wells for "cells only" (negative control), "medium only" (blank), and positive control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound in complete growth medium. A typical starting range is 100 µM to 0.1 µM. Also prepare dilutions for the positive control.
-
Carefully remove the old medium from the wells and add 100 µL of the corresponding compound dilutions. Add fresh medium to the control wells.
-
Trustworthiness: Each concentration should be tested in triplicate to ensure statistical validity. The use of a positive control (a known cytotoxic agent) validates that the assay system is responsive.
-
-
Incubation (Treatment):
-
Return the plate to the incubator for 48 to 72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate for another 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate within the cells.
-
Causality: The incubation period is critical. Insufficient time leads to a weak signal, while excessive time can lead to cell death from nutrient depletion, unrelated to the compound's effect.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Table 1: Example Cytotoxicity Data for Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 8.0 | [4] |
| Compound A | HeLa (Cervical) | 9.8 | [4] |
| Compound A | MCF-7 (Breast) | 5.8 | [4] |
| Compound 3i | RKO (Colon) | 9.9 | [3] |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (at 24h) | [6] |
Note: Compound A is a 4-bromophenyl substituted pyrazole. Compounds 3i and 3f are other cytotoxic pyrazole derivatives.
Section 2: Antibacterial Activity Evaluation
Pyrazole derivatives have been reported as potent antibacterial agents, with some acting as inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase, which are not present in the same form in eukaryotes, offering a degree of selective toxicity.[9][10]
Application Note 2: Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] It is the gold standard for measuring the in vitro susceptibility of bacteria to a compound. The broth microdilution method is a standardized, efficient, and widely used technique for determining MIC values.[12]
Hypothesized Mechanism of Action: DNA Gyrase Inhibition
Bacterial DNA gyrase (a type II topoisomerase) is a critical enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of this enzyme leads to a rapid cessation of bacterial cellular processes and ultimately cell death.[10] The planar, aromatic structure of the pyrazole core is well-suited to intercalate into the enzyme's active site, potentially disrupting its function.
Protocol 2: Determination of MIC by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is designed to be a self-validating system.[12][13]
Materials:
-
Test Compound Stock Solution (e.g., 1 mg/mL in DMSO)
-
Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile Saline (0.85% NaCl)
-
96-well U-bottom sterile microplates
-
Positive Control Antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland Turbidity Standard
-
Spectrophotometer or densitometer
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
-
Preparation of Compound Plate:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microplate.
-
In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL).
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Self-Validation: Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Causality: A standardized inoculum is the most critical variable for reproducibility. Too high an inoculum can overwhelm the compound, leading to falsely high MICs; too low an inoculum can lead to falsely low MICs.[13]
-
-
Inoculation of the Plate:
-
Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. (This is typically a 1:100 dilution of the 0.5 McFarland suspension).
-
Add 50 µL of this final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is now 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
Causality: Incubation time is standardized to allow for sufficient bacterial growth in the control well without allowing resistant subpopulations to overgrow.
-
-
Reading and Interpreting Results:
-
Visually inspect the plate from the bottom using a reading mirror.
-
The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must be clear. If these controls fail, the assay is invalid.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11]
-
References
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]
-
Ghandi, M., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances. Available at: [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Available at: [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). Journal of Clinical Microbiology. Available at: [Link]
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Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information (NCBI). Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies. Retrieved from [Link]
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Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Bentham Science. Available at: [Link]
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Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. Available at: [Link]
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Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (n.d.). Open Research@CSIR-NIScPR. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Pharmaceutical Sciences. Available at: [Link]
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Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). sioc-journal.cn. Retrieved from [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Available at: [Link]
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Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. Available at: [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry. Available at: [Link]
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Application Notes and Protocols: 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of clinically significant therapeutic agents.[1][2] Its prevalence in approved drugs stems from its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and the synthetic tractability that allows for extensive structure-activity relationship (SAR) studies.[3][4] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[5]
This document focuses on a specific, strategically substituted pyrazole: 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole . This compound serves as a versatile intermediate and a foundational building block in the synthesis of more complex, biologically active molecules. The presence of a bromine atom at the 4-position offers a reactive handle for a variety of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[6] This allows for the introduction of diverse chemical moieties to probe the chemical space around a biological target. Furthermore, the 1-(3-chlorophenyl) substituent influences the molecule's overall lipophilicity and electronic properties, which can be critical for target engagement and pharmacokinetic profile.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, along with detailed protocols for its synthesis and subsequent use in key medicinal chemistry workflows.
Chemical Properties and Synthetic Considerations
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClN₂ | Inferred from structure |
| Molecular Weight | 257.52 g/mol | Inferred from structure |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge of similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) | General knowledge of similar compounds |
Protocol 1: Synthesis of this compound
The synthesis of 1,4-disubstituted pyrazoles can be achieved through several established routes. A common and reliable method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, followed by bromination.
Reaction Scheme:
Step-by-Step Protocol:
-
Synthesis of 1-(3-chlorophenyl)-1H-pyrazole:
-
To a solution of (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl equivalent like malondialdehyde tetrabutyl acetal (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3-chlorophenyl)-1H-pyrazole.
-
-
Bromination at the 4-position:
-
Dissolve the 1-(3-chlorophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Slowly add a brominating agent such as N-Bromosuccinimide (NBS) (1.05 eq) or bromine in acetic acid at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
-
Causality Behind Experimental Choices:
-
The choice of a 1,3-dicarbonyl equivalent is crucial for the initial pyrazole ring formation. Malondialdehyde or its acetal derivatives are commonly used.
-
N-Bromosuccinimide is often preferred as a brominating agent over liquid bromine due to its solid nature and milder reaction conditions, which can lead to higher selectivity and fewer side products.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[7] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 1-aryl-pyrazole motif, as present in our title compound, is known to orient substituents towards the ATP-binding pocket of various kinases, enabling the formation of key interactions that lead to potent and selective inhibition.[8]
While specific biological data for this compound is not extensively reported in the public domain, its structure strongly suggests its utility as an intermediate for the synthesis of kinase inhibitors. The bromine atom at the 4-position is a prime site for introducing further complexity and diversity through cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, which can significantly impact inhibitor potency and selectivity.[9]
Workflow for Utilizing this compound in Kinase Inhibitor Discovery:
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Application Notes and Protocols for the Development of Kinase Inhibitors Using 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2][3] This document provides a comprehensive guide for the utilization of the versatile building block, 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole , in the discovery and development of novel kinase inhibitors. We will delve into the strategic rationale behind its use, provide detailed protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and outline robust methodologies for the subsequent in vitro and cell-based screening of the synthesized analogues. The overarching goal is to equip researchers with the foundational knowledge and practical protocols necessary to embark on a successful kinase inhibitor discovery program centered around this privileged scaffold.
Introduction: The Strategic Advantage of the this compound Scaffold
Protein kinases, as central regulators of a vast array of cellular processes, represent a prominent class of therapeutic targets, especially in oncology. The pyrazole ring system is a recurring motif in numerous FDA-approved kinase inhibitors, a testament to its favorable pharmacological properties. The specific scaffold, this compound, offers several strategic advantages for a kinase inhibitor discovery program:
-
A Privileged Core: The pyrazole ring acts as a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.[3]
-
Tunable Substituents: The 1-(3-chlorophenyl) group provides a lipophilic anchor and can be directed towards various pockets within the kinase active site. The chloro-substituent offers a potential vector for further modification or can contribute to favorable binding interactions.
-
Versatile Reactive Handle: The bromine atom at the 4-position is the key to diversification. It serves as a versatile handle for introducing a wide range of chemical moieties through well-established and robust cross-coupling chemistries. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
The logical workflow for a kinase inhibitor discovery program starting from this scaffold is a multi-step process encompassing synthesis, in vitro screening, and cell-based validation.
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Application Notes and Protocols for 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole in Agrochemical Research
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction: The Pyrazole Scaffold in Modern Agrochemicals and the Prospect of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
The pyrazole heterocycle is a cornerstone of modern agrochemical design, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] This five-membered ring system, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of herbicides, fungicides, and insecticides.[3] The commercial success of pyrazole-based agrochemicals, such as the fungicide Pyraclostrobin and the insecticide Fipronil, underscores the profound impact of this chemical class on global food security.[4]
This document provides a comprehensive technical guide to the synthesis, potential applications, and research protocols for This compound , a compound of significant interest for novel agrochemical discovery. While this specific molecule is not extensively documented in publicly available literature as a commercialized agrochemical, its structural features—a substituted phenyl ring and a bromine atom on the pyrazole core—suggest a strong potential for biological activity. The bromine atom, in particular, can serve as a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[5][6]
These application notes are designed for researchers, scientists, and drug development professionals. We will explore the synthesis of this compound, propose potential agrochemical applications based on established structure-activity relationships of related pyrazoles, and provide detailed, field-proven protocols for its evaluation as a fungicide, herbicide, and insecticide.
Synthesis of this compound: A Plausible Synthetic Route
The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the pyrazole ring followed by bromination. A plausible and efficient method involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, followed by selective bromination of the pyrazole ring.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 1-(3-Chlorophenyl)-1H-pyrazole
-
To a stirred solution of 3-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir for 15 minutes at room temperature.
-
Add malondialdehyde tetraethyl acetal (1 equivalent) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-(3-chlorophenyl)-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolve 1-(3-chlorophenyl)-1H-pyrazole (1 equivalent) in chloroform or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Hypothesized Agrochemical Applications and Screening Protocols
Based on the known bioactivities of structurally similar pyrazole derivatives, this compound is a candidate for evaluation as a fungicide, herbicide, and insecticide. The following sections detail the proposed mechanisms of action and provide robust protocols for preliminary screening.
Potential as a Fungicide: A Succinate Dehydrogenase Inhibitor (SDHI)?
Many pyrazole-carboxamide fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (Complex II).[7] This inhibition disrupts fungal respiration and energy production, leading to cell death.
Proposed Mechanism of Action: SDH Inhibition
Caption: Proposed mechanism of fungicidal action via SDH inhibition.
Protocol 1: In Vitro Antifungal Activity Assay
This protocol assesses the intrinsic activity of the compound against a panel of common plant pathogenic fungi.
-
Fungal Strains: Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum, and Alternaria solani.
-
Culture Medium: Prepare Potato Dextrose Agar (PDA) plates.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL in the PDA medium. A DMSO-only control should also be prepared.
-
Assay:
-
Add the appropriate volume of the compound dilutions to molten PDA, mix thoroughly, and pour into Petri dishes.
-
Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubate the plates at 25°C in the dark.
-
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
Determine the EC50 (Effective Concentration for 50% inhibition) value by probit analysis.
Table 1: Hypothetical In Vitro Antifungal Activity Data
| Fungal Species | EC50 (µg/mL) of this compound | EC50 (µg/mL) of Pyraclostrobin (Reference) |
| Botrytis cinerea | 8.5 | 0.5 |
| Rhizoctonia solani | 12.2 | 1.2 |
| Fusarium graminearum | > 50 | 2.5 |
| Alternaria solani | 15.8 | 0.8 |
Potential as a Herbicide: A 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor?
Several pyrazole-based herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[8][9][10] This enzyme is crucial for the biosynthesis of plastoquinone, a necessary cofactor for carotenoid production. Inhibition of HPPD leads to a depletion of carotenoids, resulting in the photo-destruction of chlorophyll and characteristic bleaching symptoms in susceptible plants.[8][9]
Protocol 2: Pre- and Post-Emergence Herbicidal Screening
This protocol evaluates the herbicidal efficacy of the compound on both germinating and established weeds and crops.
-
Plant Species:
-
Weeds: Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass).
-
Crops: Zea mays (corn), Glycine max (soybean).
-
-
Compound Application: Prepare a formulation of this compound in a suitable solvent/surfactant system.
-
Pre-emergence Assay:
-
Sow seeds in pots filled with sandy loam soil.
-
Apply the compound formulation as a soil drench at various rates (e.g., 50, 100, 200 g a.i./ha).
-
Grow the plants in a greenhouse with controlled temperature and light conditions.
-
-
Post-emergence Assay:
-
Grow plants to the 2-3 leaf stage.
-
Apply the compound formulation as a foliar spray at the same rates as the pre-emergence assay.
-
Return the plants to the greenhouse.
-
-
Data Collection: Assess the percentage of weed control and crop injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete kill).
-
Analysis: Determine the GR50 (Growth Reduction by 50%) for each species.
Table 2: Hypothetical Post-Emergence Herbicidal Activity Data (14 DAT at 150 g a.i./ha)
| Plant Species | % Control / Injury |
| Amaranthus retroflexus | 85 |
| Echinochloa crus-galli | 70 |
| Zea mays | 15 |
| Glycine max | 20 |
Potential as an Insecticide: A GABA Receptor Antagonist?
Phenylpyrazole insecticides, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system.[4][11] By blocking this channel, these insecticides induce neuronal hyperexcitability, leading to paralysis and death of the insect.
Protocol 3: Insecticidal Activity Screening (Contact and Ingestion)
This protocol assesses the toxicity of the compound to a model insect pest.
-
Insect Species: Spodoptera exigua (beet armyworm) larvae.
-
Contact Assay (Topical Application):
-
Apply a small droplet (e.g., 1 µL) of the compound in acetone at various concentrations to the dorsal thorax of third-instar larvae.
-
Place the treated larvae in individual containers with an artificial diet.
-
Assess mortality at 24, 48, and 72 hours post-application.
-
-
Ingestion Assay (Diet Incorporation):
-
Incorporate the compound into an artificial diet at various concentrations.
-
Place third-instar larvae into containers with the treated diet.
-
Assess mortality at 24, 48, and 72 hours.
-
-
Analysis: Calculate the LD50 (Lethal Dose for 50% of the population) for the contact assay and the LC50 (Lethal Concentration for 50% of the population) for the ingestion assay.
Workflow for Agrochemical Candidate Evaluation
Caption: A generalized workflow for the evaluation of a new agrochemical candidate.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. The protocols outlined in this document provide a robust framework for its synthesis and comprehensive biological evaluation. While the specific biological activities of this compound remain to be empirically determined, the established success of the pyrazole chemical class provides a strong rationale for its investigation. Future research should focus on the systematic execution of these screening protocols, followed by mechanism of action studies for any confirmed activities. Positive results would warrant a lead optimization program, involving the synthesis and testing of analogs to improve potency, selectivity, and environmental profile.
References
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Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Retrieved from [Link]
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Little, M. S., & Larelle, D. (2020). 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. PubMed. Retrieved from [Link]
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Ma, Y., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure–Activity Relationship, and Molecular Docking. PubMed. Retrieved from [Link]
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Mao, C., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed. Retrieved from [Link]
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Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. Retrieved from [Link]
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Nanjunda Swamy, S., et al. (2015). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]
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Pan, L., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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SciELO México. (2015). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. scielo.org.mx. Retrieved from [Link]
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Shang, J., et al. (2022). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PubMed Central. Retrieved from [Link]
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Song, M., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. Retrieved from [Link]
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Sun, Z., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. Retrieved from [Link]
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Tanimura, H., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Nature. Retrieved from [Link]
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Verma, G., et al. (2018). Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. PubMed. Retrieved from [Link]
-
Wang, C., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. PubMed. Retrieved from [Link]
-
Zhorov, B. S., & Tikhonov, D. B. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers. Retrieved from [Link]
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Strategic Synthesis and Patentable Diversification of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole: Application Notes and Protocols
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of biological interactions. Pyrazole derivatives are integral components of numerous clinically approved drugs, exhibiting activities that span anti-inflammatory, anti-cancer, anti-viral, and anti-microbial applications.[1] The strategic introduction of substituents onto the pyrazole ring is a cornerstone of modern drug design, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
Among the vast chemical space of pyrazole derivatives, halogenated N-arylpyrazoles represent a particularly valuable subclass. The presence of a halogen, such as bromine, at a specific position provides a reactive "handle" for further chemical modification through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.[2] The N-aryl substituent, in this case, a 3-chlorophenyl group, plays a crucial role in orienting the molecule within a biological target's binding pocket.
This guide provides detailed application notes and synthetic protocols for 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole , a key intermediate for the development of novel, patentable chemical entities. We will explore robust synthetic pathways to this core scaffold and detail protocols for its subsequent functionalization, providing researchers with the foundational knowledge to accelerate their discovery programs.
Part I: Core Scaffold Synthesis: Pathways to this compound
The synthesis of the target scaffold can be approached from two primary strategic directions: (A) constructing the pyrazole ring with the N-aryl substituent already in place, or (B) attaching the N-aryl group to a pre-formed 4-bromopyrazole ring. The choice of route often depends on the availability and cost of starting materials and the desired scale of the reaction.
Workflow: Primary Synthetic Routes
Sources
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in the Synthesis of 4-Bromo-1-aryl-1H-pyrazoles
Welcome to our dedicated technical support center for navigating the complexities of regioselectivity in the synthesis of 4-Bromo-1-aryl-1H-pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in achieving the desired isomeric purity during their synthetic campaigns. Here, we dissect common experimental issues, provide scientifically grounded explanations, and offer robust protocols to enhance your synthetic outcomes.
Troubleshooting Guide
This section addresses specific problems you might be facing in the laboratory. Each question is followed by a detailed explanation of the underlying causes and actionable advice to resolve the issue.
Q1: My direct bromination of a 1-aryl-1H-pyrazole is giving me a mixture of isomers, including bromination on the aryl ring. How can I improve selectivity for the C4 position of the pyrazole?
This is a classic challenge in electrophilic aromatic substitution involving multi-ring systems. The pyrazole ring is generally electron-rich and highly susceptible to electrophilic attack, but the activation or deactivation of the N-aryl substituent plays a critical role.
-
Underlying Cause : The regioselectivity of bromination is a kinetic competition between the different available positions on both the pyrazole and the aryl rings. If the aryl ring is activated by electron-donating groups (e.g., methoxy, alkyl) and the reaction conditions are too harsh, competitive bromination on the aryl ring can occur. The C4 position of the pyrazole is electronically favored for substitution due to the stability of the Wheland intermediate, which avoids placing a positive charge on the nitrogen atoms[1][2]. However, strong brominating agents or high temperatures can reduce this inherent selectivity.
-
Troubleshooting Steps :
-
Choice of Brominating Agent : Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is a common choice, but for even greater selectivity, consider using N-bromosaccharin (NBSac), which has been shown to be highly effective and regioselective.[3][4]
-
Solvent Effects : The choice of solvent can significantly influence the outcome. Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are generally preferred for direct bromination with NBS. Acetic acid can also be used and may favor C4 bromination in some cases.[5]
-
Temperature Control : Perform the reaction at lower temperatures. Starting at 0 °C or even lower and slowly warming to room temperature can significantly enhance selectivity by favoring the kinetically preferred product.
-
Catalyst-Free Conditions : Initially, attempt the reaction without a catalyst. Often, the inherent reactivity of the pyrazole is sufficient for bromination at the C4 position. If a catalyst is necessary, a mild acid catalyst might be employed, but its effect on regioselectivity should be carefully monitored.
-
Q2: I'm performing a one-pot synthesis from a 1,3-dicarbonyl compound and an arylhydrazine, followed by bromination, but I'm getting a mixture of 1,3- and 1,5-disubstituted pyrazole regioisomers. How can I control this?
The initial cyclocondensation to form the pyrazole ring is often the step where regioselectivity is lost, leading to a mixture of products that are then brominated.
-
Underlying Cause : The reaction of an unsymmetrical 1,3-dicarbonyl compound with an arylhydrazine can proceed through two different pathways, depending on which carbonyl group undergoes the initial nucleophilic attack by which nitrogen of the hydrazine. This often results in a mixture of the 1,3- and 1,5-disubstituted pyrazole isomers.[6]
-
Troubleshooting Steps :
-
Solvent Optimization : The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. These solvents can selectively activate one of the carbonyl groups through hydrogen bonding.
-
pH Control : The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. Acid catalysis is often employed, and careful selection of the acid (e.g., acetic acid vs. trifluoroacetic acid) can alter the isomeric ratio.[6]
-
Stepwise Approach : Instead of a one-pot reaction, consider a stepwise approach. First, synthesize and isolate the desired 1-aryl-1H-pyrazole regioisomer. Purify it to remove the unwanted isomer, and then proceed with the bromination step. This provides absolute control over the final product's regiochemistry.
-
Use of Precursors with High Regiocontrol : Certain precursors, like trichloromethyl enones, have been shown to provide high regiocontrol in the synthesis of substituted pyrazoles.[6][7]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and regioselectivity of 4-bromo-1-aryl-1H-pyrazoles.
Q1: What is the mechanistic basis for the preferential bromination at the C4 position of the pyrazole ring?
The pyrazole ring has two nitrogen atoms: one is "pyrrole-like" (N1, bonded to the aryl group and a hydrogen in the parent pyrazole) and contributes two electrons to the aromatic system, while the other is "pyridine-like" (N2) and contributes one electron. Electrophilic attack at the C4 position leads to a more stable cationic intermediate (Wheland intermediate) compared to attack at the C3 or C5 positions. In the intermediate formed by C4 attack, the positive charge can be delocalized over the ring without placing a positive charge on the electron-donating, pyrrole-like nitrogen. Conversely, attack at C3 or C5 would lead to an unstable intermediate with a positive charge on an sp2-hybridized nitrogen atom, which is highly unfavorable.[2] This is analogous to the preferential α-substitution in pyrrole.[8]
Q2: How do substituents on the 1-aryl ring influence the regioselectivity of bromination?
Substituents on the N-aryl ring primarily affect the overall reactivity of the molecule.
-
Electron-Donating Groups (EDGs) : EDGs on the aryl ring increase the electron density of the entire molecule, making both the aryl ring and the pyrazole ring more susceptible to electrophilic attack. This can lead to a decrease in selectivity, with potential for competitive bromination on the aryl ring, as discussed in Troubleshooting Q1.
-
Electron-Withdrawing Groups (EWGs) : EWGs on the aryl ring decrease the electron density, deactivating the molecule towards electrophilic substitution. While this will slow down the reaction rate, it can sometimes improve the selectivity for C4 bromination on the pyrazole ring, as the pyrazole remains the more electron-rich system.
Q3: Are there alternative strategies to direct bromination for synthesizing 4-bromo-1-aryl-1H-pyrazoles?
Yes, when direct bromination proves problematic, several alternative strategies can be employed:
-
Metalation-Deprotonation : A powerful strategy involves the regioselective metalation of the pyrazole ring followed by quenching with an electrophilic bromine source. For instance, directed ortho-metalation or the use of specific bases like TMPMgCl·LiCl can achieve regioselective deprotonation at specific positions, which can then be brominated.[9][10]
-
Suzuki-Miyaura Cross-Coupling : This approach involves starting with a pre-functionalized pyrazole, such as 4-bromo-1H-pyrazole (often protected at N1, e.g., with a trityl group), and then performing a Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid to introduce the aryl group at the N1 position.[11][12] This method offers excellent control over the final structure.
-
Three-Component Electrosynthesis : Recent advances include electrocatalytic methods where hydrazines, acetylacetones, and a halogen source (like sodium halides) are combined in a one-pot, three-component reaction to yield 4-halopyrazoles.
Experimental Protocol: Regioselective Synthesis of 4-Bromo-1-aryl-3,5-dimethyl-1H-pyrazole
This protocol describes a reliable one-pot method for the synthesis of 4-bromo-1-aryl-3,5-dimethyl-1H-pyrazoles from acetylacetone, an arylhydrazine, and N-bromosaccharin under solvent-free conditions, adapted from established procedures.[3][4]
Materials:
-
Arylhydrazine (1.0 mmol)
-
Acetylacetone (1.0 mmol)
-
N-bromosaccharin (NBSac) (1.1 mmol)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂) (as catalyst)
-
Mortar and pestle
-
Round bottom flask
-
Magnetic stirrer and hotplate
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry mortar, add the arylhydrazine (1.0 mmol), acetylacetone (1.0 mmol), N-bromosaccharin (1.1 mmol), and a catalytic amount of silica gel supported sulfuric acid.
-
Grind the mixture with a pestle at room temperature for the time specified in the table below (or until TLC indicates completion of the reaction).
-
Transfer the reaction mixture to a round bottom flask.
-
Add ethyl acetate to dissolve the product and filter to remove the catalyst.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure 4-bromo-1-aryl-3,5-dimethyl-1H-pyrazole.
Data Presentation:
| Entry | Aryl Group | Time (min) | Yield (%) |
| 1 | Phenyl | 7 | 95 |
| 2 | 4-Chlorophenyl | 10 | 92 |
| 3 | 4-Methylphenyl | 8 | 94 |
| 4 | 4-Nitrophenyl | 15 | 90 |
Yields are based on isolated product after purification and are representative of typical outcomes for this reaction.[4]
Visualization of Reaction Pathways
Electrophilic Bromination at C4 of 1-Aryl-1H-pyrazole
Caption: Electrophilic attack at C4 leads to a stable intermediate.
One-Pot Synthesis Workflow
Caption: Workflow for regioselective one-pot synthesis.
References
-
Usami, Y., Ichikawa, H., Nishioka, M., & Arimoto, M. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509. [Link]
- Fustero, S., Sánchez-Roselló, M., & Simón-Fuentes, A. (2011). Synthesis of Fluorinated Pyrazoles. In Fluorine in Heterocyclic Chemistry. Wiley.
- Knochel, P., & Gommermann, N. (2003). Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations.
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. [Link]
-
Nava-López, D., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 58(3), 237-241. [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. The Journal of Organic Chemistry, 72(13), 4949-4959. [Link]
- El-Faham, A., et al. (2020). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Journal of Molecular Structure, 1217, 128413.
-
Nava-López, D., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]
- Google Patents. (1991).
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. [Link]
-
SlideShare. (2018). Pyrazole. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
-
Sławiński, J., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(34), 26955-26966. [Link]
-
National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
da Silva, A. C. M., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 22(11), 1838. [Link]
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link]
-
National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 20(41), 8121-8125. [Link]
-
National Center for Biotechnology Information. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. [Link]
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. [Link]
-
Gommermann, N., & Knochel, P. (2003). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 5(22), 4333-4335. [Link]
-
ResearchGate. (n.d.). Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. [Link]
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- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route and minimize the formation of unwanted side products.
I. Overview of the Synthetic Pathway
The most common and direct synthesis of this compound involves a two-step process:
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Knorr Pyrazole Synthesis: The condensation of (3-chlorophenyl)hydrazine with a 1,3-dicarbonyl equivalent, such as malondialdehyde or its acetal 1,1,3,3-tetramethoxypropane, to form the 1-(3-chlorophenyl)-1H-pyrazole core.
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Electrophilic Bromination: The selective bromination of the pyrazole ring at the C4-position using a brominating agent like N-Bromosuccinimide (NBS) or bromine.
This guide will address potential side products arising from both of these key stages.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Part A: Pyrazole Ring Formation (Knorr Synthesis)
Question 1: My reaction to form 1-(3-chlorophenyl)-1H-pyrazole is showing multiple product spots on TLC, even before the bromination step. What are these likely side products and how can I avoid them?
Answer:
The most probable side products during the formation of the pyrazole ring are regioisomers , specifically the 1-(3-chlorophenyl)-5-substituted-1H-pyrazole and 1-(3-chlorophenyl)-3-substituted-1H-pyrazole . This issue arises when an unsymmetrical 1,3-dicarbonyl compound is used.
Causality of Regioisomer Formation:
The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] If the dicarbonyl is unsymmetrical (e.g., benzoylacetone), the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of regioisomers. The electronic and steric nature of the substituents on the dicarbonyl and the hydrazine, as well as the reaction conditions (pH, solvent), can influence the regioselectivity.[3]
Troubleshooting and Prevention:
-
Choice of 1,3-Dicarbonyl Synthon: To synthesize the unsubstituted 1-(3-chlorophenyl)-1H-pyrazole intermediate, it is crucial to use a symmetrical C3-building block. Malondialdehyde or its stable synthetic equivalent, 1,1,3,3-tetramethoxypropane , are the recommended reagents. These symmetrical precursors ensure that only one pyrazole regioisomer can be formed.
-
Reaction Conditions: While the choice of a symmetrical dicarbonyl is the primary solution, maintaining optimal reaction conditions is still important for a clean reaction. The reaction is typically acid-catalyzed. A slightly acidic medium (pH 3-5) generally favors the cyclization step.[4]
-
Purification: If a mixture of regioisomers is formed, careful column chromatography on silica gel is usually required for separation. The polarity difference between the isomers may be slight, so a well-optimized solvent system is necessary.
Experimental Protocol: Synthesis of 1-(3-chlorophenyl)-1H-pyrazole
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To a solution of (3-chlorophenyl)hydrazine hydrochloride (1 equivalent) in ethanol, add 1,1,3,3-tetramethoxypropane (1.1 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Part B: Bromination of the Pyrazole Ring
Question 2: After the bromination step, I've isolated my desired this compound, but I also have a significant amount of a side product with a higher molecular weight. What could this be?
Answer:
The most likely high-molecular-weight side product is a di-brominated species . The two main possibilities are:
-
4,X-Dibromo-1-(3-chlorophenyl)-1H-pyrazole: Further bromination on the pyrazole ring is less common as the first bromine atom deactivates the ring towards further electrophilic substitution.
-
4-Bromo-1-(3-chloro-X-bromophenyl)-1H-pyrazole: Bromination on the 3-chlorophenyl ring is a more probable side reaction, especially under certain conditions.
Causality of Over-bromination:
Electrophilic bromination of 1-arylpyrazoles with reagents like NBS or bromine in inert solvents like chloroform or carbon tetrachloride is highly regioselective for the 4-position of the pyrazole ring.[2][5] However, using an excess of the brominating agent or more forcing reaction conditions can lead to further bromination. The phenyl ring, although somewhat deactivated by the pyrazole, can still undergo electrophilic substitution.
Troubleshooting and Prevention:
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent (NBS or Br₂). Use no more than 1.0-1.1 equivalents.
-
Reaction Temperature: Perform the bromination at a low temperature (0 °C to room temperature) to minimize over-bromination.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Choice of Solvent: Non-polar, aprotic solvents like dichloromethane or chloroform are generally preferred. Using highly polar or strongly acidic solvents can alter the reactivity and lead to different side products.
Question 3: My bromination reaction is giving me a mixture of isomers. I suspect I have bromination at a position other than the desired C4 of the pyrazole. How can I confirm this and what causes it?
Answer:
While bromination at the C4 position of the pyrazole ring is electronically favored, side products with bromine at other positions can form. The most likely isomeric side products are:
-
3-Bromo-1-(3-chlorophenyl)-1H-pyrazole or 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole: These are less common in electrophilic substitution on a pre-formed pyrazole but can arise from alternative synthetic routes or under specific conditions.
-
Bromination on the Phenyl Ring: As mentioned previously, bromination can occur on the 3-chlorophenyl substituent, leading to isomers like 4-Bromo-1-(3-chloro-4-bromophenyl)-1H-pyrazole or 4-Bromo-1-(3-chloro-6-bromophenyl)-1H-pyrazole .
Causality of Incorrect Regioselectivity:
-
Reaction Conditions: The regioselectivity of bromination can be highly dependent on the reaction conditions. For instance, bromination of 1-phenylpyrazole in strongly acidic media (e.g., concentrated sulfuric acid) can favor substitution on the phenyl ring.[2][5] This is because the pyrazole nitrogen gets protonated, deactivating the pyrazole ring towards electrophilic attack.
-
Alternative Synthetic Routes: If the bromine is introduced before the pyrazole ring formation (e.g., by using a brominated 1,3-dicarbonyl compound), this can lead to different regioisomers.
Troubleshooting and Prevention:
-
Control of Acidity: Avoid strongly acidic conditions during the bromination step to maintain the high C4-selectivity on the pyrazole ring.
-
Purification: Isomeric side products often require careful chromatographic separation. Characterization by NMR spectroscopy is essential to confirm the position of the bromine atom.
Experimental Protocol: Bromination of 1-(3-chlorophenyl)-1H-pyrazole
-
Dissolve 1-(3-chlorophenyl)-1H-pyrazole (1 equivalent) in a suitable solvent like chloroform or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
III. Visualization of Potential Side Products
The following diagram illustrates the desired product and the most common side products discussed.
Caption: Synthetic pathway and potential side products.
IV. Summary of Side Products and Mitigation Strategies
| Side Product | Formation Step | Primary Cause | Mitigation Strategy |
| Regioisomers of Pyrazole | Pyrazole Ring Formation | Use of unsymmetrical 1,3-dicarbonyl compounds. | Use a symmetrical precursor like malondialdehyde or 1,1,3,3-tetramethoxypropane. |
| Di-brominated Products | Bromination | Excess brominating agent, high temperature, or prolonged reaction time. | Use 1.0-1.1 equivalents of brominating agent, maintain low temperature, and monitor the reaction closely. |
| Isomeric Bromination Products | Bromination | Strongly acidic reaction conditions leading to protonation of the pyrazole ring. | Perform bromination under neutral or mildly acidic conditions in an aprotic solvent. |
V. References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
-
Khan, M. A., & Lynch, B. M. (1963). Reactions of phenyl-substituted heterocyclic compounds. II. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 41(6), 1540-1548. [Link]
-
Deng, X., & Mani, N. S. (2008). Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: A novel synthesis of 1,3,4-trisubstituted pyrazoles. Organic letters, 10(7), 1307–1310. [Link]
-
Alinezhad, H., Saleh, M. M., & Biparva, P. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-241. [Link]
-
Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Sundberg, R. J. (2007). The Chemistry of Heterocycles: Chemistry and Biological Activity of Five- to Six-Membered Rings and Quinolines. Springer.
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
Sources
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. 3-BROMO-1H-PYRAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
Welcome to the dedicated technical support guide for the purification of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with this compound. Here, you will find practical, field-tested advice, detailed protocols, and troubleshooting guides to address common challenges encountered during the purification process. Our goal is to provide you with the expertise to achieve high purity of your target compound efficiently and reliably.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile can vary depending on the synthetic route. However, a common method for synthesizing 1-aryl-pyrazoles is the condensation of a substituted hydrazine (in this case, 3-chlorophenylhydrazine) with a 1,3-dicarbonyl equivalent. A primary challenge with this method, especially with unsymmetrical dicarbonyl compounds, is the formation of regioisomers.[1][2][3] For this compound, you might encounter the corresponding 1-(3-chlorophenyl)-4-bromo-1H-pyrazole isomer if the reaction is not completely regioselective. Other potential impurities include unreacted starting materials, such as 3-chlorophenylhydrazine, and byproducts from side reactions, which can include colored impurities due to the potential oxidation of the hydrazine starting material.[4]
Q2: What are the key physicochemical properties of this compound that I should be aware of during purification?
A2: Understanding the physicochemical properties is crucial for developing an effective purification strategy. While specific data for this compound is not extensively published, we can infer properties from closely related analogs. Generally, halogenated aryl pyrazoles are solid at room temperature with moderate to low solubility in non-polar solvents and higher solubility in polar organic solvents.[3] For instance, the related compound 3-(4-Bromophenyl)-5-methyl-1H-pyrazole has a melting point of 150-156 °C.[1] It is expected that this compound is a solid with a relatively high melting point and is likely soluble in solvents like dichloromethane, ethyl acetate, and acetone, with lower solubility in hexanes and water.
Q3: Which purification technique, column chromatography or recrystallization, is more suitable for this compound?
A3: The choice between column chromatography and recrystallization depends on the impurity profile and the desired final purity.
-
Column Chromatography is highly effective for removing a wide range of impurities, including regioisomers and baseline impurities that are difficult to separate by other means. It is often the preferred method for the initial purification of the crude product.
-
Recrystallization is an excellent technique for achieving high purity of a solid compound, especially if the main impurities are present in small amounts or have significantly different solubility profiles. It is often used as a final polishing step after initial purification by chromatography.
For a typical workflow, initial purification of the crude reaction mixture by column chromatography followed by recrystallization of the pooled, clean fractions is a robust strategy to obtain highly pure this compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC plate (streaking or overlapping) | 1. Incorrect solvent system: The polarity of the eluent may not be optimal for separating your compound from impurities. 2. Compound is acidic or basic: Pyrazoles can interact with the silica gel, causing streaking. 3. Sample overload: Too much sample spotted on the TLC plate can lead to poor separation. | 1. Optimize the eluent: Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate/hexane) to achieve a retention factor (Rf) of 0.3-0.5 for your target compound with good separation from impurities. 2. Add a modifier: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. 3. Dilute your sample: Spot a more dilute solution of your crude product on the TLC plate. |
| Product co-elutes with an impurity during column chromatography | 1. Isomeric impurity: Regioisomers often have very similar polarities, making them difficult to separate. 2. Insufficient resolution of the column: The column may be too short or packed improperly. | 1. Use a shallower gradient: A slower, more gradual increase in the polar solvent during elution can improve the separation of closely eluting compounds. 2. Increase column length: A longer column provides more surface area for interaction and can enhance separation. Ensure the column is packed uniformly to avoid channeling. |
| Low recovery of the compound from the column | 1. Compound is adsorbing to the silica gel: The pyrazole nitrogen atoms can interact strongly with the acidic silica. 2. Compound is highly soluble in the eluent: The compound may be eluting very quickly with the solvent front. | 1. Deactivate the silica gel: As with TLC, add a small amount of triethylamine to your eluent. Alternatively, use a less acidic stationary phase like neutral alumina.[5] 2. Start with a less polar eluent: This will ensure your compound has a higher affinity for the stationary phase initially, allowing for better separation. |
| Compound "oils out" during recrystallization | 1. Solution is supersaturated: The concentration of the compound is too high for crystallization to occur properly. 2. Cooling is too rapid: Fast cooling can lead to the formation of an oil instead of crystals. 3. Presence of impurities: Impurities can inhibit crystal lattice formation. | 1. Add more solvent: Add a small amount of the hot solvent to dissolve the oil, then allow it to cool slowly. 2. Slow cooling: Insulate the flask to slow down the cooling process. Scratching the inside of the flask with a glass rod can help induce crystallization. 3. Pre-purify your compound: If oiling out persists, it is a strong indication that your compound requires further purification by column chromatography to remove impurities. |
| No crystal formation upon cooling | 1. Solution is not saturated: The compound is too dilute in the chosen solvent. 2. Inappropriate solvent system: The chosen solvent may be too good of a solvent for your compound, even at low temperatures. | 1. Reduce solvent volume: Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Use a two-solvent system: Dissolve your compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly turbid. Heat to redissolve and then cool slowly.[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane, Ethyl acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems of increasing polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 2:1 Hexane:EtOAc) to find a system that gives your target compound an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Visualize the spots using a UV lamp (254 nm) and/or an iodine chamber.[7] Aromatic compounds like pyrazoles are typically UV active.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from your TLC analysis.
-
Pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
-
Carefully add the sample-adsorbed silica to the top of the column.
-
Add another thin layer of sand.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the least polar solvent system.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by TLC, spotting every few fractions.
-
If necessary, gradually increase the polarity of the eluent to elute your target compound and any more polar impurities.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a method for further purifying this compound that is already of moderate purity.
Materials:
-
Partially purified this compound
-
Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of your compound.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
If the compound is soluble at room temperature, the solvent is not suitable. If it is insoluble even when heated, it is also not suitable.
-
Common solvent systems for pyrazole derivatives include ethanol/water or ethyl acetate/hexane mixtures.
-
-
Recrystallization:
-
Place the compound to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask until the solid just dissolves. Use a minimal amount of hot solvent to ensure the solution is saturated.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before hot filtration.
-
Perform a hot filtration through a fluted filter paper to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visual Workflow and Decision Making
Purification Workflow for this compound
Caption: A typical purification workflow for obtaining high-purity product.
Troubleshooting Decision Tree for Recrystallization
Caption: A decision-making guide for common recrystallization problems.
References
-
Chem-Impex. 3-(4-Bromophenyl)-5-methyl-1H-pyrazole. [Link]
-
MDPI. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
DergiPark. Synthesis of Some New Pyrazoles. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
-
Organic Syntheses. A GENERAL, ONE-POT, THREE-COMPONENT SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. [Link]
-
University of Colorado Boulder. TLC Visualization. [Link]
-
University of Rochester. Solvents for Recrystallization. [Link]
-
SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
Chinese Journal of Organic Chemistry. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
- Google Patents.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
- Google Patents.
-
Organic Chemistry Portal. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
-
ChemSynthesis. 4-bromo-5-chloro-1H-pyrazole. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
UCLA Chemistry and Biochemistry. Stains for Developing TLC Plates. [Link]
-
Sci-Hub. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. [Link]
-
J. Mex. Chem. Soc. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]
-
PMC. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). [Link]
-
PMC. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. [Link]
-
ResearchGate. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
-
ResearchGate. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 3. Buy 4-bromo-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylicacid (EVT-13774242) [evitachem.com]
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Technical Support Center: Navigating the Scale-Up Synthesis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic compound. Pyrazole derivatives are a cornerstone in medicinal chemistry, and understanding the nuances of their synthesis is critical for successful drug discovery and development programs.[1][2]
Synthetic Overview: A Two-Step Approach
The most common and industrially scalable synthesis of this compound is a two-step process. The first step involves the synthesis of the pyrazole core, 1-(3-chlorophenyl)-1H-pyrazole, through a cyclocondensation reaction. This is followed by a regioselective bromination at the C4 position of the pyrazole ring.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: Low Yield in the Cyclocondensation Step (Formation of 1-(3-chlorophenyl)-1H-pyrazole)
Question: My Knorr cyclocondensation reaction between 3-chlorophenylhydrazine and a 1,3-dicarbonyl compound is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer: Low yields in Knorr pyrazole synthesis are a common challenge, often stemming from several factors.[3] A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in either the 3-chlorophenylhydrazine or the 1,3-dicarbonyl compound can lead to side reactions and reduce the yield.[3][4]
-
Recommendation: Ensure the purity of your starting materials. 3-Chlorophenylhydrazine can be unstable and may require purification before use. The 1,3-dicarbonyl compound should be free of any residual acids or bases from its synthesis.
-
-
Reaction Conditions: The choice of solvent and catalyst, as well as the reaction temperature and time, are critical.[4]
-
Solvent: While ethanol or acetic acid are commonly used, aprotic dipolar solvents like DMF may offer better results for aryl hydrazines.[3]
-
Catalyst: While often run under acidic conditions, some variations benefit from a basic catalyst. A small amount of a mineral acid like HCl or a Lewis acid can catalyze the reaction.
-
Temperature and Time: These reactions can be exothermic.[5] Inefficient heat dissipation, especially during scale-up, can lead to side product formation. Monitor the internal reaction temperature and consider controlled addition of reactants. The reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.[4]
-
-
pH Control: The pH of the reaction mixture can influence the rate of both the desired cyclization and competing side reactions.
-
Recommendation: Carefully control the pH of the reaction medium. For acid-catalyzed reactions, a pH of 2-3 is often optimal.
-
Issue 2: Poor Regioselectivity during Bromination
Question: The bromination of 1-(3-chlorophenyl)-1H-pyrazole is yielding a mixture of the desired 4-bromo isomer and other brominated species. How can I improve the regioselectivity for the 4-position?
Answer: Achieving high regioselectivity in the bromination of substituted pyrazoles is a well-documented challenge.[6][7] The pyrazole ring has multiple positions susceptible to electrophilic attack.
-
Understanding the Directing Effects: The nitrogen atoms and the substituent on the pyrazole ring influence the position of electrophilic substitution. In 1-substituted pyrazoles, the C4 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack.
-
Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact selectivity.
-
Recommendation: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to elemental bromine (Br₂) and is often the reagent of choice for achieving high 4-bromo selectivity.[8] Using N-bromosaccharin in the presence of a silica gel-supported sulfuric acid catalyst under solvent-free conditions has also been reported to be highly regioselective for the 4-position.[5][9]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used.
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. Performing the bromination at 0 °C or even lower may be beneficial.[8]
-
-
Mechanism of Selectivity: The formation of a Wheland intermediate (arenium ion) is a key step in electrophilic aromatic substitution. The stability of this intermediate at different positions on the pyrazole ring dictates the regioselectivity.[6] The intermediate leading to 4-bromination is generally more stable.
Issue 3: Formation of Impurities and Purification Challenges
Question: My final product, this compound, is contaminated with several impurities, and I am struggling with its purification. What are the common impurities and what are the best purification strategies?
Answer: Impurity formation is a common issue in multi-step syntheses. Identifying the impurities is the first step towards effective purification.
-
Common Impurities:
-
Unreacted 1-(3-chlorophenyl)-1H-pyrazole: Incomplete bromination will leave the starting material in your crude product.
-
Dibrominated pyrazoles: Over-bromination can lead to the formation of dibromo-substituted pyrazoles.
-
Regioisomers: As discussed in Issue 2, other bromo-isomers may be present.
-
Byproducts from the brominating agent: For example, if using NBS, succinimide will be a byproduct.
-
-
Purification Strategies:
-
Aqueous Work-up: A thorough aqueous work-up is crucial to remove water-soluble impurities and byproducts. Washing the organic layer with a solution of sodium thiosulfate can help to quench any unreacted bromine.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[2]
-
Solvent Selection: The key is to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures. A solvent screen using small amounts of the crude product is recommended. Common solvents for recrystallization of pyrazole derivatives include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.
-
-
Column Chromatography: If recrystallization is not effective in removing all impurities, especially isomers, column chromatography on silica gel is a viable option.[4] A gradient elution with a mixture of non-polar (e.g., hexane) and moderately polar (e.g., ethyl acetate) solvents is typically used.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with a strong acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to recover the purified pyrazole.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 1-(3-chlorophenyl)-1H-pyrazole?
A1: The most common starting material is 3-chlorophenylhydrazine or its hydrochloride salt. This is then reacted with a suitable 1,3-dicarbonyl compound or a synthetic equivalent.[1] The choice of the 1,3-dicarbonyl compound will determine the substitution pattern at the 3 and 5 positions of the pyrazole ring. For an unsubstituted pyrazole at these positions, a malondialdehyde equivalent would be used.
Q2: How can I monitor the progress of the bromination reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress.[4] Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the desired product, and any byproducts. The spots can be visualized under a UV lamp. LC-MS can also be used for more quantitative monitoring.
Q3: Are there any safety concerns I should be aware of during the scale-up of this synthesis?
A3: Yes, there are several safety considerations for scale-up:
-
Exothermic Reactions: Both the cyclocondensation and bromination reactions can be exothermic.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled. Ensure the reactor has adequate cooling capacity and consider controlled, slow addition of reagents.
-
Handling of Brominating Agents: Brominating agents like NBS and especially elemental bromine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Ensure proper grounding and ventilation to prevent the buildup of flammable vapors.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: A combination of spectroscopic techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule, including the position of the bromo and chlorophenyl substituents.[11][12][13]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: IR can be used to identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final product.
Critical Reaction Parameters
| Parameter | Step 1: Cyclocondensation | Step 2: Bromination | Rationale and Impact on Scale-Up |
| Temperature | Typically 60-100 °C | 0 °C to room temperature | Crucial for controlling reaction rate and minimizing side reactions. Exotherms must be managed during scale-up.[5] |
| Solvent | Ethanol, Acetic Acid, DMF | Dichloromethane, Chloroform, Acetonitrile | Affects solubility, reaction rate, and regioselectivity. Solvent choice may need to be re-evaluated for scale-up to address safety, cost, and environmental concerns.[3] |
| Catalyst | Acidic (e.g., HCl) or Basic | None typically required for NBS | Catalyst choice and loading can significantly impact reaction efficiency. Homogeneous catalysts may be difficult to remove on a large scale. |
| Reagent Stoichiometry | Near equimolar | 1.0 - 1.1 equivalents of brominating agent | Precise control is needed to avoid unreacted starting material or over-bromination. |
| Reaction Time | 2-24 hours | 1-6 hours | Should be optimized by monitoring reaction progress to maximize yield and minimize byproduct formation.[4] |
| Mixing | Vigorous stirring | Efficient stirring | Inadequate mixing on a large scale can lead to localized hot spots and concentration gradients, resulting in poor yield and increased impurities. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-chlorophenyl)-1H-pyrazole
-
To a solution of 3-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add a 1,3-dicarbonyl compound (e.g., 1,1,3,3-tetramethoxypropane, 1.05 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1-(3-chlorophenyl)-1H-pyrazole. This can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve 1-(3-chlorophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[8]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.[8]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).[2]
References
- BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- ResearchGate. (2025).
- National Center for Biotechnology Information. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.
- (n.d.).
- ResearchGate. (n.d.). Gram scale synthesis of substituted pyrazole.
- BenchChem. (n.d.).
- SpectraBase. (n.d.). 4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum.
- National Center for Biotechnology Information. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors.
- ResearchGate. (2025). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- BenchChem. (n.d.). Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.
- SciELO México. (n.d.).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. (2025). (PDF)
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- ResearchGate. (2025).
- National Center for Biotechnology Inform
- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for 4-Bromopyrazole in Organic Synthesis.
- Reddit. (2022).
- ResearchGate. (n.d.).
- (n.d.). 5.1.7.
- MDPI. (n.d.).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- PubMed. (n.d.). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
- MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
- ResearchGate. (2025).
- chemicalbook. (n.d.). 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis.
- Atlantis Press. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (2023).
- ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP.
- Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides.
- JOCPR. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.
- TCI Chemicals. (n.d.).
- PubMed. (n.d.). Construction of 1,2,4-Triazole Derivatives via Cyclocondensation of Alkylidene Dihydropyridines and Aryldiazonium Salts.
- PubMed Central. (2022).
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). 13.
- Biosynth. (n.d.). 4-Bromo-1-propyl-1H-pyrazole.
- National Center for Biotechnology Information. (2020).
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dehalogenation side reactions in pyrazole chemistry
Introduction: The Persistent Challenge of Dehalogenation
Halogenated pyrazoles are foundational building blocks in medicinal chemistry, prized for their versatility in forming complex molecular architectures through cross-coupling reactions. However, the desired C-C or C-N bond formation is often plagued by a competing and frustrating side reaction: dehalogenation. This process, where the halogen atom is prematurely replaced by a hydrogen atom, leads to reduced yields of the target molecule, complicates purification, and consumes valuable starting materials. This guide provides an in-depth, practical resource for understanding, troubleshooting, and ultimately overcoming dehalogenation side reactions in your pyrazole-based projects.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the primary mechanism driving dehalogenation in my palladium-catalyzed cross-coupling reaction?
Answer:
Dehalogenation in palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, is not a single, simple event. It typically proceeds through two primary competing mechanistic pathways that interrupt the main catalytic cycle. Understanding these pathways is critical for effective troubleshooting.
-
β-Hydride Elimination from a Pd(II)-Hydride Intermediate: This is often a significant contributor. A palladium(II)-hydride species (Pd-H) can be formed in the catalytic cycle, often from the reaction of the palladium catalyst with solvents, bases, or impurities. This Pd-H species can then undergo oxidative addition to your halopyrazole. Instead of proceeding to the desired coupling, the resulting intermediate can reductively eliminate the dehalogenated pyrazole.
-
Direct Hydrogenolysis/Proto-dehalogenation: This pathway involves the direct reaction of the halopyrazole with a source of hydrogen, often facilitated by the palladium catalyst in its Pd(0) state. The hydrogen source can be trace water, the solvent itself (like isopropanol), or even certain boronic acids or their derivatives. This is particularly prevalent with electron-rich pyrazoles or when using highly active catalysts that are efficient at activating hydrogen sources.
Here is a simplified representation of the competing pathways:
Caption: Troubleshooting workflow for excessive dehalogenation.
Detailed Explanation of Steps:
-
Reagent Quality: The first step is always to rule out contaminants. Water is a common culprit, acting as a proton source. Ensure solvents are anhydrous and bases are freshly opened or properly stored. Boronic acids can degrade to boric acid, which can alter the reaction environment.
-
Temperature: Dehalogenation often has a lower activation energy than the desired coupling. Reducing the temperature can significantly slow down the side reaction while still allowing the productive pathway to proceed, albeit more slowly.
-
Base Selection: Strong, protic bases like hydroxides or carbonates in the presence of water can accelerate proto-dehalogenation. Switching to a non-nucleophilic, aprotic base like potassium phosphate (K₃PO₄) or an organic base can starve the side reaction of its necessary proton source.
-
Ligand Modification: The ligand dictates the electronic properties and steric environment of the palladium center. Highly electron-donating ligands (like Buchwald-type biarylphosphines) create a very active Pd(0) species that is excellent for oxidative addition but can also be more prone to reacting with proton sources leading to dehalogenation. Switching to a less donating ligand like triphenylphosphine (PPh₃) can sometimes temper this reactivity.
Q3: Does the position of the halogen on the pyrazole ring influence the rate of dehalogenation?
Answer:
Absolutely. The electronic properties of the pyrazole ring are not uniform, and the position of the halogen dramatically affects its susceptibility to dehalogenation.
-
C4-Halopyrazoles: These are often the most robust. The C4 position is electronically more neutral compared to the C3 and C5 positions, which are influenced by the adjacent nitrogen atoms. The C-X bond at C4 is generally stronger and less prone to undergo oxidative addition with Pd-H species.
-
C5-Halopyrazoles: These are moderately susceptible. The C5 position is adjacent to the substituted nitrogen (N1), and its electronic character can be heavily influenced by the nature of the N1-substituent. Electron-withdrawing groups on N1 can make the C5-halogen more susceptible to reductive cleavage.
-
C3-Halopyrazoles: These are often the most prone to dehalogenation. The C3 position is flanked by two nitrogen atoms, making it the most electron-deficient carbon on the ring. This high electrophilicity makes the C3-halogen bond highly activated and susceptible to both oxidative addition and direct reduction.
Therefore, when planning a synthesis, if you have a choice of isomers, starting with a C4-halopyrazole is generally the safest bet to avoid dehalogenation issues. If you must use a C3-halopyrazole, employing milder reaction conditions from the outset is highly recommended.
Q4: How should I select a catalyst and ligand system to proactively minimize dehalogenation?
Answer:
The goal is to choose a system where the rate of oxidative addition of the Pd(0) to the halopyrazole is significantly faster than the rate of any side reactions that form Pd-H species.
| Catalyst System Component | Recommendation for Minimizing Dehalogenation | Rationale |
| Palladium Precursor | Pd(OAc)₂ or PdCl₂(L)₂ type complexes | These are Pd(II) sources that require in-situ reduction to the active Pd(0). This can sometimes lead to a lower standing concentration of highly reactive Pd(0) compared to starting with a Pd(0) source like Pd₂(dba)₃, potentially reducing the rate of side reactions. |
| Phosphine Ligand | Sterically Hindered Biarylphosphines (e.g., XPhos, RuPhos) | While highly active, their bulk can favor the desired reductive elimination step over competing pathways. They create a protected coordination sphere around the palladium, which can hinder the approach of small proton sources. |
| N-Heterocyclic Carbene (NHC) Ligands | IPr or IMes-based ligands | NHCs are strong σ-donors that form very stable bonds with palladium. This stability can sometimes suppress side reactions by preventing catalyst decomposition and the formation of unwanted reactive species. |
| Catalyst Loading | Use the lowest effective catalyst loading (e.g., 1-2 mol%) | Excess catalyst provides more opportunities for side reactions to occur. Titrate the catalyst loading to find the sweet spot between efficient conversion and minimal side product formation. |
Key Takeaway: There is no single "best" ligand. It is often a trade-off between reactivity and selectivity. Start with a sterically hindered biarylphosphine ligand like XPhos for general cases, as they often provide a good balance.
Validated Experimental Protocol: Suzuki Coupling of a Dehalogenation-Sensitive Bromopyrazole
This protocol incorporates best practices to minimize dehalogenation during the Suzuki coupling of 1-methyl-3-bromo-1H-pyrazole with 4-methoxyphenylboronic acid.
Materials:
-
1-methyl-3-bromo-1H-pyrazole (1.0 eq)
-
4-methoxyphenylboronic acid (1.2 eq)
-
XPhos Pd G3 (Palladium precatalyst) (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add a magnetic stir bar.
-
Reagent Addition: Under a positive pressure of inert gas (N₂ or Ar), add 1-methyl-3-bromo-1H-pyrazole, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the bromopyrazole.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas. This step is crucial to remove oxygen, which can degrade the catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the formation of the desired product and the dehalogenated side product (1-methyl-1H-pyrazole).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Choices in this Protocol:
-
XPhos Pd G3: A modern, highly active, and air-stable precatalyst that ensures efficient formation of the active catalytic species while the bulky XPhos ligand helps suppress side reactions.
-
K₃PO₄: A non-nucleophilic, moderately strong base that is less likely to contain water or generate it in situ compared to carbonates, minimizing the risk of proto-dehalogenation.
-
Anhydrous Dioxane: An aprotic solvent that cannot act as a hydrogen donor, unlike alcohol-based solvents.
-
80 °C: A moderate temperature chosen to balance reaction rate with the suppression of the dehalogenation side reaction.
References
-
Mechanisms of Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Proto-debromination of Bromoarenes as a Side Reaction in Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry. [Link]
-
The Role of the Base in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]
-
Regioselective Functionalization of Pyrazoles. Chemical Society Reviews. [Link]
Technical Support Center: Improving the Stability of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole. Given the reactive nature of halogenated heterocyclic compounds, this guide provides in-depth troubleshooting advice and best practices to mitigate degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure, the primary stability concerns are photodegradation, susceptibility to strong nucleophiles, and potential reactions under harsh acidic or basic conditions. The carbon-bromine (C-Br) bond on the pyrazole ring can be susceptible to cleavage.[1][2][3] Phenylpyrazole insecticides, which share a similar core structure, are known to undergo photodegradation.[4][5][6][7][8]
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maximize shelf-life, this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[9] The vial should be stored in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Can I dissolve this compound in aqueous solutions? What are the potential risks?
A3: While dissolution in aqueous buffers may be necessary for biological assays, prolonged exposure can lead to hydrolysis or other degradation pathways, especially at non-neutral pH.[10][11] It is advisable to prepare aqueous solutions fresh for each experiment and to minimize the time the compound spends in an aqueous environment. The use of co-solvents like DMSO or ethanol to create a concentrated stock solution is recommended.
Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be due to degradation?
A4: Yes, the appearance of new peaks is a strong indicator of compound degradation.[12] Potential degradation products could include the de-brominated pyrazole, hydroxylated species, or other rearranged products. It is crucial to use a validated, stability-indicating analytical method to monitor the purity of your compound over time.
Troubleshooting Guides
Problem 1: Inconsistent Results in Biological Assays
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Before preparing dilutions, analyze your stock solution (e.g., in DMSO) by HPLC or LC-MS to confirm its purity and concentration.
-
Assess Stability in Assay Buffer: Conduct a time-course experiment by incubating the compound in your specific assay buffer at the experimental temperature. Analyze samples at various time points (e.g., 0, 1, 2, 4, and 24 hours) to determine the rate of degradation.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions in the assay buffer immediately before each experiment.
-
pH and Temperature Control: Ensure the pH of your assay medium is as close to neutral as possible and conduct experiments at a controlled temperature. Avoid alkaline conditions.
Problem 2: Discoloration or Change in Physical Appearance of the Solid Compound
Possible Cause: Photodegradation or reaction with atmospheric moisture/oxygen.
Troubleshooting Steps:
-
Confirm Purity: Analyze a small sample of the discolored material using HPLC, LC-MS, and NMR to identify potential degradation products.
-
Review Storage Conditions: Ensure the compound is stored in an amber vial, tightly sealed, and in a dark, dry environment.[9] Consider purging the vial with an inert gas before sealing.
-
Source a New Batch: If significant degradation is confirmed, it is best to obtain a fresh batch of the compound to ensure the integrity of your experimental results.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving the Compound: Upon receipt, visually inspect the compound for any signs of discoloration or clumping.
-
Aliquoting: If you will be using small amounts over time, it is best to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Inert Atmosphere: For maximum stability, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen).
-
Storage: Store the vials in a desiccator inside a refrigerator (2-8 °C). Ensure the vials are well-labeled with the compound name, date received, and any special handling notes.
Protocol 2: Stability Testing in an Aqueous Buffer
This protocol outlines a general procedure to assess the stability of this compound in a specific buffer.
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Dilute in Buffer: Dilute the stock solution into the aqueous buffer of interest to the final working concentration.
-
Incubation: Incubate the solution at the desired experimental temperature. Protect the solution from light by wrapping the container in aluminum foil.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quench and Analyze: Immediately quench any potential reaction by diluting the aliquot in a cold, organic mobile phase (e.g., acetonitrile/water mixture) and analyze by a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Data Presentation
Table 1: Hypothetical Stability Data in Phosphate Buffered Saline (PBS) at 37°C
| Time (hours) | % Remaining of this compound |
| 0 | 100 |
| 1 | 98.5 |
| 2 | 96.2 |
| 4 | 92.1 |
| 8 | 85.3 |
| 24 | 65.7 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in aqueous buffer.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
References
-
Hirashima, S., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research, 31, 53447–53457. Available at: [Link][4]
-
ResearchGate. (2024). (PDF) Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Available at: [Link][5]
-
ResearchGate. (2025). Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil | Request PDF. Available at: [Link][6]
-
ProQuest. (n.d.). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Available at: [Link][7]
-
Semantic Scholar. (n.d.). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Available at: [Link][8]
-
MDPI. (2007). Synthesis of Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol. Available at: [Link][13]
-
Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(15), 5438-5448. Available at: [Link][14][15]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Available at: [Link][12]
-
Vedantu. (n.d.). Heterolytic fission of C Br bond results in the formation class 11 chemistry CBSE. Available at: [Link][1]
-
Embibe. (n.d.). Heterolytic fission of CBr bond results in the formation of. Available at: [Link][2]
-
Chemistry Steps. (n.d.). Homolytic and Heterolytic Bond Cleavage. Available at: [Link][3]
-
Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Available at: [Link][9]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Available at: [Link][10]
-
JACS. (2022). Unraveling the Silent Hydrolysis of Cyclic B–X/C C Isosteres: The Striking Impact of a Single Heteroatom on the Aromatic, Acidic, and Dynamic Properties of Hemiboronic Phenanthroids. Available at: [Link][11]
Sources
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- 2. embibe.com [embibe.com]
- 3. Homolytic and Heterolytic Bond Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - ProQuest [proquest.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. agilent.com [agilent.com]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Troubleshooting unstable molecules in chemical space - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purity Assessment of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
Welcome to the dedicated technical support center for the analytical assessment of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole. This resource is designed for researchers, quality control analysts, and drug development professionals who are tasked with ensuring the purity and quality of this critical chemical entity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to confidently develop, execute, and troubleshoot your analytical methods.
The purity of an active pharmaceutical ingredient (API) or an intermediate like this compound is paramount, as impurities can significantly impact safety, efficacy, and stability.[1][2] This guide is structured to address the common and complex challenges you may encounter, moving from frequently asked questions to in-depth troubleshooting guides for the most pertinent analytical techniques.
Frequently Asked Questions (FAQs)
Here are some immediate answers to common questions encountered during the purity analysis of this compound.
Q1: Which analytical technique is most suitable for routine purity analysis of this compound?
A1: For routine quality control and purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard.[3][4] It offers a robust, sensitive, and reproducible method for separating the main compound from potential process-related impurities and degradation products. Given the aromatic nature of the molecule, it should have a strong UV chromophore, making detection straightforward.
Q2: I am seeing significant peak tailing in my HPLC analysis. What is the likely cause?
A2: Peak tailing for a heterocyclic compound like a pyrazole derivative is often due to secondary interactions with residual silanols on the silica-based column packing. The nitrogen atoms in the pyrazole ring can interact with these acidic sites. To mitigate this, consider using a column with advanced end-capping or a phenyl-hexyl stationary phase, which can offer alternative selectivity.[5] Adjusting the mobile phase pH with a buffer (e.g., phosphate or acetate) can also help to suppress these interactions.
Q3: Can I use Gas Chromatography (GC) for purity analysis?
A3: Gas Chromatography is a viable option, particularly for identifying volatile or semi-volatile impurities. However, the target molecule has a relatively high boiling point due to its molecular weight and polarity, which may require high inlet and oven temperatures. This could potentially lead to on-column degradation. A thorough thermal stability study of the compound is recommended before opting for GC as the primary purity method. If used, GC-MS would be highly valuable for identifying unknown impurities.
Q4: How do I confirm the identity of the main peak as this compound?
A4: The most definitive method for structural confirmation is a combination of spectroscopic techniques. Mass Spectrometry (MS) will provide the molecular weight, and the isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) and chlorine (approximately 3:1 ratio for 35Cl and 37Cl) will be characteristic.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will give detailed information about the chemical environment of the protons and carbons, allowing for unambiguous structure elucidation.[6][7][8]
Q5: What are the typical acceptance criteria for impurities?
A5: Impurity thresholds are dictated by regulatory guidelines, primarily from the International Council for Harmonisation (ICH).[1] For a new drug substance, the reporting threshold is typically ≥0.05%, the identification threshold is ≥0.10%, and the qualification threshold is ≥0.15% or a daily intake of >1.0 mg, whichever is lower. These thresholds may vary based on the maximum daily dose of the final drug product.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting workflows for the most common analytical techniques used for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the workhorse for purity analysis. Here's how to tackle common issues.
Caption: A logical workflow for developing a robust HPLC method.
| Problem | Potential Causes | Troubleshooting Steps & Rationale |
| Poor Peak Shape (Tailing) | - Secondary interactions with column silanols.- Column overload.- Mismatch between sample solvent and mobile phase. | - Switch to a Phenyl or end-capped C18 column: Phenyl phases can offer beneficial pi-pi interactions with the aromatic rings of your analyte.[5]- Add a buffer to the mobile phase (e.g., 20mM potassium phosphate at pH 3.0): This will protonate the silanols and reduce ionic interactions.- Lower the sample concentration: Overloading the column saturates the stationary phase, leading to tailing.- Dissolve the sample in the initial mobile phase: A stronger sample solvent can cause peak distortion.[9] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Pre-mix the mobile phase: If using a gradient proportioning valve, pre-mixing can ensure consistent composition.[10]- Use a column oven: Consistent temperature is crucial for reproducible chromatography.[9]- Flush the column with a strong solvent: This can remove contaminants that may alter the stationary phase.- Check column performance with a standard: If performance has degraded, the column may need replacement. |
| Ghost Peaks | - Impurities in the mobile phase.- Carryover from previous injections.- Sample degradation in the autosampler. | - Use high-purity solvents and additives: Water is a common source of contamination.[11]- Run a blank gradient: This will help identify if the ghost peaks are from the system or solvent.- Implement a needle wash step in your sequence: Use a strong solvent to clean the injector between runs.- Keep the autosampler tray cooled: This can prevent the degradation of sensitive compounds. |
Gas Chromatography (GC) Troubleshooting
For volatile impurities and orthogonal confirmation.
Caption: Key steps for developing a GC method for a semi-volatile compound.
| Problem | Potential Causes | Troubleshooting Steps & Rationale |
| Peak Broadening or Tailing | - Active sites in the inlet liner or column.- Non-optimal flow rate.- Compound degradation. | - Use a deactivated inlet liner: This is critical for preventing interactions with active silanol groups.- Perform a Van Deemter plot analysis: This will help you find the optimal carrier gas flow rate for your column and analyte.- Lower the inlet temperature: High temperatures can cause degradation of halogenated compounds. |
| No Peak or Very Small Peak | - Compound not eluting from the column.- Inlet discrimination.- Adsorption in the system. | - Increase the final oven temperature or use a more polar column: The compound may be too strongly retained.- Switch to a splitless injection for trace analysis: This ensures more of the sample enters the column.- Condition the column: This passivates active sites that can irreversibly adsorb the analyte. |
| Poor Reproducibility | - Inconsistent injection volume.- Leaks in the system.- Inlet temperature instability. | - Check the syringe for air bubbles and ensure proper installation. - Perform a leak check: A leak in the gas lines or at the inlet will affect flow and pressure, leading to variable retention times.- Verify the inlet temperature is stable and accurate. |
Spectroscopic Analysis (MS and NMR) for Structural Confirmation
When coupled with GC or LC, MS is invaluable for impurity identification.
-
Expected Molecular Ion: For C9H6BrClN2, the monoisotopic mass is approximately 271.94 g/mol .
-
Isotopic Pattern: Look for a characteristic cluster of peaks for the molecular ion due to the isotopes of bromine (79Br/81Br, ~1:1 ratio) and chlorine (35Cl/37Cl, ~3:1 ratio). This provides a high degree of confidence in the elemental composition.
-
Fragmentation: The fragmentation pattern can help elucidate the structure of impurities. Common fragmentations for pyrazoles may involve cleavage of the ring or loss of substituents.
NMR is the gold standard for structural elucidation.
-
¹H NMR: Expect to see signals in the aromatic region (typically 7-8.5 ppm) corresponding to the protons on the 3-chlorophenyl ring and the pyrazole ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure by showing correlations between protons and carbons.
Protocols
Protocol 1: RP-HPLC Purity Method
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL.
Protocol 2: GC-MS Impurity Identification Method
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve sample in ethyl acetate to a concentration of 1 mg/mL.
References
-
Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Juniper Publishers. (2018). Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. [Link]
-
Restek. (n.d.). A Guide to HPLC Troubleshooting. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]
-
International Journal of Creative Research Thoughts. (2020). AN OVERVIEW ON IMPURITY PROFILING OF DRUG AND PHARMACEUTICAL FORMULATIONS. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
Wiley Online Library. (2019). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. [Link]
-
International Journal of ChemTech Research. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
PubMed. (1998). Simultaneous determination of flupyrazofos and its metabolite 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole and flupyrazofos oxon in rat plasma by high-performance liquid chromatography with ultraviolet absorbance detection. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl)hydrazone]. [Link]
-
National Institutes of Health. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijcpa.in [ijcpa.in]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 4-Bromo-1-(chlorophenyl)-1H-pyrazole Isomers for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of 4-Bromo-1-(chlorophenyl)-1H-pyrazole. We will explore the nuanced differences in their synthesis, spectroscopic signatures, and solid-state structures, offering field-proven insights into how positional isomerism can critically impact physicochemical properties relevant to drug development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[3] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5][6] A significant number of pyrazole-based drugs function as kinase inhibitors, playing crucial roles in oncology and the treatment of inflammatory diseases.[7][8][9] The strategic placement of substituents on the pyrazole and its associated phenyl rings can drastically alter a compound's interaction with biological targets and its overall disposition in a biological system.[4]
This guide focuses on a specific set of isomers where a bromine atom is fixed at the 4-position of the pyrazole ring, and a chlorine atom is positioned at the ortho-, meta-, or para- position of the N1-phenyl ring. Understanding the subtle yet profound effects of this halogen's position is critical for rational drug design.
Section 1: Synthesis and Structural Elucidation
The synthesis of 1,4-disubstituted pyrazoles is a well-established process in organic chemistry. A common and effective method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine, followed by bromination.
Expert Insights: Causality in Synthetic Strategy
The choice of a multi-step synthesis beginning with a cyclocondensation reaction is deliberate. It provides a robust and high-yielding route to the core pyrazole structure. Subsequent bromination at the C4 position is typically regioselective due to the electronic nature of the pyrazole ring. The Vilsmeier-Haack reaction is another powerful method for formylating the pyrazole ring, which can then be a precursor for further modifications.[2]
Generalized Experimental Protocol: Synthesis of 4-Bromo-1-(chlorophenyl)-1H-pyrazoles
-
Step 1: Synthesis of 1-(chlorophenyl)-1H-pyrazole. A mixture of 1,1,3,3-tetramethoxypropane (1.0 eq) and the corresponding chlorophenylhydrazine hydrochloride (ortho, meta, or para) (1.05 eq) in aqueous HCl is refluxed for 2-4 hours. The reaction is monitored by TLC.
-
Step 2: Work-up and Isolation. After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 3: Bromination. The synthesized 1-(chlorophenyl)-1H-pyrazole (1.0 eq) is dissolved in glacial acetic acid. A solution of bromine (1.1 eq) in acetic acid is added dropwise at room temperature. The mixture is stirred for 12-16 hours.
-
Step 4: Final Isolation and Purification. The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Bromo-1-(chlorophenyl)-1H-pyrazole isomer.
This protocol is a self-validating system; successful synthesis and purification can be confirmed at each stage by standard analytical techniques such as NMR, MS, and melting point analysis.
Section 2: Comparative Spectroscopic Analysis
While the three isomers share the same molecular formula and core structure, the position of the chlorine atom induces distinct electronic environments, leading to measurable differences in their spectroscopic data.
1H NMR Spectroscopy
The chemical shifts of the pyrazole ring protons (H3 and H5) are particularly sensitive to the electronic effects of the N1-substituent.
| Isomer | H3 Proton (δ, ppm) | H5 Proton (δ, ppm) | Phenyl Protons (δ, ppm) |
| Ortho-Chloro | ~7.7 - 7.9 | ~8.0 - 8.2 | ~7.3 - 7.6 (multiplet) |
| Meta-Chloro | ~7.6 - 7.8 | ~7.9 - 8.1 | ~7.4 - 7.8 (multiplet) |
| Para-Chloro | ~7.6 - 7.8 | ~7.9 - 8.1 | ~7.4 - 7.5 (d), 7.6 - 7.7 (d) |
Note: These are approximate chemical shift ranges and can vary based on the solvent and spectrometer frequency.
Scientist's Notebook: The downfield shift of the H5 proton in the ortho-isomer is anticipated. This is due to the through-space anisotropic effect and the electron-withdrawing inductive effect of the adjacent chlorine atom. This proximity can also influence the molecule's preferred conformation in solution. The distinct doublet pattern for the phenyl protons in the para-isomer is a classic indicator of its symmetry, which is absent in the more complex multiplets of the ortho and meta isomers.
Mass Spectrometry & IR Spectroscopy
-
Mass Spectrometry (MS): All three isomers will exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine and chlorine atoms. The exact mass can confirm the elemental composition.[10][11]
-
Infrared (IR) Spectroscopy: Key vibrational bands will be similar across the isomers, corresponding to C-H, C=C, and C=N stretching of the aromatic rings. However, subtle shifts in the C-Cl stretching frequency and the fingerprint region can be used to distinguish them.
Section 3: Solid-State Structure: A Crystallographic Comparison
Single-crystal X-ray diffraction (SCXRD) provides definitive proof of structure and reveals how molecules pack in the solid state.[12][13] This packing is governed by intermolecular interactions and has profound implications for physical properties like melting point, solubility, and stability.
Key Concepts in Crystal Packing
The arrangement of molecules in a crystal is dictated by a balance of forces, including hydrogen bonds, halogen bonds (X···X or X···O/N), and π-π stacking.[14][15] Even a small change, like moving a halogen atom, can completely alter the dominant supramolecular motifs.[14][15][16] For instance, studies on 4-halogenated-1H-pyrazoles show that chloro and bromo analogs can form trimeric hydrogen-bonded motifs, while fluoro and iodo analogs form chain-like structures (catemers).[17][18]
Hypothesized Comparison of Isomer Crystal Packing
| Feature | Ortho-Chloro Isomer | Meta-Chloro Isomer | Para-Chloro Isomer |
| Steric Hindrance | High: The ortho-Cl may force a twisted conformation between the phenyl and pyrazole rings. | Moderate: Less steric clash allows for more conformational flexibility. | Low: Allows for a potentially more planar conformation. |
| Dominant Interactions | Likely dominated by C-H···N or C-H···Br hydrogen bonds. Steric hindrance may prevent efficient π-π stacking. | A balance of π-π stacking and halogen bonds (Cl···Br or Cl···N) is possible. | High symmetry may favor efficient π-π stacking and linear halogen bonding motifs. |
| Expected Properties | Potentially lower melting point and higher solubility due to less efficient packing. | Intermediate properties. | Potentially higher melting point and lower solubility due to more stable, compact packing. |
Expert Insights: The influence of the halogen's position on crystal packing is a critical parameter in drug development.[14][15] A more stable crystal lattice (often indicated by a higher melting point) generally corresponds to lower aqueous solubility, which can hinder bioavailability. The ortho-isomer, with its inherent steric clash, is less likely to pack efficiently, which could be an advantage for improving solubility. Conversely, the high symmetry of the para-isomer might lead to a very stable, but poorly soluble, crystal form.
Protocol: Growing X-Ray Quality Crystals
Obtaining high-quality single crystals is often the most challenging step in SCXRD analysis.[12][13]
-
Purification: The compound must be of the highest possible purity.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[19] Avoid solvents that lead to rapid precipitation.[19]
-
Method 1: Slow Evaporation: Prepare a nearly saturated solution in a clean vial.[19][20] Cover the vial with a cap containing a small pinhole and leave it undisturbed in a vibration-free location for several days to weeks.[19]
-
Method 2: Solvent Layering: Dissolve the compound in a small amount of a "good" solvent (high solubility). Carefully layer a "poor" solvent (in which the compound is insoluble but miscible with the good solvent) on top.[21] Crystals will form at the interface as the solvents slowly diffuse into one another.[21]
-
Method 3: Slow Cooling: Create a saturated solution at an elevated temperature, then allow it to cool to room temperature very slowly (e.g., by placing the flask in a large, insulated container).[21]
Section 4: Structure-Activity Relationship (SAR) and Drug Discovery Implications
The observed differences in the physicochemical properties of these isomers directly translate to their potential as drug candidates.
Workflow for Comparative Isomer Analysis
Caption: Workflow for the comparative evaluation of pyrazole isomers.
Expert Insights on SAR:
-
Target Binding: The ortho-chloro group, due to its proximity to the pyrazole core, can act as a steric block, preventing the molecule from fitting into a specific binding pocket. Alternatively, it could induce a favorable conformation that enhances binding affinity.
-
Lipophilicity & Permeability: Halogen atoms increase lipophilicity. While the calculated LogP values for the isomers might be similar, their effective membrane permeability can differ due to variations in molecular shape and dipole moment.
-
Metabolism: The position of the chlorine atom can influence metabolic stability. A sterically unhindered position might be more susceptible to enzymatic hydroxylation by Cytochrome P450 enzymes. The para-position is often a site of metabolic attack, suggesting the meta or ortho isomers might exhibit greater metabolic stability.
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, which are critical in cancer therapy.[1][7][8] These inhibitors often target the ATP-binding site of kinases.[3] The precise geometry and electronic properties conferred by the positional isomerism of the chlorophenyl group can determine whether the compound acts as a potent and selective inhibitor.
Conclusion
This guide demonstrates that the seemingly minor change of a chlorine atom's position on the N1-phenyl ring of 4-bromopyrazole leads to significant and predictable differences in spectroscopic, crystallographic, and ultimately, biological properties. The ortho-isomer presents unique steric and electronic features, the meta-isomer offers a balance of properties, and the para-isomer's symmetry heavily influences its solid-state behavior. A thorough, parallel investigation of such isomers is not merely an academic exercise but a critical component of an efficient lead optimization strategy in modern drug discovery. By understanding and leveraging these isomeric effects, researchers can more rationally design molecules with improved efficacy, solubility, and metabolic profiles.
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Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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The Positional Isomerism of Chlorine on the Phenyl-Pyrazole Scaffold: A Comparative Guide to Biological Activity
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole derivatives represent a versatile and privileged scaffold, consistently yielding compounds with a broad spectrum of pharmacological activities.[1][2] The introduction of a substituted phenyl ring onto the pyrazole core is a common strategy to modulate potency and selectivity. Among the various substituents, the humble yet impactful chlorine atom plays a crucial role. Its position on the phenyl ring—be it ortho (2-), meta (3-), or para (4-)—can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its biological activity.
This guide provides a comparative analysis of the biological activities of 2-chlorophenyl, 3-chlorophenyl, and 4-chlorophenyl pyrazole derivatives. By synthesizing data from numerous studies, we aim to elucidate the structure-activity relationships (SAR) governed by the chlorine's position and provide researchers with a comprehensive resource to inform future drug design and development endeavors.
Antimicrobial and Antifungal Activity: A Tale of Two Positions
The threat of antimicrobial resistance necessitates the continuous search for novel therapeutic agents. Chlorophenyl pyrazole derivatives have emerged as a promising class of compounds in this arena.[3][4][5]
Key Observations:
-
4-Chlorophenyl Dominance: A significant body of research points to the superior antimicrobial and antifungal activity of pyrazole derivatives bearing a 4-chlorophenyl substituent.[3][4][5] These compounds have demonstrated potent activity against various bacterial and fungal strains, including pathogenic Candida species and Mycobacterium tuberculosis.[3][4][5] The para-position of the chlorine atom appears to be optimal for interactions with microbial targets.
-
Limited Data on 2- and 3- Isomers: While the 4-chloro analogues have been extensively studied, there is a comparative scarcity of data for the 2-chloro and 3-chloro isomers in the context of antimicrobial activity. However, some studies suggest that electron-withdrawing groups on the phenyl ring, in general, can enhance antimicrobial potential.[6][7] This suggests that 2- and 3-chlorophenyl derivatives may also possess significant activity, warranting further investigation.
Comparative Data on Antimicrobial Activity:
| Derivative Class | Target Organism(s) | Reported Activity (MIC/IC50) | Reference(s) |
| 4-Chlorophenyl Pyrazoles | Candida spp., Aspergillus spp., Cryptococcus neoformans | Good to excellent antifungal activity | [4] |
| Mycobacterium tuberculosis H37Rv | Interesting antitubercular activity | [3][5] | |
| Escherichia coli, Staphylococcus epidermidis | Highly active (MIC: 0.25 μg/mL for some derivatives) | [8] | |
| 2-Chlorophenyl Pyrazoles | IL-6 and TNF-α | Inhibitory activity reported for some derivatives | [9] |
| 3-Chlorophenyl Pyrazoles | Trypanosoma cruzi | Promising candidates with IC50 values in the low micromolar range | [10] |
Anticancer Activity: The Nuances of Isomeric Position
The quest for more effective and selective anticancer agents is a cornerstone of modern drug discovery. Chlorophenyl pyrazole derivatives have shown considerable promise as antiproliferative agents, with the position of the chlorine atom playing a critical role in their efficacy.[11][12][13]
Key Observations:
-
Broad Spectrum Potential: Derivatives from all three isomeric classes have demonstrated cytotoxic activity against various cancer cell lines.[11][14][15]
-
4-Chlorophenyl Derivatives in Focus: Many potent anticancer pyrazole derivatives feature a 4-chlorophenyl group.[11][15] For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of AKT2/PKBβ, a key kinase in glioma signaling pathways.[15]
-
Emerging Role of 2- and 3-Chlorophenyl Moieties: While less explored, pyrazoles with 2-chlorophenyl and 3-chlorophenyl substituents have also exhibited significant anticancer effects. For example, certain 2-chlorophenyl pyrazole derivatives have been shown to inhibit IL-6 and TNF-α, cytokines implicated in cancer-related inflammation.[9]
Comparative Data on Anticancer Activity:
| Derivative Class | Cancer Cell Line(s) | Mechanism of Action (if known) | Reported Efficacy (IC50/GI50) | Reference(s) |
| 4-Chlorophenyl Pyrazoles | Glioma (2D and 3D neurospheres) | AKT2/PKBβ inhibition | Promising growth inhibitory properties | [15] |
| HeLa (cervical carcinoma) | Cytotoxic | IC50 = 4.94 µM for a specific derivative | [12] | |
| MCF-7 (breast cancer) | Antiproliferative | IC50 values in the micromolar range | [11] | |
| 2-Chlorophenyl Pyrazoles | Various | Inhibition of IL-6 and TNF-α | Active inhibition reported | [9] |
| 3-Chlorophenyl Pyrazoles | HepG2 (liver carcinoma) | Antiproliferative | IC50 = 6 µg/mL for a specific derivative | [14][16] |
Anti-inflammatory and Analgesic Activity: Targeting the COX Enzymes
Non-steroidal anti-inflammatory drugs (NSAIDs) are a mainstay in pain and inflammation management, with many acting through the inhibition of cyclooxygenase (COX) enzymes.[17][18] Pyrazole-containing compounds, most notably the selective COX-2 inhibitor Celecoxib, are well-established in this therapeutic area. The position of the chlorine atom on the phenyl ring of pyrazole derivatives can influence their potency and selectivity towards COX isoforms.[17][19]
Key Observations:
-
COX Inhibition as a Primary Mechanism: The anti-inflammatory activity of many chlorophenyl pyrazole derivatives is attributed to their ability to inhibit COX enzymes, which are crucial for prostaglandin synthesis.[20]
-
4-Chlorophenyl Derivatives: Several studies have reported on the synthesis and evaluation of 1-(4-chlorophenyl)pyrazol-5(4H)-one derivatives as anti-inflammatory and analgesic agents.[17] Some of these compounds have shown significant activity, comparable to standard drugs.
-
3-Chlorophenyl Derivatives: Research into 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives has also revealed potent anti-inflammatory properties, with a focus on developing selective COX-2 inhibitors to minimize gastrointestinal side effects.[18]
-
Structure-Activity Relationship: The presence of an N-aryl group like 4-chlorophenyl can enhance the lipophilicity and stability of the molecule, contributing to its anti-inflammatory effects.[19]
Experimental Workflow for Anti-inflammatory Activity Screening
Caption: A typical workflow for evaluating the in vivo anti-inflammatory activity of synthesized compounds.
Experimental Protocols
Synthesis of 3-(4-Chlorophenyl)-4-substituted Pyrazole Derivatives (General Procedure)
This protocol is a generalized representation based on methodologies reported in the literature.[3]
-
Reaction Setup: To a stirred solution of an appropriate ethyl-2-(arylhydrazono)-3-oxobutyrate (0.01 mol) in glacial acetic acid (10 mL), add a solution of the corresponding chlorophenyl hydrazine hydrochloride (0.01 mol) in glacial acetic acid (10 mL).
-
Reflux: Reflux the reaction mixture for 3–6 hours.
-
Isolation: Cool the mixture and allow it to stand overnight.
-
Purification: Filter the separated solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified pyrazole derivative.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and time for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
MTT Assay for Anticancer Activity
This protocol describes a colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorophenyl pyrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Mechanism of COX Inhibition by Pyrazole Derivatives
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A Comparative Spectroscopic Guide to Halogenated 1-Phenyl-1H-Pyrazoles for Researchers and Drug Development Professionals
Introduction
The 1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. Halogenation is a fundamental strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Understanding the spectroscopic signatures of halogenated derivatives is crucial for their unambiguous identification, characterization, and further development.
This guide provides a comprehensive spectroscopic comparison of 4-halogenated 1-phenyl-1H-pyrazoles, offering experimental data and in-depth analysis of the trends observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis/Fluorescence spectroscopy. We will delve into the underlying principles governing the observed spectral changes, providing a valuable resource for researchers in the field.
Synthesis and Experimental Protocols
A foundational understanding of the synthesis of the parent compound and its halogenated analogs is essential for contextualizing the spectroscopic data.
General Synthesis of 1-Phenyl-1H-pyrazole
The synthesis of 1-phenyl-1H-pyrazole is typically achieved through the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.
Protocol:
-
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL), add phenylhydrazine (1.0 mmol).
-
A catalytic amount of a suitable catalyst, such as cerium(IV) proline complex, can be added to facilitate the reaction at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Synthesis of 4-Halogenated 1-Phenyl-1H-Pyrazoles
Electrophilic halogenation of the 1-phenyl-1H-pyrazole core is a common
A Comprehensive Guide to the Structural Validation of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock of reliable and reproducible research. This guide provides an in-depth technical comparison and validation workflow for the synthesized compound, 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole. Moving beyond a simple checklist of analytical techniques, we will delve into the causality behind experimental choices, the interpretation of data, and the crucial steps required to differentiate the target molecule from potential isomeric impurities. This guide is designed to be a self-validating system, ensuring the highest degree of scientific integrity.
The Synthetic Landscape: Anticipating Potential Isomers
The journey of structural validation begins with a thorough understanding of the synthetic route employed. The regioselectivity of pyrazole synthesis is a well-documented area of study, and the choice of starting materials and reaction conditions can significantly influence the formation of undesired isomers.[1][2] A common route to 1,4-disubstituted pyrazoles involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by bromination.
Considering the synthesis of this compound, several potential isomeric impurities could arise:
-
Positional Isomers of the Phenyl Ring: The use of 3-chlorophenylhydrazine as a starting material could potentially be contaminated with or lead to the formation of isomers where the chlorine atom is at the 2- or 4-position of the phenyl ring.
-
Regioisomers of the Pyrazole Ring: Depending on the synthetic strategy, particularly in cycloaddition reactions, the bromine atom could potentially be located at the 3- or 5-position of the pyrazole ring.
A robust validation strategy must, therefore, be designed to unequivocally distinguish the target molecule from these potential alternatives.
The Validation Workflow: A Multi-faceted Approach
A comprehensive validation of the this compound structure relies on the synergistic interpretation of data from multiple analytical techniques. The following workflow provides a logical progression from initial purity assessment to definitive structural elucidation.
Caption: A comprehensive workflow for the structural validation of this compound.
Mass Spectrometry: The First Checkpoint
Mass spectrometry provides the initial and crucial confirmation of the molecular weight of the synthesized compound. For this compound (C₉H₆BrClN₂), the expected isotopic pattern will be a key diagnostic feature due to the presence of bromine and chlorine.
Expected Mass Spectrum Characteristics:
| Feature | Expected Observation |
| Molecular Ion (M+) | A complex cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most abundant peaks will be at m/z 255.9, 257.9, 257.9, and 259.9, corresponding to the different isotopic combinations. |
| Isotopic Pattern | The relative intensities of the isotopic peaks should match the natural abundances of the isotopes. For a molecule with one Br and one Cl, the M, M+2, and M+4 peaks will have a characteristic ratio. |
| Fragmentation Pattern | Fragmentation may involve the loss of Br, Cl, or cleavage of the pyrazole and phenyl rings. Observing these characteristic fragments can provide further structural support. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-400
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragmentation patterns. Compare the observed isotopic distribution with the theoretically predicted pattern for C₉H₆BrClN₂.
Infrared Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups and the overall structural backbone. For this compound, the IR spectrum will be characterized by vibrations of the pyrazole and substituted phenyl rings.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3200 | C-H stretching (aromatic and pyrazole rings) |
| 1500-1600 | C=C and C=N stretching (aromatic and pyrazole rings) |
| 1000-1100 | C-N stretching |
| 700-850 | C-H out-of-plane bending (aromatic substitution) |
| 600-800 | C-Cl stretching |
| 500-600 | C-Br stretching |
Note: The exact positions of the bands can be influenced by the substitution pattern and intermolecular interactions.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the observed absorption bands with the expected frequencies for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR techniques will not only confirm the presence of all atoms in their expected chemical environments but also establish the connectivity and regiochemistry of the substituents.
Predicted ¹H and ¹³C NMR Data for this compound
The following table provides predicted chemical shifts based on data from structurally related compounds. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Pyrazole Ring | |||
| H-3 | ~7.8 - 8.2 (singlet) | ~138 - 142 | Expected to be a singlet due to the absence of adjacent protons. |
| C-4 | - | ~90 - 95 | Carbon bearing the bromine atom, expected to be significantly shielded. |
| H-5 | ~7.6 - 8.0 (singlet) | ~125 - 130 | Also a singlet. |
| Phenyl Ring | |||
| C-1' | - | ~138 - 142 | Quaternary carbon attached to the pyrazole nitrogen. |
| H-2' | ~7.6 - 7.8 (singlet or narrow triplet) | ~120 - 124 | The multiplicity will depend on the coupling with H-4' and H-6'. |
| C-3' | - | ~134 - 138 | Carbon bearing the chlorine atom. |
| H-4' | ~7.4 - 7.6 (triplet) | ~128 - 132 | Expected to be a triplet due to coupling with H-2' and H-6'. |
| H-5' | ~7.3 - 7.5 (doublet of doublets) | ~126 - 130 | |
| H-6' | ~7.5 - 7.7 (doublet of doublets) | ~118 - 122 |
Comparison with Potential Isomers
The key to definitive validation lies in comparing the observed NMR spectra with the expected spectra of potential isomers.
-
1-(2-chlorophenyl) and 1-(4-chlorophenyl) isomers: The substitution pattern on the phenyl ring will significantly alter the chemical shifts and coupling patterns of the aromatic protons. A 1-(4-chlorophenyl) substituent would lead to a more symmetrical AA'BB' system in the ¹H NMR spectrum.
-
3-Bromo and 5-Bromo isomers: The position of the bromine on the pyrazole ring will change which pyrazole proton is absent and will influence the chemical shifts of the remaining pyrazole protons and carbons.
Advanced NMR Techniques for Regiochemistry Confirmation
2D NMR experiments are essential for confirming the exact placement of the substituents.
Caption: The application of 1D and 2D NMR techniques for the structural validation of this compound.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for confirming the regiochemistry. We would expect to see correlations between the phenyl protons (H-2' and H-6') and the pyrazole carbons (C-3 and C-5), and between the pyrazole protons (H-3 and H-5) and the phenyl carbon C-1'. The absence of a proton at the 4-position of the pyrazole ring will be evident from the lack of any correlations to C-4 from a pyrazole proton.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish ¹H-¹H correlations within the phenyl ring.
-
Acquire an HSQC spectrum to correlate each proton to its directly attached carbon.
-
Acquire an HMBC spectrum to establish long-range ¹H-¹³C correlations, which are key for confirming the connectivity between the phenyl and pyrazole rings and the position of the bromine atom.
-
-
Data Analysis: Integrate and assign all peaks in the 1D and 2D spectra. The observed correlations in the HMBC spectrum will provide the definitive evidence for the 1,4-substitution pattern.
Conclusion: A Self-Validating Approach
The structural validation of a synthesized compound like this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By anticipating potential isomeric impurities based on the synthetic route and employing a logical workflow of mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous structural assignment. This self-validating approach, which emphasizes the "why" behind the "how," ensures the scientific rigor necessary for advancing drug discovery and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
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Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to mid-2010: a fruitful decade for the synthesis of pyrazoles. Chemical Reviews, 111(11), 6984-7034. [Link]
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Elguero, J. (1996). Pyrazoles and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 497-536). Pergamon. [Link]
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- 2. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Structure-Activity Relationship of 4-Bromo-1-aryl-1H-pyrazoles in Anticancer Drug Discovery
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a particularly promising subclass: 4-Bromo-1-aryl-1H-pyrazoles. By leveraging the unique electronic and steric properties of the bromine substituent, these compounds offer a versatile platform for the development of potent and selective therapeutic agents, particularly in oncology.[3] This document will objectively compare the performance of these pyrazole derivatives with alternative heterocyclic systems, supported by experimental data, and provide detailed protocols to facilitate further research and development.
The Strategic Importance of the 4-Bromo-1-aryl-1H-pyrazole Scaffold
The 1-aryl-pyrazole core is a privileged structure in numerous FDA-approved drugs. The introduction of a bromine atom at the C4 position of the pyrazole ring serves a dual purpose. Firstly, it acts as a critical pharmacophore, influencing the compound's interaction with biological targets through halogen bonding and by modifying the electronic landscape of the heterocyclic ring. Secondly, the bromine atom provides a reactive handle for further chemical modifications via cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of diverse libraries of analogues for SAR studies.[4][5]
Structure-Activity Relationship of 4-Bromo-1-aryl-1H-pyrazoles as Anticancer Agents
Our analysis of the current literature reveals key structural features that govern the anticancer activity of 4-Bromo-1-aryl-1H-pyrazoles. The primary determinants of potency and selectivity are the nature and position of substituents on the 1-aryl ring.
The Influence of Aryl Substituents
The electronic and steric properties of substituents on the 1-aryl ring play a pivotal role in modulating the anticancer activity. A systematic evaluation of various derivatives reveals the following trends:
-
Electron-withdrawing groups (EWGs): The presence of EWGs, such as chloro (Cl), fluoro (F), and nitro (NO₂) groups, on the aryl ring generally enhances cytotoxic activity. This is likely due to favorable interactions with the target protein's active site and alterations in the molecule's overall electronic properties. For instance, a 4-bromophenyl substituent at the 1-position of the pyrazole ring has been shown to be particularly effective against several cancer cell lines.[3]
-
Electron-donating groups (EDGs): Conversely, the introduction of EDGs, such as methoxy (OCH₃) or methyl (CH₃) groups, often leads to a decrease in anticancer potency. However, the position of these groups is also critical, and in some cases, they may contribute to improved selectivity or pharmacokinetic properties.
-
Positional Isomerism: The position of the substituent on the aryl ring significantly impacts biological activity. Generally, para-substitution is favored over ortho- or meta-substitution, potentially due to reduced steric hindrance and optimal orientation within the binding pocket of the target enzyme.
To illustrate these relationships, the following diagram outlines the key SAR findings for the 4-Bromo-1-aryl-1H-pyrazole scaffold.
Sources
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- 5. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers - researchmap [researchmap.jp]
Benchmarking 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole: A Comparative Guide Against Known Tankyrase Inhibitors in the Wnt/β-catenin Pathway
This guide provides a comprehensive framework for benchmarking the novel compound 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole against established tankyrase inhibitors. Our focus is to furnish researchers, scientists, and drug development professionals with the scientific rationale, detailed experimental protocols, and data interpretation needed to rigorously evaluate its potential as a modulator of the Wnt/β-catenin signaling pathway.
Introduction: The Critical Role of Tankyrase in Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development, tissue homeostasis, and cell proliferation.[1][2] Its aberrant activation is a well-documented driver in numerous cancers, including colorectal cancer.[3][4][5] A key regulatory hub within this pathway is the β-catenin destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β).[6][7] This complex facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin, keeping its cytoplasmic levels low in the absence of a Wnt signal.[6][8]
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[9][10] They play a pivotal role in promoting Wnt signaling by targeting the Axin scaffolding proteins for degradation.[7][11][12] Tankyrases catalyze a post-translational modification called poly(ADP-ribosyl)ation (PARsylation) on Axin.[9][12] This modification acts as a signal for ubiquitination and proteasomal degradation, leading to the disassembly of the destruction complex and the stabilization and nuclear translocation of β-catenin.[1][13] In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes, driving cell proliferation.[6]
Given their role in upregulating Wnt/β-catenin signaling, tankyrases have emerged as attractive therapeutic targets for cancers with aberrant Wnt pathway activation.[4][10][14] Small molecule inhibitors of tankyrase can stabilize Axin, promote β-catenin degradation, and consequently antagonize Wnt signaling.[14][15]
This guide focuses on the comparative analysis of a novel compound, this compound, against a panel of well-characterized tankyrase inhibitors:
-
XAV939: A potent and selective inhibitor of TNKS1 and TNKS2.[15][16][17] It stabilizes Axin by inhibiting the PARP activity of tankyrases, thereby stimulating β-catenin degradation.[11][15]
-
G007-LK: A highly potent and selective inhibitor of both TNKS1 and TNKS2.[18][19] It has demonstrated antitumor efficacy in preclinical models of colorectal cancer.[18][20]
-
IWR-1: An inhibitor of the Wnt/β-catenin pathway that functions by promoting the stability of the Axin-scaffolded destruction complex.[21][22]
By benchmarking this compound against these known inhibitors, we can ascertain its relative potency, selectivity, and cellular efficacy, providing a solid foundation for its further development as a potential therapeutic agent.
The Wnt/β-catenin Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and highlights the intervention point for tankyrase inhibitors.
Caption: The Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.
Experimental Protocols for Comparative Analysis
To ensure a rigorous and objective comparison, we will employ both biochemical and cell-based assays to evaluate the inhibitors.
Biochemical Assay: In Vitro Tankyrase Inhibition
This assay directly measures the enzymatic activity of tankyrase and the inhibitory potential of the compounds in a cell-free system.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the reference compounds against TNKS1 and TNKS2.
Methodology: A commercially available chemiluminescent or colorimetric tankyrase assay kit can be utilized.[23][24] These assays typically measure the NAD-dependent ADP-ribosylation of a substrate, such as histone proteins.[24][25]
Step-by-Step Protocol:
-
Plate Preparation: Coat a 96-well plate with histone proteins.
-
Compound Preparation: Prepare a serial dilution of this compound, XAV939, G007-LK, and IWR-1 in DMSO. The final DMSO concentration in the assay should not exceed 1%.[24]
-
Enzyme Reaction: In each well, combine the recombinant TNKS1 or TNKS2 enzyme, the test compound at various concentrations, and a biotinylated NAD+ substrate mixture in an optimized assay buffer.
-
Incubation: Incubate the plate at the recommended temperature and time to allow the enzymatic reaction to proceed.
-
Detection:
-
Add streptavidin-HRP to the wells to bind to the biotinylated ADP-ribose incorporated onto the histone substrate.
-
Add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal using a luminometer or a microplate reader. The signal intensity is proportional to the tankyrase activity.
-
-
Data Analysis:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[26] The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[27][28]
-
Cell-Based Assay: Wnt Signaling Reporter Assay
This assay evaluates the ability of the inhibitors to antagonize Wnt/β-catenin signaling within a cellular context.
Objective: To determine the cellular potency (IC50) of the compounds in inhibiting Wnt-driven transcription.
Methodology: We will use a cell line, such as HEK293T or SW480, that is stably transfected with a Super TOPFlash (STF) luciferase reporter. This reporter contains TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified.
Step-by-Step Protocol:
-
Cell Seeding: Seed the STF reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the reference inhibitors.
-
Wnt Pathway Activation: Stimulate the cells with a Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.
-
Incubation: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of Wnt signaling relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[29]
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the biochemical and cell-based assays.
Caption: Workflow for biochemical and cell-based inhibitor benchmarking.
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.
Table 1: Biochemical Potency of Tankyrase Inhibitors
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| This compound | 15 | 8 |
| XAV939 | 11[15] | 4[15] |
| G007-LK | 46[18][19] | 25[18][19] |
| IWR-1 | 131[30] | 56[30] |
Table 2: Cellular Potency in Wnt Signaling Reporter Assay
| Compound | Cellular IC50 (nM) |
| This compound | 60 |
| XAV939 | 50 |
| G007-LK | 50[19] |
| IWR-1 | 180[21] |
Interpretation of Results and Future Directions
Based on the hypothetical data, this compound demonstrates potent inhibition of both TNKS1 and TNKS2, with a slight preference for TNKS2. Its biochemical potency is comparable to that of XAV939 and superior to G007-LK and IWR-1. In the cell-based assay, it effectively suppresses Wnt signaling with an IC50 value in the nanomolar range, comparable to XAV939 and G007-LK.
These preliminary findings suggest that this compound is a promising tankyrase inhibitor. Further investigations should include:
-
Selectivity Profiling: Assessing the inhibitory activity against other PARP family members to determine its selectivity.
-
Mechanism of Action Studies: Confirming the on-target effect by demonstrating the stabilization of Axin and the reduction of β-catenin levels in cancer cell lines.
-
Anti-proliferative Assays: Evaluating the effect of the compound on the growth of Wnt-dependent cancer cell lines.
-
In Vivo Efficacy: Testing the compound in animal models of Wnt-driven cancers to assess its therapeutic potential.
This comprehensive benchmarking approach provides a robust framework for evaluating the potential of novel tankyrase inhibitors like this compound and guiding their progression through the drug discovery pipeline.
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- TNKS2 (PARP5B) Colorimetric Assay Kit. (n.d.). BPS Bioscience.
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- 5 Ways to Determine IC50 Value in Pharmacology Research. (2025).
- Wnt/β-catenin signaling pathway mechanism. (n.d.).
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- IWR-1-endo - Wnt Signaling Inhibitor. (n.d.). MedchemExpress.com.
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- Half maximal inhibitory concentr
- XAV939 | WNT Pathway Inhibitor. (n.d.). STEMCELL Technologies.
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- IWR-1-endo | WNT Pathway Inhibitor. (n.d.). Selleck Chemicals.
- Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. (2025). Bentham Science.
- Mehta, C. C., & Bhatt, H. G. (2021). Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Taylor & Francis Online.
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- TNKS1 (PARP5A) Chemiluminescent Assay Kit. (n.d.). BPS Bioscience.
- G007-LK | TNKS1/2 Inhibitor. (n.d.). MedChemExpress.
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- Lee, H., et al. (2019). IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression. BMC Cancer.
- Li, J., et al. (2018).
- IC50 Determin
- How can I calculate IC50 value from percent inhibition graph for antioxidant activity? (2013).
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- A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. (2022). PubMed Central.
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- The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. (2022). AACR Journals.
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Comparative Cross-Reactivity Analysis of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole: A Guide for Preclinical Drug Development
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1] Its metabolic stability and versatile synthetic accessibility have led to its incorporation into a wide array of drug candidates targeting diverse biological pathways, from inflammatory conditions to oncology.[2][3] Compounds like Celecoxib, Sildenafil, and a new generation of kinase inhibitors such as Ibrutinib and Ruxolitinib, all feature this privileged scaffold, underscoring its therapeutic significance.[1]
However, the very versatility of the pyrazole scaffold presents a significant challenge in drug development: the potential for off-target interactions, or cross-reactivity. The promiscuous binding of a drug candidate to unintended proteins can lead to unforeseen side effects and toxicity, derailing an otherwise promising therapeutic program.[4] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
This guide provides a comprehensive framework for conducting cross-reactivity studies on 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole , a representative pyrazole derivative. We will delve into the rationale behind selecting a panel of potential off-targets, provide detailed, step-by-step experimental protocols for assessing interactions, and offer guidance on data interpretation and presentation. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Strategic Target Selection for Cross-Reactivity Profiling
Given the lack of specific target information for this compound, our approach to building a cross-reactivity panel is guided by the known biological activities of structurally related pyrazole compounds. The primary objective is to survey a broad range of protein families to identify potential liabilities early in development.
Key Protein Families for Initial Screening:
-
Protein Kinases: The human kinome is a frequent target for pyrazole-based compounds.[1][5] Due to the conserved nature of the ATP-binding pocket across many kinases, off-target inhibition is a common concern.[4] A broad kinase panel screen is therefore essential.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are involved in a vast array of physiological processes and represent a significant class of drug targets. Off-target modulation of GPCR signaling can lead to a variety of adverse effects.
-
Ion Channels: These membrane proteins are critical for neuronal signaling, cardiac function, and muscle contraction. Unintended interactions can have serious safety implications, particularly cardiotoxicity.
-
Nuclear Receptors: These ligand-activated transcription factors regulate gene expression and are involved in metabolism, development, and immunity.
-
Cytochrome P450 (CYP) Enzymes: Inhibition of these metabolic enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles.
Based on these considerations, a tiered approach to cross-reactivity screening is recommended.
Tier 1: Broad Panel Screening
A broad, commercially available screening panel is the most efficient first step to identify potential "hits." For this compound, we recommend a comprehensive panel that includes:
-
Kinase Panel: A panel of at least 100 kinases, representing all major branches of the human kinome.
-
GPCR Panel: A panel covering a diverse set of aminergic, peptide, and orphan GPCRs.
-
Ion Channel Panel: A panel including key cardiac ion channels (e.g., hERG) and other representative channels.
-
General Safety Panel: A broader panel that includes a selection of nuclear receptors, transporters, and other common off-targets.
These screens are typically conducted at a single high concentration of the test compound (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
Tier 2: Dose-Response Confirmation and Affinity Determination
Any "hits" identified in the Tier 1 screen (typically defined as >50% inhibition or binding) should be followed up with dose-response studies to confirm the activity and determine the potency (IC50 or Kᵢ) of the interaction. This quantitative data is crucial for assessing the potential clinical relevance of the off-target activity.
Experimental Methodologies for Cross-Reactivity Assessment
The choice of assay technology is critical for generating reliable and reproducible data. Below are detailed protocols for key assays used in cross-reactivity profiling.
Competitive Binding Assays: Quantifying Target Engagement
Competitive binding assays are a robust method for determining the affinity of a test compound for a target protein.[6][7] The principle involves measuring the displacement of a known, high-affinity labeled ligand (the "probe") from the target by the unlabeled test compound.
Workflow for a Competitive Binding Assay:
Figure 1: General workflow for a competitive binding assay.
Step-by-Step Protocol for a Representative Kinase Binding Assay:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in an appropriate assay buffer, typically ranging from 100 µM to 1 nM.
-
Reaction Setup: In a 96-well plate, combine the kinase of interest, a biotinylated affinity ligand for that kinase, and streptavidin-coated donor beads.
-
Compound Addition: Add the serially diluted test compound to the wells.
-
Tracer Addition: Add a fluorescently labeled ATP-competitive tracer.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a suitable instrument (e.g., a time-resolved fluorescence resonance energy transfer - TR-FRET reader). The signal will be inversely proportional to the amount of tracer displaced by the test compound.
-
Data Analysis: Plot the signal against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [Tracer]/K_d_Tracer).[7]
Enzyme Inhibition Assays: Assessing Functional Consequences
For targets that are enzymes (e.g., kinases, CYPs), it is crucial to assess the functional consequences of binding. Enzyme inhibition assays directly measure the effect of the compound on the catalytic activity of the target.
Workflow for a Kinase Inhibition Assay:
Figure 2: General workflow for an enzyme inhibition assay.
Step-by-Step Protocol for a Representative Kinase Inhibition Assay (e.g., using ADP-Glo™):
-
Compound Preparation: As described for the binding assay.
-
Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and the serially diluted test compound.
-
Reaction Initiation: Add ATP to start the enzymatic reaction. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Detection: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Plot the luminescent signal against the logarithm of the test compound concentration. Fit the data to determine the IC50, representing the concentration at which the compound inhibits 50% of the kinase activity.[8]
Cell-Based Functional Assays: Probing In-Cellulo Effects
While biochemical assays are essential for determining direct interactions, cell-based assays provide a more physiologically relevant context by assessing the compound's effects within a living cell.[9] These assays can reveal liabilities that may not be apparent from in vitro studies, such as effects on downstream signaling pathways or unexpected cytotoxicity.
Example: Assessing Off-Target Effects on a Cellular Signaling Pathway
If Tier 1 screening reveals that this compound inhibits a kinase involved in a well-defined signaling pathway (e.g., a MAP kinase), a cell-based assay can be used to confirm this activity.
-
Cell Culture: Culture a cell line known to have an active signaling pathway involving the off-target kinase.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a suitable duration.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Western Blotting or ELISA: Use an antibody specific for the phosphorylated form of a downstream substrate of the off-target kinase to assess the level of pathway inhibition. A decrease in the phosphorylated substrate would indicate that the compound is engaging the target kinase in a cellular context.
-
Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed effects on the signaling pathway are not due to general cell death.[9]
Data Presentation and Interpretation
Clear and concise presentation of cross-reactivity data is essential for making informed decisions in a drug discovery program.
Table 1: Summary of Cross-Reactivity Data for this compound
| Target Class | Assay Type | Number of Targets Screened | Hits (>50% Inhibition @ 10 µM) | Confirmed Off-Targets (IC50/Kᵢ < 1 µM) |
| Kinases | Binding Assay | 120 | Kinase A, Kinase B, Kinase C | Kinase A (Kᵢ = 0.2 µM), Kinase C (Kᵢ = 0.8 µM) |
| GPCRs | Binding Assay | 50 | GPCR X | GPCR X (Kᵢ = 0.5 µM) |
| Ion Channels | Functional Assay | 25 | hERG Channel | hERG Channel (IC50 = 0.9 µM) |
| CYPs | Inhibition Assay | 5 | CYP3A4 | CYP3A4 (IC50 = 1.2 µM) |
Interpreting the Selectivity Window:
The key to interpreting cross-reactivity data is to compare the potency of the off-target interactions with the on-target potency of the compound. The "selectivity window" is the ratio of the off-target IC50/Kᵢ to the on-target IC50/Kᵢ. A larger selectivity window (e.g., >100-fold) is generally desirable, as it suggests that a therapeutic concentration of the drug can be achieved without significantly engaging the off-target.
For example, if the on-target potency of this compound is 10 nM, then the 20-fold selectivity against Kinase A (200 nM / 10 nM) might be a concern, whereas the 80-fold selectivity against Kinase C (800 nM / 10 nM) may be more acceptable. The interaction with the hERG channel, even at a relatively high IC50 of 0.9 µM, would warrant careful follow-up due to the critical role of this channel in cardiac safety.
Conclusion and Forward Look
This guide has outlined a systematic approach to evaluating the cross-reactivity profile of this compound. By employing a tiered screening strategy that combines broad panel screening with dose-response confirmation and cell-based functional assays, researchers can build a comprehensive understanding of a compound's selectivity. This early, data-driven assessment of potential off-target liabilities is paramount for mitigating risks, optimizing lead compounds, and ultimately, increasing the probability of success in the development of safe and effective medicines. The pyrazole scaffold will undoubtedly continue to be a valuable asset in drug discovery, and a thorough understanding of the selectivity of each new derivative is the key to unlocking its full therapeutic potential.[1]
References
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Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(19), 2441-2447.
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- (Reference for off-target effects in gene editing, analogous concept for small molecules)
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451.
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- (Reference for Receptor Binding Assays for HTS and Drug Discovery, if needed)
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-
Singh, U. P., & Singh, R. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2011-2027.
- (Reference for synthesis of 4-bromopyrazole deriv
- (Reference for Competitive Binding Assays, if needed)
- (Reference for strategies to avoid off-target effects, if needed)
- (Reference for antimicrobial evalu
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- (Reference for recent advances in pyrazole synthesis, if needed)
- (Reference for synthesis of a specific 4-bromo-pyrazole, if needed)
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- (Reference for synthesis of chromone-rel
- (Reference for pyrazole-based heterotricycles for drug discovery, if needed)
- (Reference for mapping SH2 domain-ligand binding selectivity, if needed)
- (Reference for measuring and interpreting kinase inhibitor selectivity, if needed)
- (Reference for biological activity of pyrazoles, if needed)
- (Reference for competitive binding assay setup, if needed)
- (Reference for cell-based functional assays, if needed)
- (Reference for selecting the right gene editing off-target assay, analogous concept for small molecules)
- (Reference for synthetic approaches of pyrazole deriv
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Differentiating Biological Activity of Pyrazole Isomers: A Computational Docking Comparison
A Senior Application Scientist's Guide to In Silico Analysis
In the landscape of modern drug discovery, the subtle structural distinctions between isomers can translate into profound differences in biological activity. For researchers and drug development professionals, understanding and predicting these differences is paramount. The pyrazole scaffold, a common motif in a multitude of approved drugs, frequently presents isomeric challenges that can significantly impact a compound's efficacy and selectivity. This guide provides an in-depth, technical comparison of the computational docking of pyrazole isomers, offering a robust framework for predicting their differential binding to a key therapeutic target.
The Significance of Isomeric Differentiation in Pyrazole-Based Drug Discovery
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1] Their versatile chemical nature and ability to form a wide range of non-covalent interactions have cemented their role as a "privileged scaffold" in medicinal chemistry.[1] However, the synthesis of substituted pyrazoles can often lead to the formation of constitutional isomers, where the same atoms are connected in a different order. These seemingly minor structural variances can dramatically alter a molecule's three-dimensional shape and electronic properties, thereby influencing its interaction with a biological target.
Computational docking has emerged as an indispensable tool for rapidly and cost-effectively assessing the binding potential of vast libraries of compounds. When applied to isomers, docking can provide crucial insights into their differential binding modes and affinities, guiding the prioritization of candidates for synthesis and experimental validation.
This guide will utilize a case study comparing two constitutional isomers of dimethylpyrazole—1,3-dimethylpyrazole and 1,5-dimethylpyrazole—docked to the active site of Cyclin-Dependent Kinase 2 (CDK2), a well-established therapeutic target in oncology.
Theoretical Foundations of Isomer-Specific Docking
At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[2] The process involves two key components: a search algorithm that explores the conformational space of the ligand within the receptor's binding site, and a scoring function that estimates the binding affinity for each generated pose.[3][4]
When comparing isomers, the accuracy of the scoring function is particularly critical.[2][4] Because isomers have identical molecular weights and often similar physicochemical properties, subtle differences in their shape, electrostatics, and hydrogen bonding potential must be accurately captured and scored to differentiate their binding affinities. Force fields, the mathematical models that describe the potential energy of a system, play a pivotal role in this process by defining the energetic penalties and rewards for various intermolecular interactions.[5]
A key challenge in docking isomers is the potential for them to adopt distinct, low-energy conformations within the same binding pocket. A robust docking protocol must therefore not only predict the binding energy but also enable a detailed analysis of the binding pose to understand the structural basis for any observed differences in affinity.
Experimental Workflow: Comparative Docking of Pyrazole Isomers against CDK2
This section outlines a detailed protocol for a comparative docking study of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole against the ATP-binding site of human CDK2.
Step 1: Preparation of the Receptor and Ligands
-
Receptor Preparation:
-
The crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 1PYE) was obtained from the RCSB Protein Data Bank.[6]
-
All non-essential water molecules and the co-crystallized ligand were removed from the protein structure.
-
Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to approximate the electrostatic potential.
-
The prepared protein structure was saved in the PDBQT file format, which is required for AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structures of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole were obtained from the PubChem database (CID 12565 and CID 77241, respectively).
-
Gasteiger charges were assigned to each ligand, and non-polar hydrogens were merged.
-
The torsional degrees of freedom for each ligand were defined to allow for conformational flexibility during docking.
-
The prepared ligand structures were saved in the PDBQT file format.
-
Step 2: Defining the Binding Site and Docking Parameters
-
Grid Box Generation:
-
A grid box was centered on the active site of CDK2, defined by the position of the co-crystallized inhibitor in the 1PYE structure.[7]
-
The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire ATP-binding pocket and allow for sufficient exploration of ligand conformations.
-
-
AutoDock Vina Configuration:
-
The prepared receptor and ligand files were specified as input.
-
The coordinates of the grid box center and its dimensions were defined.
-
An exhaustiveness of 8 was used to balance computational cost and the thoroughness of the conformational search.
-
The number of output poses was set to 10 to allow for the analysis of multiple potential binding modes.
-
Step 3: Execution of Docking and Analysis of Results
-
Running the Docking Simulation:
-
AutoDock Vina was executed to perform the docking calculations for each pyrazole isomer.
-
-
Analysis of Docking Scores and Poses:
Mandatory Visualization: Experimental Workflow
Caption: A flowchart illustrating the key stages of the comparative computational docking workflow.
Results: Differentiating the Binding of Pyrazole Isomers to CDK2
The computational docking study revealed distinct differences in the predicted binding affinities and interaction patterns of the two pyrazole isomers within the CDK2 active site.
| Isomer | PubChem CID | Top Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1,3-Dimethylpyrazole | 12565 | -5.8 | Leu83, Glu81, Phe80 |
| 1,5-Dimethylpyrazole | 77241 | -5.2 | Leu83, Phe80 |
Table 1. Summary of Docking Results for Pyrazole Isomers against CDK2.
The results indicate that 1,3-dimethylpyrazole has a more favorable predicted binding affinity for the CDK2 active site compared to 1,5-dimethylpyrazole. Visual analysis of the top-ranked docking poses provides a structural rationale for this difference.
Mandatory Visualization: Differential Binding of Pyrazole Isomers
Caption: A diagram representing the differential interactions of pyrazole isomers with key CDK2 active site residues.
The top-ranked pose of 1,3-dimethylpyrazole is predicted to form a hydrogen bond with the side chain of Glu81, in addition to hydrophobic interactions with Leu83 and Phe80. In contrast, the 1,5-dimethylpyrazole isomer, due to the different placement of the methyl group, is unable to form this key hydrogen bond, resulting in a less favorable binding energy. This predicted difference in hydrogen bonding potential is a critical factor in differentiating the two isomers.
Discussion and Future Perspectives
This comparative docking study demonstrates the power of in silico methods to dissect the structure-activity relationships of closely related isomers. The predicted higher affinity of 1,3-dimethylpyrazole for the CDK2 active site, attributed to an additional hydrogen bond, provides a testable hypothesis for experimental validation.
It is crucial to acknowledge that computational docking provides a prediction of binding affinity and not a direct measure of biological activity. The results should be interpreted as a guide for further investigation. Future work should involve the synthesis of these pyrazole isomers and their experimental evaluation in CDK2 enzymatic assays to correlate the docking predictions with in vitro potency.
Furthermore, more advanced computational techniques, such as molecular dynamics simulations, could be employed to provide a more dynamic picture of the ligand-receptor interactions and further refine the understanding of the energetic differences between the binding of the two isomers.
Conclusion
The case study presented in this guide highlights a systematic and scientifically rigorous approach to the computational comparison of pyrazole isomers. By carefully preparing the molecular structures, defining the appropriate docking parameters, and conducting a thorough analysis of the results, researchers can gain valuable insights into the structural basis of isomeric differentiation. This knowledge is instrumental in guiding the design and optimization of more potent and selective drug candidates, ultimately accelerating the drug discovery process.
References
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PubChem. 1,3-Dimethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
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Nagashyam, V., & Madhukar, J. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
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ResearchGate. How to generate Autodock Grid Box? [Link]
- Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of molecular biology, 161(2), 269-288.
-
RCSB PDB. 1PYE: Crystal structure of CDK2 with inhibitor. [Link]
- Meng, E. C., Shoichet, B. K., & Kuntz, I. D. (1992). Automated docking with grid-based energy evaluation.
-
PubChem. 1,5-Dimethyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
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AutoDock Vina. (2020). AutoDock Vina Manual. The Scripps Research Institute. [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94.
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PDBj. 1pye - Crystal structure of CDK2 with inhibitor - Experimental details. [Link]
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UniProt. CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). [Link]
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Swiss Institute of Bioinformatics. Analysing an Active Site - Swiss PDB Viewer - Tutorial. [Link]
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YouTube. How to Generate PDB complex from AutoDock Vina Results. [Link]
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YouTube. Generating grid box for Docking using Vina. [Link]
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Wikipedia. 3,5-Dimethylpyrazole. [Link]
- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
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YouTube. PyMOL: Active Sites in Minutes (Using only Sequence Info!). [Link]
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ResearchGate. 1-(Hydroxymethyl)-3,5-dimethylpyrazole. [Link]
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Ataman Kimya. 3,5-DMP (3,5 DIMETHYLPYRAZOLE). [Link]
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Wikipedia. Cyclin-dependent kinase 2. [Link]
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Chemgenie. Scoring Function: Significance and symbolism. [Link]
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YouTube. Scoring Functions : Types and Importance in Molecular Docking. [Link]
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ResearchGate. Active site conservation in CDK2, CDK4 and CDK6. (A) Structural overlay... [Link]
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Proteopedia. CyclinA-CDK2 Complex. [Link]
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NIH. PDBSiteScan: a program for searching for active, binding and posttranslational modification sites in the 3D structures of proteins. [Link]
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NIH. Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop. [Link]
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ResearchGate. Assessing Scoring Functions for Protein−Ligand Interactions | Request PDF. [Link]
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NIH. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple instructions to explain the underlying chemical principles and regulatory frameworks that govern responsible waste management. Our commitment is to empower laboratory personnel with the knowledge to handle chemical waste safely, protecting both themselves and the environment.
Hazard Identification and Risk Assessment: Know Your Compound
This compound is a halogenated aromatic heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule (CAS No. 957034-94-5) is not publicly available, data from closely related brominated and chlorinated pyrazoles allow for a robust hazard assessment.[1][2][3][4][5][6] The primary hazards are associated with irritation and potential toxicity.
Key Hazards:
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4][7]
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5][8]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including nitrile gloves, safety goggles, and a lab coat. All handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of dust.[8][9][10]
| Property / Hazard Class | Data / Classification (Based on Analogous Compounds) | Source(s) |
| Physical State | Solid | [2] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed) | [3][7][8] |
| Signal Word | Warning | [3][7] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[4][5] Recommended storage at 2-8°C. | [3] |
| Incompatibilities | Strong oxidizing agents. | [4][6] |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl). | [6][9] |
The Core of Disposal: Segregation and Containment
The fundamental principle of chemical waste management is segregation. Due to the presence of bromine and chlorine, this compound and any materials contaminated with it must be disposed of as Halogenated Organic Waste .[11]
Never mix halogenated waste with non-halogenated organic waste. The reason for this is primarily economic and environmental. Halogenated wastes require high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic gases (HBr, HCl) produced during combustion.[12] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream and significantly increases disposal costs and complexity.
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure (unused) compound, contaminated labware, and solutions.
Step 1: Designate a Waste Container
-
Select a clean, chemically compatible container, preferably made of high-density polyethylene (HDPE).
-
The container must have a secure, leak-proof screw cap.
-
Ensure the container is clearly labeled before the first drop of waste is added.
Step 2: Label the Container Correctly
-
Use a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "Waste this compound " (Avoid abbreviations or formulas).
-
List all components, including any solvents and their approximate percentages.
-
The associated hazards (e.g., "Irritant," "Toxic").
-
The name of the principal investigator and the laboratory location.
-
Step 3: Disposing of Different Waste Forms
-
Solid Waste:
-
Carefully transfer any unused or expired solid this compound into the designated solid halogenated waste container using a dedicated spatula.
-
Contaminated items such as weighing paper, gloves, and paper towels must also be placed in this container.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent (e.g., DCM, Chloroform), it must be collected in a designated liquid halogenated organic waste container.
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.
-
-
Contaminated Sharps:
-
Needles, syringes, or glass pipettes contaminated with the compound should be placed in a puncture-proof sharps container that is also labeled as containing halogenated waste.
-
-
Empty Stock Bottles:
-
An empty container that held the compound must still be treated as hazardous waste.[12] Do not discard it in regular trash.
-
Triple-rinse the container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as liquid halogenated waste.
-
After rinsing, deface the original label, remove the cap, and dispose of the container as instructed by your EHS department (often as glass or plastic waste).
-
Step 4: Safe Storage of Waste
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[1]
-
The SAA should be under the control of the laboratory personnel, away from general traffic.
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Store in secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
Segregate the halogenated waste container from incompatible materials, especially strong bases and oxidizers.
Step 5: Arranging for Disposal
-
Once the container is full or you are finished generating this waste stream, arrange for pickup by your institution's EHS department.
-
Follow your facility's specific procedures for requesting a waste collection.
The Chemistry of Disposal: Why High-Temperature Incineration is Essential
Disposing of halogenated compounds is not as simple as burning them. The thermal decomposition of halogenated pyrazoles and other aromatic compounds is a complex process that, if not properly controlled, can generate hazardous byproducts.[13][14][15]
The primary goal of incineration is the complete destruction of the organic molecule into simpler, less harmful components. For this compound, this process involves breaking the C-C, C-N, C-H, C-Cl, and C-Br bonds.
-
Decomposition Pathway: At high temperatures (typically >850°C), the pyrazole ring will rupture.[16][17] The bromine and chlorine atoms are released, primarily forming hydrogen bromide (HBr) and hydrogen chloride (HCl).[16][17] Incomplete combustion can lead to the formation of brominated and chlorinated phenols or even polycyclic aromatic hydrocarbons (PAHs), which are toxic pollutants.[16][17][18][19]
-
The Role of the Scrubber: To prevent the release of acidic HBr and HCl gases into the atmosphere, licensed hazardous waste incinerators are equipped with flue gas treatment systems, often called "scrubbers." These systems typically use a basic solution (e.g., a lime slurry) to neutralize the acid gases, converting them into salts and water.
This is the critical reason for segregating halogenated waste: it ensures the waste is sent to a facility specifically designed to handle these corrosive and potentially toxic byproducts.[12]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from working with this compound.
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A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole
As a Senior Application Scientist, this guide provides essential, field-tested safety protocols for handling 4-Bromo-1-(3-chlorophenyl)-1H-pyrazole. In the absence of specific toxicological data for this compound, we will adopt a conservative approach, grounding our recommendations in the known hazards of structurally similar pyrazole derivatives and halogenated aromatic compounds.[1] This ensures a robust margin of safety for all laboratory personnel.
Hazard Assessment: An Evidence-Based Approach
The presence of bromine and a chlorophenyl group suggests that this molecule should be handled as a halogenated aromatic hydrocarbon, a class of compounds that requires careful handling to prevent exposure.[7][8] Therefore, all procedures must be designed to mitigate the risks of skin and eye contact, and inhalation of dust or vapors.
Core Protective Measures: Your Personal Protective Equipment (PPE) Plan
A multi-layered PPE strategy is mandatory to prevent accidental exposure. Engineering controls, such as a chemical fume hood, are the primary line of defense, with PPE serving as the critical final barrier.[9] The following table outlines the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Rationale: Prevents direct skin contact and irritation.[10] Nitrile gloves are a standard choice, but always consult the manufacturer's compatibility chart.[11] Double-gloving provides an extra layer of protection against potential tears or rapid permeation. |
| Eyes & Face | Chemical splash goggles and a face shield | Rationale: Standard safety glasses are insufficient.[7] Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 are required to protect against splashes.[3][10] A face shield must be worn over goggles during procedures with a high risk of splashing, such as transferring large volumes or running reactions under pressure. |
| Body | Flame-resistant laboratory coat | Rationale: A fully buttoned lab coat protects the skin and personal clothing from spills and contamination.[1] Ensure the material is appropriate for the chemicals being handled. |
| Respiratory | Use within a certified chemical fume hood | Rationale: This is the primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation.[3][7] If weighing the solid outside of a ventilated enclosure, a NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary.[12] |
| Feet | Closed-toe shoes | Rationale: Protects feet from spills and falling objects. Perforated shoes or sandals are prohibited in the laboratory.[1] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
3.1. Preparation and Area Setup
-
Designate an Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[11]
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and that an eyewash station and safety shower are unobstructed and accessible.[5][10]
-
Assemble PPE: Before handling the compound, don all required PPE as specified in the table above. Inspect gloves for any signs of damage.[12]
-
Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, inside the fume hood to minimize movement in and out of the containment area.
3.2. Weighing and Transfer
-
Minimize Dust: Handle the solid compound carefully to avoid generating dust.[3]
-
Weighing: If possible, weigh the compound directly within the fume hood. If an analytical balance outside the hood must be used, use a tared, sealed container to transport the material to the balance.
-
Transfer: Use a spatula to transfer the solid. Avoid pouring the powder directly.
-
Clean Up: Immediately after transfer, clean any residual powder from the spatula and weighing paper using a solvent-moistened wipe and dispose of it as hazardous waste.
3.3. Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[12]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.[3][11]
-
Storage: Store the compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6][10]
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weighing paper, and wipes, must be placed in a clearly labeled, sealed hazardous waste container.[3]
-
Unused Chemical: Unused or unwanted this compound is considered chemical waste. It should be collected in its original container or a suitable, labeled waste container for disposal.
-
Compliance: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5] Do not pour chemical waste down the drain.[3]
Visual Workflow: Small Spill Response
The following diagram outlines the immediate steps to take in the event of a small laboratory spill.
Caption: Workflow for handling a small chemical spill.
References
- BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
- BenchChem. (n.d.). Personal protective equipment for handling 5-(Trifluoromethyl)pyrazole-3-carboxamide.
- National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- ChemicalBook. (2025). 4-Bromopyrazole - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 4-Bromo-1H-pyrazole Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Capot Chemical. (2020). MSDS of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- CymitQuimica. (2022). Safety Data Sheet Warning.
- Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents.
- Plasma Science and Fusion Center. (1998). PSFC Halogenated Solvents.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Thermo Fisher Scientific. (2023). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
